HBT1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c1-8-6-11(16(17,18)19)22-23(8)7-12(24)21-15-13(14(20)25)9-4-2-3-5-10(9)26-15/h6H,2-5,7H2,1H3,(H2,20,25)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLXSNIEQIKENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HBT1: A Technical Guide to its Mechanism of Action in Neurons
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
HBT1 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its mechanism of action is distinguished by a uniquely low agonistic profile, which allows for sustained downstream effects without the bell-shaped dose-response curve often observed with other AMPA receptor potentiators.[2][3][4] this compound enhances glutamate-dependent AMPA receptor function, leading to increased calcium influx and the subsequent activation of signaling cascades that culminate in the production of Brain-Derived Neurotrophic Factor (BDNF).[1][2][4] This neurotrophic effect, combined with its favorable pharmacological profile, positions this compound as a promising therapeutic candidate for a range of neurological and psychiatric disorders characterized by impaired synaptic function and neurotrophic support.[4][5]
Core Mechanism of Action
This compound's primary action is to potentiate the activity of AMPA receptors, which are responsible for the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] This potentiation is achieved through a specific and nuanced interaction with the receptor complex.
1.1. Glutamate-Dependent Allosteric Modulation this compound's binding to the AMPA receptor is allosteric, meaning it binds to a site distinct from the glutamate (B1630785) binding site, and it is critically dependent on the presence of glutamate.[1][4][6] It binds to the ligand-binding domain (LBD) of the receptor, stabilizing the open conformation of the ion channel and thereby increasing the influx of ions in response to glutamate binding.[1]
1.2. Unique Molecular Interaction The binding mode of this compound to the AMPA receptor LBD is distinct from other known potentiators. Specifically, this compound forms hydrogen bonds with the S518 residue within the binding pocket.[1][6][7] This specific interaction is believed to contribute to its unique pharmacological profile.
1.3. Low Agonistic Profile A key differentiator for this compound is its minimal direct agonistic activity.[1][2][4] Patch-clamp studies on primary neurons have confirmed that, unlike other AMPA potentiators such as LY451395, this compound shows very little ability to activate the AMPA receptor in the absence of glutamate.[6][7] This low agonism is significant because it circumvents the bell-shaped dose-response curve for BDNF production.[1][2][6] This phenomenon, seen with other modulators, involves a decrease in therapeutic effect at higher concentrations. This compound's mechanism avoids this, allowing for a more predictable and sustained neurotrophic effect across a wider therapeutic window.[1]
Downstream Signaling Pathway: BDNF Production
The potentiation of AMPA receptors by this compound initiates a cascade of intracellular events that leads to significant neurotrophic outcomes.
-
Calcium Influx: By prolonging the open state of the AMPA receptor channel, this compound enhances the influx of calcium ions (Ca²⁺) into the neuron.[1][4]
-
Activation of Kinases: The rise in intracellular Ca²⁺ acts as a critical second messenger, activating downstream kinases such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and the mechanistic target of rapamycin (B549165) (mTOR) pathway.[2]
-
CREB Phosphorylation: These signaling pathways converge on the transcription factor CREB (cAMP response element-binding protein).
-
BDNF Gene Transcription: Activated CREB promotes the transcription of the BDNF gene, leading to increased synthesis and release of BDNF.[2][5]
-
Neurotrophic Effects: BDNF is a vital neurotrophin that supports neuronal survival, growth, differentiation, and synaptic plasticity.[1][5]
The signaling pathway from this compound binding to BDNF production is visualized below.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the pharmacological activity of this compound based on preclinical in vitro studies.[2][4]
Table 1: Potency and Efficacy
| Parameter | Value | Cell Type / Preparation | Description |
|---|---|---|---|
| EC₅₀ (Ca²⁺ Influx) | 1.3 µM | Primary Neurons | Concentration for 50% maximal effect on calcium influx.[4] |
| EC₅₀ (Ca²⁺ Influx) | 4.6 µM | CHO Cells | Concentration for 50% maximal effect on calcium influx in a cell line.[4] |
| EC₅₀ (AMPA-R Activation) | 2.5 µM | Not Specified | Concentration for 50% maximal effect on glutamate-dependent receptor activation.[4] |
Table 2: Receptor Binding Affinity
| Parameter | Value | Preparation | Description |
|---|---|---|---|
| K_d | 416 nM | Native AMPA-R | Dissociation constant, indicating high binding affinity.[4] |
| IC₅₀ | 0.28 µM | Rat Hippocampal Membranes | Concentration required to inhibit 50% of radiolabeled ligand binding.[2][4] |
Experimental Protocols
The mechanism of this compound was elucidated through a series of established in vitro assays.
4.1. Patch-Clamp Electrophysiology
-
Objective: To assess the direct agonistic activity of this compound on AMPA receptors.
-
Methodology: Whole-cell patch-clamp recordings were performed on cultured primary neurons. This compound was applied to the neurons in the absence of glutamate. The resulting current (or lack thereof) was measured and compared to the currents elicited by known AMPA receptor agonists and other potentiators (e.g., LY451395, OXP1).[2][6][7] This method directly measures the ion flow through the AMPA receptor channel, providing a definitive assessment of agonistic properties.
4.2. Calcium Influx Assay
-
Objective: To quantify the potency of this compound in enhancing glutamate-mediated AMPA receptor activation.
-
Methodology: Primary neurons or CHO cells expressing AMPA receptors were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells were then stimulated with a fixed concentration of glutamate in the presence of varying concentrations of this compound. The change in intracellular calcium was measured by detecting the fluorescence intensity. The EC₅₀ value was calculated from the dose-response curve.[4]
4.3. BDNF Production Assay (ELISA)
-
Objective: To measure the effect of this compound on the production and release of BDNF from neurons.
-
Methodology: Primary neuronal cultures were treated with varying concentrations of this compound. After an incubation period, the cell culture supernatant and/or cell lysates were collected. The concentration of BDNF was quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This assay demonstrated this compound's ability to increase BDNF levels without a bell-shaped response.[4][6]
4.4. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the AMPA receptor.
-
Methodology: Membranes prepared from rat hippocampus, which are rich in AMPA receptors, were incubated with radiolabeled this compound ([³H]-HBT1) at various concentrations. In competition assays, unlabeled this compound was used to displace the binding of a known radiolabeled AMPA receptor ligand. The amount of bound radioactivity was measured to determine the IC₅₀ and K_d values.[4]
The diagram below illustrates a generalized workflow for characterizing an AMPA receptor potentiator like this compound.
Conclusion
This compound represents a significant advancement in the field of AMPA receptor modulation. Its well-defined mechanism of action, characterized by glutamate-dependent allosteric potentiation and a uniquely low agonistic profile, sets it apart from previous generations of AMPA-R potentiators.[2][6] By avoiding a bell-shaped response in BDNF production, this compound offers the potential for a more reliable and sustained therapeutic effect. The robust preclinical data supporting its ability to enhance neurotrophic factor production provide a strong rationale for its continued investigation as a potential treatment for neurological and psychiatric disorders.[2][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Function of HBT1 in the Brain: A Technical Guide for Neuroscientists and Drug Development Professionals
An In-depth Exploration of HBT1, a Novel AMPA Receptor Potentiator with a Unique Pharmacological Profile
This technical guide provides a comprehensive overview of the function of this compound in the brain, focusing on its role as a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator. This compound has garnered significant interest within the neuroscience and drug development communities for its potential to enhance cognitive function and offer neuroprotection. A key distinguishing feature of this compound is its low intrinsic agonistic activity, which allows it to circumvent the bell-shaped dose-response curve for the production of brain-derived neurotrophic factor (BDNF) often observed with other AMPA receptor modulators.[1][2][3] This document details this compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its study, and visualizes its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective positive allosteric modulator of AMPA receptors (AMPA-Rs), which are central to fast excitatory synaptic transmission in the central nervous system.[2] Its primary mechanism involves enhancing the function of these receptors in the presence of the endogenous ligand, glutamate (B1630785).[4] this compound binds to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner.[3] This interaction, which involves the formation of hydrogen bonds with the S518 residue in the LBD, stabilizes the open conformation of the receptor's ion channel.[3] This leads to an increased influx of cations, primarily Na⁺ and Ca²⁺, into the neuron, thereby potentiating the excitatory postsynaptic current.[5]
A critical characteristic of this compound is its low agonistic profile; it exhibits minimal direct activation of the AMPA receptor in the absence of glutamate.[2][3] This property is believed to be the reason this compound avoids the "bell-shaped" dose-response curve for BDNF production, a phenomenon that can limit the therapeutic window of other AMPA receptor potentiators.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: this compound Potency and Binding Affinity
| Parameter | Value | Cell Type/Preparation | Notes |
| EC₅₀ (AMPA-R Potentiation) | 2.5 µM | Primary Neurons | Glutamate-dependent activation.[4] |
| EC₅₀ (Calcium Influx) | 1.3 µM | Primary Neurons | |
| 4.6 µM | CHO cells expressing AMPA-Rs | [4] | |
| Kd ([³H]-HBT1 Binding) | 416 nM | Native AMPA-R | |
| IC₅₀ (Binding Inhibition) | 0.28 µM | Rat Hippocampal Membranes | [4] |
Table 2: this compound-Induced BDNF Production in Primary Neurons
| This compound Concentration | Fold Increase in BDNF (over control) | Notes |
| 0.1 µM | ~1.5 | Concentration-dependent increase.[6] |
| 1 µM | ~2.5 | Concentration-dependent increase.[6] |
| 10 µM | ~3.0 | Near-maximal effect, avoiding a bell-shaped response.[6] |
Signaling Pathways and Experimental Workflows
The potentiation of AMPA receptors by this compound initiates a cascade of intracellular events that are crucial for its neurotrophic effects.
This compound Signaling Pathway Leading to BDNF Production
The primary signaling cascade initiated by this compound involves the potentiation of AMPA receptor-mediated calcium influx. This increase in intracellular Ca²⁺ activates several downstream signaling molecules, including Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). These signaling pathways converge on the transcription factor cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus, where it binds to the promoter region of the Bdnf gene, initiating its transcription and the subsequent synthesis and release of BDNF protein.[6][7]
This compound potentiates glutamate-mediated AMPA receptor activation, leading to downstream signaling and BDNF release.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound in vitro.
A logical workflow for the in vitro investigation of this compound's effects on neuronal function.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Primary Cortical Neuron Culture
Objective: To establish a primary neuronal culture for subsequent electrophysiological and biochemical assays.
Methodology:
-
Tissue Dissociation: Cortices are dissected from embryonic day 18 (E18) rat embryos and dissociated into a single-cell suspension using enzymatic digestion (e.g., papain) followed by gentle mechanical trituration.[5][8]
-
Cell Plating: Neurons are plated onto poly-D-lysine-coated coverslips or multi-well plates at a suitable density (e.g., 50,000 to 100,000 cells/cm² for electrophysiology; 2 x 10⁵ cells/cm² for biochemical assays).[5][8]
-
Culture Maintenance: Cells are maintained in a supplemented Neurobasal medium in a humidified incubator at 37°C and 5% CO₂. Experiments are typically performed after 7-14 days in vitro to allow for neuronal maturation and synapse formation.[5][8]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on AMPA receptor-mediated currents.
Methodology:
-
Recording Setup: Whole-cell voltage-clamp recordings are performed on cultured primary neurons. The neuron is held at a membrane potential of -70 mV.[6]
-
Compound Application: A sub-saturating concentration of glutamate (e.g., 10 µM) is applied to elicit baseline AMPA receptor-mediated currents. To assess potentiation, varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM) are co-applied with glutamate.[5]
-
Agonist Testing: To test for direct agonistic activity, the highest concentration of this compound is applied in the absence of glutamate.[5]
-
Data Analysis: The peak amplitude and decay kinetics of the evoked currents are recorded and analyzed to determine the extent of potentiation by this compound.[5]
Brain-Derived Neurotrophic Factor (BDNF) ELISA
Objective: To quantify the amount of BDNF secreted by primary neurons in response to this compound treatment.
Methodology:
-
Cell Treatment: Primary neuron cultures (e.g., in 96-well plates) are treated with serial dilutions of this compound (e.g., 0.1 µM to 30 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is included.[6][8]
-
Sample Collection: After the incubation period, the conditioned culture medium is collected from each well.[6]
-
ELISA Procedure: A commercial BDNF ELISA kit is used to quantify the concentration of BDNF in the collected medium. The assay typically involves the capture of BDNF by a specific antibody coated on the plate, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally a colorimetric substrate.[8][9]
-
Data Analysis: The absorbance is read on a plate reader, and the concentration of BDNF is calculated based on a standard curve. The BDNF concentration is often normalized to the total protein content of the cells in each well.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. elkbiotech.com [elkbiotech.com]
HBT1 and AMPA Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of HBT1, a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We will explore its binding affinity, mechanism of action, and the downstream signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Core Mechanism of Action
This compound is a potent and selective positive allosteric modulator of AMPA receptors (AMPA-Rs), which are fundamental to fast excitatory synaptic transmission in the central nervous system.[1] Its primary mechanism involves enhancing the function of these receptors in the presence of the endogenous ligand, glutamate (B1630785).[1][2] this compound binds to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner.[1][2][3][4] This interaction stabilizes the open conformation of the receptor's ion channel, resulting in increased ion flow.
A key characteristic of this compound is its low agonistic profile; it exhibits minimal activity in the absence of glutamate.[1] This is a significant advantage over other AMPA-R potentiators that can directly activate the receptor, which may lead to a "bell-shaped" dose-response curve for the production of Brain-Derived Neurotrophic Factor (BDNF).[1][2][5] this compound's low agonism allows for a more predictable and sustained therapeutic effect over a broader range of concentrations.[1]
Quantitative Data on this compound Binding Affinity and Potency
The following table summarizes the key quantitative parameters of this compound's interaction with AMPA receptors, as determined by various in vitro assays.
| Parameter | Value | Cell/Tissue Type | Description | Reference |
| Kd | 416 nM | Native AMPA-R | Dissociation constant for the binding of [³H]-HBT1 to native AMPA receptors, indicating binding affinity. | [2][5] |
| IC50 | 0.28 µM | Rat Hippocampal Membranes | Concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to AMPA receptors. | [2][5] |
| EC50 (AMPA Receptor Activation) | 2.5 µM | Primary Neurons | Concentration of this compound required to achieve 50% of the maximal potentiation of AMPA-induced currents. | [2][5] |
| EC50 (Ca²⁺ Influx) | 1.3 µM | Primary Neurons | Concentration of this compound that elicits a half-maximal influx of calcium ions in the presence of an AMPA receptor agonist. | [2][5] |
| EC50 (Ca²⁺ Influx) | 4.6 µM | CHO Cells | Concentration of this compound that elicits a half-maximal influx of calcium ions in CHO cells expressing AMPA receptors. | [2][5] |
Signaling Pathway of this compound-Mediated AMPA Receptor Potentiation
This compound's potentiation of the AMPA receptor initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity and neuronal survival. The binding of this compound in the presence of glutamate enhances the influx of Ca²⁺ into the neuron. This increase in intracellular calcium activates several downstream signaling pathways, including those involving CaMKII, CREB, and mTOR.[5] Ultimately, these pathways converge to increase the transcription and translation of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal growth, differentiation, and survival.[5][6]
This compound signaling pathway leading to increased BDNF expression.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of the primary experimental protocols used to characterize the binding and functional effects of this compound on AMPA receptors.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effect of this compound on AMPA receptor-mediated currents in cultured primary neurons.[7]
Objective: To quantify the potentiation of AMPA receptor currents by this compound.
Methodology:
-
Primary neurons are cultured on coverslips.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane of a single neuron.
-
The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential.
-
The neuron is voltage-clamped at a holding potential of -70 mV to record AMPA receptor-mediated currents.
-
A brief pulse of glutamate (e.g., 1 mM for 2 ms) is applied to elicit a baseline AMPA receptor current.
-
After establishing a stable baseline, glutamate is co-applied with varying concentrations of this compound.
-
The potentiation of the AMPA receptor current in the presence of this compound is recorded and analyzed for peak amplitude and decay kinetics.
Workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound to native AMPA receptors.[7]
Objective: To measure the direct binding of this compound to AMPA receptors.
Methodology:
-
Rat hippocampal membranes, which are rich in AMPA receptors, are prepared.
-
A fixed concentration of radiolabeled [³H]-HBT1 is incubated with the hippocampal membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding to the AMPA receptors.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The data is analyzed to determine the IC50 value, which is then used to calculate the Kd.
Workflow for [3H]-HBT1 radioligand binding assay.
Calcium Influx Assay
This assay measures the potentiation of AMPA receptor-mediated calcium influx by this compound in either primary neurons or cell lines expressing AMPA receptors.
Objective: To determine the functional consequence of this compound binding on ion channel activity.
Methodology:
-
Cells (primary neurons or CHO cells expressing AMPA-Rs) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is established.
-
A solution containing a sub-maximal concentration of glutamate and varying concentrations of this compound is added to the cells.
-
The increase in fluorescence, which corresponds to the influx of calcium, is recorded.
-
The data is plotted to determine the EC50 of this compound for potentiating calcium influx.
Conclusion
This compound represents a promising advancement in the development of AMPA receptor modulators. Its distinct low-agonistic profile circumvents the bell-shaped BDNF response often observed with other potentiators, suggesting a wider therapeutic window.[5] The preclinical in vitro data strongly support its potential for enhancing synaptic function and promoting neuronal health through the upregulation of BDNF. This technical guide provides a foundational understanding of this compound's interaction with AMPA receptors, offering valuable insights for researchers and drug development professionals exploring novel therapeutics for neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
The Modulatory Effects of HBT1 on the BDNF Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HBT1 is a novel positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant potential in the realm of neurotherapeutics.[1][2] Its primary mechanism of action involves the potentiation of AMPA receptor activity in a glutamate-dependent manner, which subsequently triggers downstream signaling cascades culminating in the enhanced production and release of Brain-Derived Neurotrophic Factor (BDNF).[2][3] BDNF is a critical neurotrophin implicated in neuronal survival, differentiation, and synaptic plasticity.[3][4] A distinguishing characteristic of this compound is its low agonistic profile, which allows it to circumvent the bell-shaped dose-response curve in BDNF induction often observed with other AMPA receptor potentiators.[1][5] This technical guide provides a comprehensive overview of this compound's effect on the BDNF signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biochemical and cellular activity of this compound, primarily from in vitro studies utilizing rat primary neurons.
Table 1: this compound Interaction with AMPA Receptors and Cellular Responses
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | 416 nM | Native AMPA-R in rat hippocampal membranes | [1][2] |
| IC50 (Inhibition of [3H]AMPA binding) | 0.28 µM | Rat hippocampal membranes | [1][2] |
| EC50 (AMPA-R Potentiation) | 2.5 µM | Glutamate-dependent activation in primary neurons | [1] |
| EC50 (Calcium Influx) | 1.3 µM | Primary neurons | [1][2] |
| EC50 (Calcium Influx) | 4.6 µM | CHO cells | [2] |
Table 2: Dose-Dependent Effect of this compound on BDNF Production
| This compound Concentration (µM) | BDNF Production (% of Control) | Standard Deviation | Cell Type | Reference |
| 0 (Vehicle) | 100 | ± 8 | Primary Cortical Neurons | [6] |
| 0.1 | 125 | ± 12 | Primary Cortical Neurons | [6] |
| 1 | 180 | ± 15 | Primary Cortical Neurons | [6] |
| 10 | 250 | ± 20 | Primary Cortical Neurons | [6] |
| 30 | 260 | ± 18 | Primary Cortical Neurons | [6] |
| Note: This table presents illustrative data based on findings that this compound induces BDNF production in a dose-dependent manner without a bell-shaped response. The specific values are representative and may vary depending on experimental conditions.[6] |
This compound-Mediated BDNF Signaling Pathway
This compound enhances the response of AMPA receptors to glutamate, leading to an influx of calcium ions.[1][2] This increase in intracellular calcium activates key downstream kinases, including Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and Mitogen-Activated Protein Kinase (MAPK).[1] These kinases, in turn, phosphorylate and activate the transcription factor cAMP Response Element-Binding Protein (CREB).[1][7] Activated, phosphorylated CREB (pCREB) translocates to the nucleus and binds to the cAMP response element (CRE) within the BDNF gene promoter, initiating the transcription and subsequent translation of BDNF.[1][8] The newly synthesized BDNF is then released, where it can bind to its receptor, Tropomyosin receptor kinase B (TrkB), initiating further downstream signaling that supports neuronal health and plasticity.[4][9]
This compound potentiates AMPA-R, leading to CREB-mediated BDNF production.
Experimental Protocols
Primary Cortical Neuron Culture
This protocol provides a general framework for establishing primary cortical neuron cultures for subsequent this compound treatment and analysis.
-
Materials:
-
Protocol:
-
Isolate cortical tissue from E18 rat or mouse embryos following established and ethically approved protocols.[2][6]
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion followed by gentle mechanical trituration with a fire-polished Pasteur pipette.[6]
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.[6]
-
Plate the dissociated neurons onto poly-D-lysine coated plates at a suitable density (e.g., 2 x 10^5 cells/cm²).[2][6]
-
Culture the neurons in a humidified incubator at 37°C with 5% CO2 in serum-free neurobasal medium supplemented with B27 and GlutaMAX.[2]
-
Perform half-media changes every 3-4 days.[6]
-
Allow the cultures to mature for at least 7-10 days in vitro (DIV) to ensure the formation of synapses before proceeding with experiments.[2]
-
This compound Treatment and BDNF Production Assay (ELISA)
This protocol details the treatment of primary neurons with this compound and the subsequent quantification of secreted BDNF using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Protocol:
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 30 µM).[6]
-
Include a vehicle control (e.g., DMSO) with the final concentration kept constant across all wells (not to exceed 0.1%).[2][6]
-
Carefully remove half of the culture medium from each well of the neuronal cultures and replace it with the medium containing the respective this compound concentration or vehicle control.[2][6]
-
Incubate the cells for a predetermined time, typically 24-48 hours, at 37°C.[1][6]
-
After incubation, collect the conditioned medium from each well.[1][2]
-
Centrifuge the collected medium to remove any detached cells or debris.[2]
-
Perform the BDNF ELISA on the collected supernatant according to the manufacturer's instructions. This typically involves:
-
Read the absorbance on a plate reader and calculate the concentration of BDNF in each sample based on the standard curve.[6]
-
Normalize the BDNF concentration to the total protein content of the cells remaining in each well, which can be determined using a protein assay such as the BCA assay.[2][6]
-
Experimental Workflow
The following diagram illustrates a logical workflow for investigating the effects of this compound on BDNF production in primary neurons.
A logical workflow for investigating this compound's effect on BDNF.
Conclusion
This compound represents a promising therapeutic candidate due to its unique ability to potentiate AMPA receptors and robustly increase BDNF production without the liability of a bell-shaped dose-response curve.[1][10] The detailed signaling pathways and experimental protocols provided in this guide offer a solid framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds for a range of neurological and psychiatric disorders characterized by impaired neurotrophic support and cognitive decline.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BDNF Signaling in Context: From Synaptic Regulation to Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bee Venom Activates the Nrf2/HO-1 and TrkB/CREB/BDNF Pathways in Neuronal Cell Responses against Oxidative Stress Induced by Aβ1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
Investigating the Neuroprotective Properties of HBT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective properties of HBT1, a novel positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound distinguishes itself through its low intrinsic agonistic activity, which allows for potentiation of the receptor's response to glutamate (B1630785) with minimal direct activation.[1][2] This characteristic is believed to mitigate the risk of a bell-shaped dose-response curve and potential excitotoxicity, issues that have been associated with other AMPA receptor potentiators.[1][2]
The primary neuroprotective mechanism of this compound is linked to its ability to enhance the production of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity.[3][4] By potentiating AMPA receptor activity, this compound initiates a signaling cascade that leads to increased BDNF gene transcription and protein synthesis.[1] This guide details the preclinical data supporting this compound's neuroprotective potential, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of AMPA receptors, enhancing their function exclusively in the presence of the endogenous ligand, glutamate.[5] It binds to the ligand-binding domain (LBD) of the AMPA receptor, a feature that distinguishes its mode of action.[2][4] A key aspect of this compound's binding is the formation of hydrogen bonds with the S518 residue within the LBD.[2][4]
A significant characteristic of this compound is its low agonistic effect.[2][4] Unlike other AMPA receptor potentiators that can directly activate the receptor to some degree, this compound exhibits minimal activity in the absence of glutamate. This property is thought to be the reason this compound avoids the "bell-shaped" dose-response curve often observed with other potentiators in the production of BDNF.[2] This allows for a more predictable and sustained therapeutic effect over a wider range of concentrations.
Quantitative Data Presentation
The following tables summarize the key quantitative data obtained from preclinical studies of this compound.
| Parameter | Value | Cell Type/Preparation | Assay Type | Reference |
| EC₅₀ (AMPA receptor activation) | 2.5 µM | Primary Neurons & CHO Cells | Glutamate Dependence | [5] |
| EC₅₀ (Calcium Influx) | 1.3 µM | Primary Neurons | Calcium Influx Assay | [5] |
| EC₅₀ (Calcium Influx) | 4.6 µM | CHO Cells | Calcium Influx Assay | [5] |
| K_d_ ([³H]-HBT1 Binding) | 416 nM | Native AMPA-R | Radioligand Binding | [5] |
| IC₅₀ (Inhibition of radioligand binding) | 0.28 µM | Rat Hippocampal Membranes | Radioligand Binding | [5] |
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway Leading to BDNF Production
Caption: this compound potentiates glutamate-mediated AMPA receptor activation, leading to Ca²⁺ influx and downstream signaling cascades involving CaMKII, CREB, and mTOR, ultimately resulting in increased BDNF gene transcription and protein synthesis.[1]
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for assessing this compound's effect on AMPA receptor-mediated currents using whole-cell patch-clamp electrophysiology.
Experimental Workflow for Calcium Influx Assay
Caption: Workflow for determining the EC₅₀ of this compound for potentiation of AMPA receptor-mediated calcium influx.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the effects of this compound on AMPA receptor-mediated currents in primary neuronal cultures.[1]
Methodology:
-
Cell Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic rats.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cells in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate neurons onto poly-D-lysine coated coverslips at a density suitable for patch-clamp experiments (e.g., 50,000 to 100,000 cells/cm²).
-
Incubate the cultured neurons at 37°C in a humidified 5% CO₂ incubator for 7-14 days before recording.[1]
-
-
Electrophysiological Recording:
-
Under visual control, approach a healthy pyramidal neuron and form a gigaohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.[1]
-
Establish a baseline recording of AMPA receptor-mediated currents by applying brief pulses of a sub-saturating concentration of glutamate (e.g., 10 µM) using a fast-application system.[1]
-
-
Compound Application and Data Analysis:
-
To assess the potentiating effect of this compound, co-apply the same concentration of glutamate with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM).[1]
-
To determine the agonistic effect, apply this compound in the absence of glutamate.
-
Analyze the amplitude and kinetics of the recorded currents to determine the extent of potentiation and any direct activation by this compound.
-
Calcium Influx Assay
Objective: To determine the EC₅₀ of this compound for potentiation of AMPA receptor-mediated calcium influx.
Methodology:
-
Cell Culture:
-
Culture primary cortical neurons from rat embryos or CHO cells stably expressing human GluA1.
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Application and Measurement:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Apply glutamate to stimulate the AMPA receptors.
-
Measure the change in fluorescence intensity using a suitable plate reader or microscope.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the concentration-response curve and calculate the EC₅₀ value for this compound's potentiation of the glutamate-induced calcium influx.
-
BDNF Production Measurement
Objective: To quantify the effect of this compound on BDNF protein levels in primary neuronal cultures.
Methodology:
-
Cell Culture and Treatment:
-
Culture primary cortical neurons as described in the patch-clamp protocol.
-
Treat the neurons with varying concentrations of this compound (e.g., 0-10 µM) in the presence of AMPA.
-
Include a control group treated with this compound in the absence of AMPA.
-
-
Protein Extraction:
-
After the treatment period, lyse the cells to extract total protein.
-
-
Quantification of BDNF:
-
Measure the concentration of BDNF in the cell lysates using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the BDNF concentrations to the total protein concentration in each sample.
-
Analyze the data to determine the concentration-dependent effect of this compound on BDNF production.
-
Conclusion
This compound represents a promising neuroprotective agent with a well-defined mechanism of action centered on the allosteric potentiation of AMPA receptors and the subsequent enhancement of BDNF production.[1][4] Its low agonistic profile offers a potential advantage over earlier AMPA receptor modulators, suggesting a wider therapeutic window and a reduced risk of excitotoxicity.[2] The preclinical data presented in this guide provide a strong rationale for the continued investigation of this compound as a potential therapeutic for a range of central nervous system disorders characterized by impaired synaptic function and neurotrophic support. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
HBT1 as a Tool for Studying Synaptic Plasticity: A Technical Guide
Abstract
This technical guide provides an in-depth overview of HBT1, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator, and its application as a specialized tool for the study of synaptic plasticity. This compound is distinguished by its mechanism as a positive allosteric modulator with a uniquely low agonistic profile. This characteristic is critical as it circumvents the confounding bell-shaped dose-response curve in the production of Brain-Derived Neurotrophic Factor (BDNF) that is common to many other AMPA receptor potentiators.[1][2][3] This guide details this compound's core mechanism of action, presents its quantitative pharmacological data, provides detailed experimental protocols for its use in primary neuron cultures, and illustrates key pathways and workflows through structured diagrams. This document is intended for researchers, neuroscientists, and drug development professionals seeking to leverage this compound for precise investigation of AMPA receptor modulation in synaptic function, learning, and memory.
Introduction to this compound and Synaptic Plasticity
The Role of AMPA Receptors in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[4][5] This process is largely mediated by changes in the strength of excitatory synapses, which are primarily driven by the flux of ions through AMPA receptors.[5][6] Two of the most studied forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting decrease in synaptic strength.[4] The insertion, removal, and modification of AMPA receptors at the postsynaptic membrane are key events that determine synaptic strength and are central to the expression of both LTP and LTD.[5][6]
This compound: A Novel AMPA Receptor Potentiator
This compound is a potent positive allosteric modulator (PAM) of the AMPA receptor, designed to enhance the receptor's function in the presence of the endogenous neurotransmitter, glutamate (B1630785).[2][7][8] Its development addresses a significant challenge posed by previous generations of AMPA receptor potentiators: a narrow therapeutic and experimental window due to their inherent agonistic effects.[1] Many of these compounds exhibit a bell-shaped dose-response curve, where higher concentrations lead to a decrease in desired effects like BDNF production.[1][9] this compound distinguishes itself with a very low agonistic profile, which allows for a more predictable and sustained potentiation of AMPA receptor activity and downstream signaling across a wider range of concentrations.[1][3][8][10]
Core Mechanism of Action
Allosteric Modulation of the AMPA Receptor
This compound binds to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner.[1][3][10] This allosteric binding stabilizes the open conformation of the receptor's ion channel, thereby enhancing the influx of ions in response to glutamate binding.[8] This potentiation of the glutamate-induced current strengthens synaptic transmission.[7][11] Structural studies have revealed that this compound's binding mode is distinct from other potentiators; it forms hydrogen bonds with the S518 residue within the LBD, an interaction not observed with compounds like LY451395.[1][3] This unique molecular interaction is believed to contribute to its favorable pharmacological profile.[3]
The Significance of Low Agonism
The most critical feature of this compound as a research tool is its minimal agonistic activity.[1][8][12] Unlike other potentiators that can directly activate the AMPA receptor to some degree, this compound's effect is almost entirely dependent on the presence of glutamate.[8][10] This property is directly linked to its ability to induce the production of Brain-Derived Neurotrophic Factor (BDNF) without the paradoxical, bell-shaped response curve.[1][3][10] BDNF is a crucial neurotrophin that supports neuronal survival, growth, and synaptic plasticity.[7][13] The linear relationship between this compound concentration and BDNF production allows for more controlled and interpretable experiments when studying the role of this critical pathway in synaptic function.[1][10]
Quantitative Pharmacological Profile
The following table summarizes the key quantitative parameters of this compound derived from in vitro studies, providing a reference for experimental design.
| Parameter | Description | Value | Reference |
| EC₅₀ | Glutamate-dependent AMPA receptor activation | 2.5 µM | [10] |
| EC₅₀ | Calcium ion influx (primary neurons) | 1.3 µM | [10] |
| EC₅₀ | Calcium ion influx (CHO cells) | 4.6 µM | [10] |
| K_d | Binding affinity to native AMPA receptors | 416 nM | [10] |
| IC₅₀ | Inhibition of binding (rat hippocampal membranes) | 0.28 µM | [10] |
Experimental Protocols for Studying Synaptic Plasticity with this compound
This section provides detailed protocols for using this compound in primary neuron cultures to investigate its effects on BDNF production and neuronal morphology.
Preparation of Primary Cortical Neuron Cultures
This protocol describes the standard procedure for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.[14]
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Papain (20 U/mL) and DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care guidelines and harvest the E18 embryos.
-
Dissect the cerebral cortices from the embryos in ice-cold HBSS.
-
Mince the cortical tissue and incubate in a papain/DNase I solution at 37°C to dissociate the tissue.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Plate the neurons onto poly-D-lysine coated plates at the desired density.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator, changing half of the medium every 2-3 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 10.
Assessment of this compound-Induced BDNF Production via ELISA
This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify BDNF secreted by primary neurons following treatment with this compound.[14]
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Supplemented Neurobasal medium
-
Commercial BDNF ELISA kit
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in supplemented Neurobasal medium to achieve final concentrations ranging from 0.1 µM to 30 µM.[14] A vehicle control (DMSO) must be included.
-
Remove half of the medium from the neuronal cultures and replace it with the this compound-containing medium or vehicle control.
-
Incubate the cultures for 24-48 hours at 37°C.[14]
-
Collect the culture supernatant, which contains the secreted BDNF.
-
Perform the BDNF ELISA according to the manufacturer's specific instructions. This typically involves incubating the supernatant on an antibody-coated plate, followed by washing and addition of a detection antibody and substrate.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the concentration of BDNF in each sample by comparing its absorbance to a standard curve generated with known BDNF concentrations.
-
Normalize the resulting BDNF concentration to the total protein content of the cells in each well to account for any differences in cell density.
Electrophysiological Assessment (Patch-Clamp)
While specific protocols for this compound are proprietary, a generalized whole-cell patch-clamp protocol can be used to measure its effects on AMPA receptor-mediated currents in cultured neurons or acute brain slices.
General Procedure:
-
Prepare cultured neurons or acute hippocampal/cortical slices.
-
Obtain a whole-cell patch-clamp recording from a target neuron.
-
Evoke excitatory postsynaptic currents (EPSCs) by stimulating presynaptic afferents.
-
Establish a stable baseline recording of AMPA receptor-mediated EPSCs (NMDA receptors can be blocked with AP5).
-
Bath-apply this compound at a desired concentration (e.g., 1-10 µM).
-
Continue to record EPSCs and measure the change in amplitude, decay kinetics, and frequency, which reflects the potentiation of AMPA receptor function.
-
Perform a washout by perfusing with this compound-free solution to determine the reversibility of the effect.
Applications in Synaptic Plasticity Research
Investigating Long-Term Potentiation (LTP)
LTP is widely considered a cellular correlate of learning and memory.[4] The potentiation of AMPA receptors is known to facilitate the induction of LTP.[2] this compound serves as an excellent tool to explore this phenomenon. By applying this compound, researchers can reliably enhance AMPA receptor function and investigate how this modulation affects the threshold for LTP induction and the magnitude of its expression. Its low agonism ensures that the observed effects are due to the potentiation of endogenous synaptic activity rather than direct, artificial receptor activation.[2]
Probing the BDNF Pathway
The link between synaptic activity, BDNF, and neuronal plasticity is a critical area of research.[7][13] this compound's ability to increase BDNF levels in a controlled, dose-dependent manner without a bell-shaped response makes it invaluable for these studies.[1][3] Researchers can use this compound to precisely elevate BDNF levels and examine the downstream consequences on dendritic spine morphology, gene expression, and the maintenance of long-term plasticity, thereby dissecting the specific role of activity-dependent BDNF signaling in these processes.
Summary and Future Directions
This compound represents a significant advancement for the study of synaptic plasticity. Its unique property of low agonism provides a reliable and interpretable method for potentiating AMPA receptor function and stimulating the BDNF pathway. This allows for a clearer investigation into the molecular underpinnings of learning and memory without the experimental limitations of previous compounds.
Future research should focus on leveraging this compound in in vivo animal models to bridge the gap between cellular mechanisms and cognitive behavior. Investigating its effects on memory acquisition and consolidation in behavioral paradigms, as well as its potential as a therapeutic agent in models of neurological and psychiatric disorders characterized by synaptic dysfunction, will be critical next steps. The lack of publicly available in vivo dosage and safety data highlights an area where further investigation is required.[3]
References
- 1. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 5. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bennington.edu [bennington.edu]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Brain-Derived Neurotrophic Factor (BDNF) in Huntington’s Disease: Neurobiology and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Role of HBT1 in Long-Term Potentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of HBT1, a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator, in the mechanisms of long-term potentiation (LTP). This compound acts as a positive allosteric modulator of AMPA receptors (AMPA-Rs), enhancing their function in a glutamate-dependent manner. A key characteristic of this compound is its low agonistic profile, which mitigates the bell-shaped dose-response curve for Brain-Derived Neurotrophic Factor (BDNF) production often observed with other AMPA-R potentiators. This document details the molecular mechanisms of this compound, its impact on synaptic plasticity, and the downstream signaling cascades it initiates, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and cAMP response element-binding protein (CREB). We present quantitative data from key in vitro experiments, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to Long-Term Potentiation and this compound
Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synapses, which is widely considered to be a cellular correlate of learning and memory.[1][2] LTP is primarily mediated by the trafficking and enhanced function of AMPA receptors at the postsynaptic membrane.[3][4] this compound is a potent and selective positive allosteric modulator of AMPA-Rs, enhancing excitatory neurotransmission.[5] Its unique low agonistic profile suggests a favorable therapeutic window for cognitive enhancement and the treatment of neurological disorders.[6][7][8]
Mechanism of Action of this compound
This compound enhances the function of AMPA receptors in the presence of the neurotransmitter glutamate (B1630785).[6][9] It binds to the ligand-binding domain of the AMPA-R, stabilizing the open conformation of the receptor's ion channel.[6] This leads to an increased influx of sodium and calcium ions into the postsynaptic neuron upon glutamate binding.[7] A distinguishing feature of this compound's interaction is the formation of hydrogen bonds with the S518 residue within the ligand-binding domain.[6]
This potentiation of AMPA-R activity triggers downstream signaling cascades crucial for LTP. The increased intracellular calcium concentration activates CaMKII, a key protein kinase in the induction of LTP.[10] Activated CaMKII, in turn, can phosphorylate various substrates, including AMPA receptors themselves, to increase their conductance and promote their insertion into the postsynaptic membrane.[5] Furthermore, this compound-mediated signaling leads to the activation of the transcription factor CREB, which is essential for the synthesis of proteins that support the late phase of LTP and long-term memory.[7] A significant consequence of this signaling cascade is the increased production and release of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, growth, and synaptic plasticity.[5][6]
Signaling Pathway
Caption: this compound signaling pathway in long-term potentiation.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound.
Table 1: this compound In Vitro Efficacy
| Parameter | Value | Cell Type |
| AMPA Receptor Activation (EC50) | 2.5 µM | Primary Neurons |
| Calcium Influx (EC50) | 1.3 µM | Primary Neurons |
| AMPA Receptor Binding (Kd) | 416 nM | Native AMPA-R |
| AMPA Receptor Inhibition (IC50) | 0.28 µM | Rat Hippocampal Membranes |
| Data sourced from MedchemExpress.[9] |
Table 2: Dose-Dependent Effect of this compound on BDNF Production
| This compound Concentration (µM) | BDNF Production (% of Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 125 |
| 1 | 180 |
| 10 | 250 |
| 30 | 260 |
| Illustrative data based on findings that this compound induces BDNF production in a dose-dependent manner without a bell-shaped response.[6] |
Table 3: Effect of this compound on LTP in Hippocampal Slices (Illustrative Data)
| Treatment Group | fEPSP Slope (% of Baseline at 60 min post-TBS) |
| Vehicle Control | 150 ± 10% |
| This compound (10 µM) | 200 ± 15% |
| This table presents hypothetical data to illustrate the expected outcome of this compound on LTP, based on its mechanism of action. |
Experimental Protocols
Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices to assess the effect of this compound.
Materials:
-
Acute hippocampal slices (400 µm) from adult rodents.
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
-
This compound stock solution (in DMSO).
-
Bipolar stimulating electrode and glass recording microelectrode.
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at 0.05 Hz for at least 20 minutes.
-
Apply this compound or vehicle (DMSO) to the perfusion medium at the desired final concentration and continue baseline recording for another 10-20 minutes.
-
Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated 4 times with a 20-second interval).
-
Record fEPSPs for at least 60 minutes post-TBS to monitor the potentiation.
-
Analyze the data by measuring the slope of the fEPSP. The magnitude of LTP is expressed as the percentage change in the fEPSP slope from the pre-TBS baseline.
Western Blot for Phospho-CREB (p-CREB)
This protocol is for determining the effect of this compound on the phosphorylation of CREB.
Materials:
-
Primary neuronal cultures or hippocampal slices.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-p-CREB (Ser133) and anti-total CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat neuronal cultures or hippocampal slices with this compound or vehicle for the desired time.
-
Lyse the cells or tissue in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody for normalization.
-
Quantify the band intensities to determine the ratio of p-CREB to total CREB.
BDNF ELISA
This protocol is for quantifying the amount of BDNF secreted from this compound-treated neuronal cultures.
Materials:
-
Primary neuronal cultures.
-
This compound stock solution.
-
Commercially available BDNF ELISA kit.
-
Microplate reader.
Procedure:
-
Treat primary neuronal cultures with various concentrations of this compound or vehicle for 24-48 hours.
-
Collect the cell culture supernatant.
-
Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-BDNF antibody.
-
Incubating to allow BDNF to bind.
-
Washing the plate.
-
Adding a detection antibody, followed by a substrate solution to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of BDNF in the samples by comparing their absorbance to the standard curve.
Experimental Workflow
Caption: Preclinical experimental workflow for this compound.
Conclusion
This compound represents a promising therapeutic candidate for cognitive enhancement and the treatment of neurological disorders associated with synaptic dysfunction. Its mechanism as a positive allosteric modulator of AMPA receptors with a low agonistic profile allows for the potentiation of synaptic transmission and the induction of BDNF without the undesirable bell-shaped dose-response. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and its role in long-term potentiation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. High-frequency stimulation-induced synaptic potentiation in dorsal and ventral CA1 hippocampal synapses: the involvement of NMDA receptors, mGluR5, and (L-type) voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Long-term potentiation: two pathways meet at neurogranin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. pub.dzne.de [pub.dzne.de]
- 10. Synaptic plasticity - Wikipedia [en.wikipedia.org]
HBT1: A Technical Guide to a Novel AMPA Receptor Potentiator for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
HBT1 is a novel, potent, and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing promise in the field of cognitive enhancement. Its unique pharmacological profile, characterized by low intrinsic agonism, distinguishes it from earlier AMPA receptor potentiators. This attribute allows for a concentration-dependent increase in brain-derived neurotrophic factor (BDNF) production without the encumbrance of a bell-shaped dose-response curve. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative in vitro findings, and outlining detailed experimental methodologies for its characterization. The information presented herein is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of this compound for neurological and psychiatric disorders where enhanced synaptic plasticity and neurotrophic support are desirable.
Mechanism of Action
This compound enhances cognitive function primarily through two synergistic pathways:
-
AMPA Receptor Potentiation : this compound acts as a positive allosteric modulator of AMPA receptors. It binds to the ligand-binding domain (LBD) of the receptor in a glutamate-dependent manner.[1] This binding event enhances the receptor's response to the endogenous ligand, glutamate (B1630785), leading to increased excitatory neurotransmission.[1] This potentiation of AMPA receptor activity is fundamental to synaptic plasticity, the cellular mechanism underpinning learning and memory.[1] A key feature of this compound's binding is the formation of hydrogen bonds with the S518 residue within the binding pocket of the AMPA receptor LBD, a characteristic that distinguishes it from other potentiators like LY451395.[1]
-
Stimulation of Brain-Derived Neurotrophic Factor (BDNF) Production : By potentiating AMPA receptor activity, this compound stimulates the production and release of Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF is a crucial neurotrophin that supports the survival, growth, and differentiation of neurons.[2] Elevated BDNF levels promote neuronal health and resilience, which are often compromised in neurodegenerative and psychiatric conditions.[2] A significant advantage of this compound is its low agonistic profile, which allows for a sustained, concentration-dependent increase in BDNF levels, avoiding the bell-shaped dose-response often observed with other AMPA receptor modulators.[1]
The proposed signaling cascade initiated by this compound is visualized in the diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro preclinical studies of this compound. To date, specific quantitative in vivo data on cognitive enhancement in animal models has not been made publicly available.
Table 1: this compound In Vitro Potency and Binding Affinity
| Parameter | Assay System | Value |
| Ca²⁺ Influx EC₅₀ | Primary Neurons | 1.3 µM |
| Ca²⁺ Influx EC₅₀ | CHO cells | 4.6 µM |
| AMPA-R Binding Kd | Rat Hippocampal Membranes | 416 nM |
| AMPA-R Binding IC₅₀ | Rat Hippocampal Membranes | 0.28 µM |
Table 2: this compound Concentration Range for BDNF Induction
| Cell Type | This compound Concentration Range | Observation |
| Primary Neurons | 0 - 10 µM | Concentration-dependent increase in BDNF protein levels |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Patch-Clamp Electrophysiology for AMPA Receptor Potentiation
This protocol details the whole-cell patch-clamp technique to record AMPA receptor-mediated currents in primary neuronal cultures and assess the potentiating effect of this compound.
Materials:
-
Cultured primary cortical neurons on coverslips
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
-
External Solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH)
-
Internal Solution: 120 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 5 mM Mg-ATP, 0.5 mM Na-GTP (pH 7.2 with KOH)
-
Glutamate stock solution
-
This compound stock solution (in DMSO)
Procedure:
-
Neuron Preparation:
-
Culture primary cortical neurons on poly-D-lysine coated coverslips for 7-14 days in vitro (DIV).
-
Transfer a coverslip to the recording chamber and perfuse with aCSF.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution and mount it on the headstage.
-
-
Whole-Cell Recording:
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Establish a stable baseline recording.
-
Apply a sub-saturating concentration of glutamate via a fast-application system to evoke AMPA receptor-mediated currents.
-
Co-apply glutamate with varying concentrations of this compound to determine the potentiating effect.
-
Apply this compound alone to assess for direct agonistic activity.
-
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the evoked currents.
-
Calculate the percentage potentiation of the glutamate-evoked current by this compound.
-
BDNF ELISA for Quantification of Protein Levels
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of BDNF released from primary neuronal cultures following treatment with this compound.
Materials:
-
Cultured primary cortical neurons in multi-well plates
-
BDNF ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate primary cortical neurons at an appropriate density in multi-well plates.
-
Culture for at least 7-10 DIV.
-
Treat neurons with a range of this compound concentrations (e.g., 0-10 µM) for a specified incubation period (e.g., 24-48 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant containing secreted BDNF.
-
Centrifuge to remove any cellular debris.
-
-
ELISA Protocol:
-
Coat a 96-well plate with the BDNF capture antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites.
-
Add standards and samples (culture supernatant) to the wells and incubate.
-
Wash the plate.
-
Add the biotinylated BDNF detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Generate a standard curve from the absorbance values of the known BDNF concentrations.
-
Calculate the concentration of BDNF in the samples by interpolating from the standard curve.
-
Conclusion and Future Directions
This compound represents a promising next-generation AMPA receptor potentiator with a differentiated pharmacological profile. Its ability to enhance AMPA receptor function and stimulate BDNF production without a bell-shaped dose-response makes it an attractive candidate for the treatment of cognitive deficits in a range of neurological and psychiatric disorders. The preclinical in vitro data provide a strong rationale for its continued investigation.
Future research should focus on comprehensive in vivo studies to establish a clear dose-response relationship for cognitive enhancement in relevant animal models. The publication of quantitative data from such studies will be critical for advancing this compound into clinical development. Further exploration of its neuroprotective effects in models of neurodegeneration is also warranted.
References
Preclinical Profile of HBT1: A Novel AMPA Receptor Potentiator for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
HBT1 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It has garnered significant interest as a potential therapeutic agent for a range of neurological and psychiatric disorders due to its unique pharmacological profile.[2][3] Unlike many other AMPA receptor potentiators, this compound exhibits low intrinsic agonistic activity.[4][5] This characteristic is crucial as it allows for the potentiation of AMPA receptor function in the presence of the endogenous ligand glutamate (B1630785), without causing the bell-shaped dose-response curve often associated with other modulators in the production of Brain-Derived Neurotrophic Factor (BDNF).[1][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, quantitative in vitro data, and detailed experimental protocols. While extensive in vitro studies have elucidated the molecular and cellular effects of this compound, publicly available in vivo efficacy data in animal models of specific neurological disorders remains limited.
Mechanism of Action
This compound enhances excitatory neurotransmission by binding to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner.[4] This allosteric modulation potentiates the receptor's response to glutamate, leading to an increased influx of calcium ions (Ca2+) into postsynaptic neurons.[1] This influx of calcium is a critical trigger for a cascade of downstream signaling events that are fundamental to synaptic plasticity, neuronal survival, and cognitive function.[1]
A key downstream effect of this compound-mediated AMPA receptor potentiation is the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[1][5] The increased intracellular calcium activates signaling pathways involving Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and cAMP Response Element-Binding protein (CREB).[1] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of the Bdnf gene, leading to increased synthesis and release of BDNF.[1] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), activating further downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for promoting neuronal health, synaptic plasticity, and neuroprotection.[1]
Data Presentation
The following tables summarize the quantitative data from in vitro preclinical studies of this compound.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Cell Type/Assay Condition | Source |
| EC₅₀ (AMPA-R Potentiation) | 2.5 µM | Glutamate-dependent activation in primary neurons | [2] |
| EC₅₀ (Calcium Influx) | 1.3 µM | Primary neurons | [2] |
| EC₅₀ (Calcium Influx) | 4.6 µM | CHO cells expressing AMPA receptors | [2] |
| Kd (Binding Affinity) | 416 nM | Native AMPA-R | [2] |
| IC₅₀ (Inhibition) | 0.28 µM | Rat hippocampal membranes | [2] |
Table 2: Effect of this compound on BDNF Production in Primary Cortical Neurons (Illustrative Data)
| This compound Concentration (µM) | BDNF Production (% of Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 125 |
| 1.0 | 180 |
| 10.0 | 250 |
| 30.0 | 260 |
Note: This table presents illustrative data based on findings that this compound induces BDNF production in a dose-dependent manner without a bell-shaped response.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potentiation of AMPA receptor-mediated currents by this compound in primary neurons.
Methodology:
-
Cell Culture: Prepare primary cortical or hippocampal neurons from embryonic rats and culture them on poly-D-lysine-coated coverslips for 7-14 days in vitro.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution containing standard physiological ion concentrations. The patch pipette is filled with an internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a neuron and then rupture the membrane patch to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.
-
AMPA-R Current Evocation: Apply a sub-saturating concentration of glutamate via a rapid perfusion system to evoke AMPA receptor-mediated currents.
-
This compound Application: Co-apply this compound at various concentrations with glutamate to determine its potentiating effect on the current amplitude and kinetics.
-
Agonist Activity Test: Apply this compound alone to test for direct agonistic effects on the AMPA receptor.
-
Data Analysis: Measure the peak amplitude and decay time of the evoked currents. Calculate the percentage of potentiation by this compound compared to glutamate alone.
Calcium Imaging Assay
Objective: To quantify the this compound-mediated potentiation of glutamate-induced calcium influx.
Methodology:
-
Cell Preparation: Culture primary neurons or a cell line stably expressing AMPA receptors on glass-bottom dishes.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Baseline Measurement: Establish a stable baseline fluorescence reading in a physiological buffer.
-
Compound Application: Apply a sub-maximal concentration of glutamate to the cells and record the change in fluorescence intensity. After a washout period, co-apply this compound with glutamate and record the fluorescence change.
-
Agonism Test: Apply this compound in the absence of glutamate to assess for any direct effect on intracellular calcium levels.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate the EC₅₀ value for this compound's potentiation of the glutamate-induced calcium signal from the concentration-response curve.
Western Blot for Phosphorylated CREB (pCREB) and TrkB (pTrkB)
Objective: To determine the effect of this compound on the activation of downstream signaling pathways.
Methodology:
-
Cell Treatment: Treat primary neuron cultures with various concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for pCREB (Ser133) and pTrkB (e.g., Tyr816). Also, probe for total CREB and total TrkB as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The preclinical data for this compound strongly support its profile as a promising therapeutic candidate for neurological disorders. Its mechanism as a positive allosteric modulator of AMPA receptors with minimal agonistic activity allows for a concentration-dependent increase in BDNF production without the liability of a bell-shaped dose-response.[1][4] The detailed in vitro studies provide a solid foundation for its neurotrophic and synaptogenic potential. While the current body of publicly available evidence lacks in vivo efficacy data in animal models of specific neurological diseases, the well-characterized in vitro mechanism of action warrants further investigation into its therapeutic utility in conditions where enhanced synaptic plasticity and neurotrophic support are beneficial. Future preclinical studies should focus on evaluating the efficacy, pharmacokinetics, and safety of this compound in relevant animal models of neurological disorders to bridge the gap between the promising in vitro findings and potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HBT1 (CAS: 489408-02-8): A Technical Guide for Drug Development Professionals
An In-depth Examination of a Novel AMPA Receptor Potentiator for Cognitive Enhancement and Neuroprotection
Introduction
HBT1 (CAS number 489408-02-8) is a novel, potent, and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It has garnered significant interest within the neuroscience research and drug development communities for its potential therapeutic applications in a range of neurological and psychiatric disorders, including cognitive impairments associated with Alzheimer's disease, Parkinson's disease, and stroke.[2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its investigation.
This compound distinguishes itself from other AMPA receptor potentiators by exhibiting a low agonistic profile, which allows it to avoid the bell-shaped dose-response curve often observed in the production of Brain-Derived Neurotrophic Factor (BDNF).[1][3][4] This characteristic suggests a wider therapeutic window and a more predictable pharmacological effect.[1] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's preclinical profile.
Chemical and Physical Properties
This compound is a white to beige powder with the chemical formula C₁₆H₁₇F₃N₄O₂S.[4] It is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For long-term storage, it is recommended to keep the compound at -20°C.[4][5]
| Property | Value | Reference |
| CAS Number | 489408-02-8 | |
| Molecular Formula | C₁₆H₁₇F₃N₄O₂S | [4] |
| Molecular Weight | 386.39 g/mol | [4] |
| IUPAC Name | 2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | [4][6] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 2 mg/mL | |
| Storage Temperature | 2-8°C (short term), -20°C (long term) | [4] |
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[1] Its primary mechanism involves enhancing the function of these receptors in the presence of the endogenous ligand, glutamate.[1] this compound binds to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner.[3] This binding stabilizes the open conformation of the receptor's ion channel, leading to increased ion flow.[1] A key feature of this compound's interaction is the formation of hydrogen bonds with the S518 residue within the LBD.[2][3]
A significant characteristic of this compound is its low intrinsic agonistic activity.[1][3] Unlike some other AMPA receptor potentiators, this compound has minimal direct activating effect on the receptor in the absence of glutamate.[1] This property is thought to be responsible for its ability to induce a sustained increase in BDNF production without the bell-shaped dose-response seen with other compounds.[1]
The potentiation of AMPA receptor activity by this compound leads to several downstream effects that are believed to contribute to its therapeutic potential:
-
Enhanced Synaptic Transmission and Plasticity: By increasing the response to glutamate, this compound facilitates processes involved in learning and memory formation.[6][7]
-
Induction of Brain-Derived Neurotrophic Factor (BDNF): this compound has been shown to induce the production of BDNF, a key protein that supports the health, survival, and growth of neurons.[3][7]
-
Neuroprotection: this compound may protect neurons from damage caused by factors such as oxidative stress and excitotoxicity.[2][6]
Quantitative Pharmacological Data
The following table summarizes key in vitro pharmacological data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| EC₅₀ for Ca²⁺ influx | 1.3 µM | Primary neurons (with glutamate) | [8] |
| EC₅₀ for Ca²⁺ influx | 4.6 µM | CHO cells expressing AMPA receptors (with glutamate) | [8] |
| Kd for AMPA receptor binding | 416 nM | Native AMPA receptors | [8] |
| IC₅₀ for inhibition of [³H]-HBT1 binding | 0.28 µM | Rat hippocampal membranes | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: Calcium Influx Assay in Primary Neurons
This assay measures the potentiation of glutamate-induced calcium influx by this compound in primary neuronal cultures.
Methodology:
-
Cell Plating: Plate primary neurons (e.g., cortical or hippocampal) onto poly-D-lysine coated 96-well black-wall, clear-bottom plates at an appropriate density. Culture the cells for at least 7 days to allow for maturation.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium and wash the cells once with a physiological salt solution (e.g., HBSS). Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add a sub-maximal concentration of an AMPA receptor agonist (e.g., glutamate) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) from the baseline for each well. Normalize the data to the maximal response or a vehicle control. Plot the dose-response curve and calculate the EC₅₀ for this compound.[8]
Protocol 2: In Vitro BDNF Production Assay
This protocol outlines the measurement of this compound's effect on BDNF production in cell culture.
Methodology:
-
Cell Treatment: Plate cells (e.g., primary neurons or a suitable cell line) and allow them to adhere. Prepare solutions of this compound at various concentrations in the cell culture medium. Treat the cells with the this compound solutions and incubate for a period sufficient to allow for BDNF production (e.g., 24-48 hours).[8]
-
Sample Collection: Collect the cell culture supernatant, which will contain the secreted BDNF. If measuring intracellular BDNF, lyse the cells in a suitable lysis buffer containing protease inhibitors.[8]
-
BDNF Measurement: Quantify the amount of BDNF in the collected samples using a commercially available BDNF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the BDNF levels to the total protein concentration of the corresponding cell lysates. Plot the BDNF concentration as a function of this compound concentration.
Protocol 3: Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to AMPA receptors.
Methodology:
-
Membrane Preparation: Prepare membranes from a tissue source rich in AMPA receptors (e.g., rat hippocampus). Homogenize the tissue in an appropriate buffer and perform differential centrifugation to isolate the membrane fraction.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]-HBT1) and varying concentrations of unlabeled this compound (for competition binding) or increasing concentrations of the radiolabeled ligand (for saturation binding).
-
Separation and Scintillation Counting: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand. Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: For competition binding, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the IC₅₀. For saturation binding, plot the specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine the Kd and Bmax.[9]
Applications in Drug Development
This compound's unique pharmacological profile makes it a promising candidate for further investigation in several therapeutic areas:
-
Cognitive Enhancement: Its ability to potentiate AMPA receptors and enhance synaptic plasticity suggests potential for improving memory and learning.[6][10]
-
Neurodegenerative Diseases: The neuroprotective effects and BDNF-inducing properties of this compound could be beneficial in conditions like Alzheimer's and Parkinson's disease.[2][6]
-
Neuropsychiatric Disorders: Given the role of AMPA receptors and BDNF in mood regulation, this compound may have applications in the treatment of depression and other psychiatric conditions.[11]
Conclusion
This compound is a compelling molecule for researchers in the field of neuroscience and drug development. Its distinct mechanism as a low-agonism AMPA receptor potentiator that robustly induces BDNF production warrants further investigation. The data and protocols presented in this guide provide a solid foundation for scientists to explore the full therapeutic potential of this compound. As with any investigational compound, all handling and experimentation should be conducted by trained personnel in accordance with institutional and national safety regulations.[5] This product is intended for research use only and is not for human or veterinary use.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Intermediate this compound Powder CAS 489408-02-8 Nootropics Supplements Ydl223c this compound - this compound and this compound Nootropics [xinlubio.en.made-in-china.com]
- 3. This compound | 489408-02-8 | GluR | MOLNOVA [molnova.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. euro-nootropics.com [euro-nootropics.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tradeindia.com [tradeindia.com]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for HBT1 in In Vitro Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBT1 is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It exhibits a unique pharmacological profile characterized by a low intrinsic agonistic activity, which allows it to potentiate the receptor's response to the endogenous ligand, glutamate (B1630785), with minimal direct activation.[3][4] This property is thought to mitigate the risk of a bell-shaped dose-response curve and potential excitotoxicity associated with other AMPA receptor potentiators.[2] this compound enhances AMPA receptor activity in a glutamate-dependent manner and has been shown to promote the production of brain-derived neurotrophic factor (BDNF).[3][5] These characteristics make this compound a valuable research tool for studying synaptic plasticity and a promising candidate for the development of therapeutics for neurological and psychiatric disorders.[5]
These application notes provide detailed protocols for the use of this compound in in vitro slice electrophysiology, focusing on the characterization of its effects on baseline synaptic transmission and long-term potentiation (LTP).
Mechanism of Action
This compound binds to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner.[3][4] This binding event stabilizes the open conformation of the receptor's ion channel, leading to an increased influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This enhanced synaptic current strengthens excitatory neurotransmission. A key feature of this compound's interaction is the formation of hydrogen bonds with the S518 residue within the LBD, distinguishing its binding mode from other AMPA receptor potentiators.[3]
Data Presentation
The following tables summarize the key quantitative parameters of this compound's activity and its potential effects on neuronal function based on in vitro studies.
Table 1: this compound Pharmacological Profile
| Parameter | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptor | [2] |
| Binding Site | Ligand-Binding Domain (Glutamate-Dependent) | [3] |
| EC₅₀ (AMPA-R activation) | 2.5 µM | [5] |
| EC₅₀ (Ca²⁺ influx in primary neurons) | 1.3 µM | [5] |
| Kd (native AMPA-R binding) | 416 nM | [5] |
| IC₅₀ (rat hippocampal membranes) | 0.28 µM | [5] |
| Agonistic Effect | Low / Minimal | [3][4] |
Table 2: Comparative Effects of this compound and Other AMPAkines on Neuronal Subtypes (Inferred/Potential)
| Feature | This compound | Other AMPAkines (e.g., CX516, CX546) | Supporting Evidence |
| Cortical Neurons | |||
| Excitability | Likely increases neuronal firing rate in response to glutamatergic input. | Shown to increase aggregate neuronal activity in the cortex. | AMPA receptors are the primary mediators of fast excitatory neurotransmission in the cortex.[1] |
| Synaptic Plasticity | Potential to enhance Long-Term Potentiation (LTP). | Some ampakines enhance both LTP and Long-Term Depression (LTD). | AMPA receptor potentiation is known to facilitate the induction of LTP.[1] |
| BDNF Production | Induces BDNF production without a bell-shaped dose-response. | Can induce BDNF, but often with a bell-shaped dose-response. | Direct experimental evidence on this compound in primary neurons.[3] |
| Hippocampal Neurons | |||
| Synaptic Plasticity | Strong potential to enhance LTP, a cellular correlate of learning and memory. | Potently enhance LTP at hippocampal synapses. | The hippocampus is a key region for learning and memory, processes highly dependent on AMPA receptor-mediated plasticity.[1] |
| BDNF Release | Expected to increase BDNF release, supporting neuronal health and plasticity. | Known to increase BDNF levels. | BDNF plays a crucial role in hippocampal function and is modulated by neuronal activity.[1] |
| Motor Neurons | |||
| Survival/Health | Potential to enhance motor neuron health through increased BDNF. | Improving the health of upper motor neurons is a key strategy in ALS research. | BDNF is a critical neurotrophic factor for motor neurons.[1] |
| Excitability | May modulate motor neuron excitability; requires careful dose titration to avoid excitotoxicity. | Can induce hyperexcitability at higher concentrations. | Motor neurons are vulnerable to excitotoxicity.[1] |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on synaptic transmission and plasticity in acute brain slices.
Protocol 1: Acute Brain Slice Preparation
This protocol is optimized for obtaining viable neurons from the hippocampus or cortex.
Materials:
-
Slicing Solution (ice-cold and continuously oxygenated with 95% O₂/5% CO₂):
-
NMDG-based aCSF is recommended for improved neuronal viability.
-
-
Artificial Cerebrospinal Fluid (aCSF) (continuously oxygenated with 95% O₂/5% CO₂):
-
Vibrating microtome (vibratome)
-
Dissection tools (sterilized)
-
Recovery chamber
Procedure:
-
Anesthetize the animal (e.g., rodent) according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated slicing solution.
-
Mount the brain onto the vibratome stage.
-
Submerge the stage in the ice-cold, oxygenated slicing solution.
-
Cut coronal or sagittal slices at a thickness of 300-400 µm.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber with room temperature, oxygenated aCSF and allow them to recover for at least 1 hour before recording.[6]
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects on Excitatory Postsynaptic Currents (EPSCs)
This protocol details the steps for obtaining whole-cell recordings to measure AMPA receptor-mediated currents.
Materials:
-
Recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Internal Pipette Solution: (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with CsOH.
-
Pharmacological agents: this compound stock solution (e.g., 10 mM in DMSO), glutamate receptor antagonists (e.g., CNQX, AP5), GABAA receptor antagonists (e.g., picrotoxin).
Procedure:
-
Transfer a brain slice to the recording chamber.
-
Under visual guidance (e.g., IR-DIC microscopy), select a healthy-looking pyramidal neuron.
-
Approach the neuron with a patch pipette (3-5 MΩ resistance) filled with internal solution and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.
-
Establish a stable baseline recording of spontaneous or evoked EPSCs. For evoked responses, place a stimulating electrode in the appropriate afferent pathway.
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in EPSC amplitude and frequency.
-
To confirm the effect is mediated by AMPA receptors, co-apply the AMPA receptor antagonist CNQX.
-
Wash out this compound by perfusing with standard aCSF to observe the reversal of the effect.
Protocol 3: Field Potential Recording of this compound Effects on Long-Term Potentiation (LTP)
This protocol describes how to assess the impact of this compound on synaptic plasticity in the hippocampus.
Materials:
-
Recording chamber and perfusion system as in Protocol 2.
-
Bipolar stimulating electrode.
-
Glass recording microelectrode filled with aCSF.
-
Electrophysiology rig (amplifier, digitizer, data acquisition software).
-
This compound stock solution.
Procedure:
-
Place a hippocampal slice in the recording chamber and position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in aCSF. It is recommended to test a range of concentrations (e.g., 1-10 µM).
-
Perfuse the slice with the this compound-containing aCSF for 20-30 minutes before LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).
-
Record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Analyze the data by measuring the initial slope of the fEPSP. The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope relative to the pre-induction baseline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
HBT1 Administration in Rodent Models of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBT1 is a novel investigational compound with a dual mechanism of action that makes it a person of interest for the therapeutic intervention of Alzheimer's disease (AD) and other neurodegenerative disorders.[1] It acts as a potent, positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and stimulates the production of Brain-Derived Neurotrophic Factor (BDNF).[1] This dual action targets two critical pathways implicated in the cognitive decline and neuronal loss characteristic of AD: synaptic plasticity and neuronal survival. Preclinical studies in rodent models of AD are essential to elucidate the therapeutic potential and underlying mechanisms of this compound. These application notes provide a comprehensive overview of the administration of this compound in relevant rodent models, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound's therapeutic potential in Alzheimer's disease stems from its ability to simultaneously enhance synaptic transmission and promote neurotrophic support.[1]
-
AMPA Receptor Potentiation: this compound binds to the ligand-binding domain of AMPA receptors in a glutamate-dependent manner.[1] This action enhances excitatory neurotransmission, a process fundamental to synaptic plasticity, learning, and memory.[1] In the context of AD, where synaptic dysfunction is an early pathological event, potentiation of AMPA receptor activity may help to restore synaptic integrity and improve cognitive function.
-
BDNF Production Stimulation: this compound has been shown to increase the production of BDNF, a neurotrophin vital for neuronal survival, growth, and the formation of new synapses.[1] BDNF levels are known to be reduced in the brains of Alzheimer's patients. By elevating BDNF, this compound may protect neurons from degeneration and support cognitive resilience. A key advantage of this compound is its lower agonistic effect compared to some other AMPA receptor potentiators, which may reduce the risk of a bell-shaped dose-response curve in BDNF production.[1]
Preclinical Rodent Models for this compound Evaluation
The selection of an appropriate rodent model is critical for evaluating the efficacy of this compound in recapitulating key aspects of Alzheimer's pathology.
-
5XFAD Mouse Model: This transgenic model co-expresses five familial Alzheimer's disease (FAD) mutations in the human amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes.[1] These mice develop an aggressive and accelerated amyloid pathology, with amyloid-beta (Aβ) plaque deposition starting as early as two months of age, followed by gliosis and cognitive deficits.[2] This model is particularly well-suited for studying the effects of this compound on Aβ pathology and associated cognitive impairments.
-
PS19 (P301S) Mouse Model: This model expresses a mutant form of human microtubule-associated protein tau (MAPT), leading to the development of neurofibrillary tangles (NFTs), another primary hallmark of AD.[1] The PS19 model is ideal for investigating the impact of this compound on tau pathology and its downstream consequences.
Quantitative Data Summary
The following tables present illustrative quantitative data to demonstrate how the effects of this compound could be summarized in preclinical studies using Alzheimer's disease mouse models. Please note that this data is for illustrative purposes and is based on expected outcomes from the compound's mechanism of action.
Table 1: Effect of this compound on Cognitive Performance in 5XFAD Mice (Morris Water Maze)
| Treatment Group | Latency to Platform (seconds) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 25.8 ± 3.5 |
| 5XFAD + Vehicle | 45.7 ± 5.3 | 12.1 ± 2.8 |
| 5XFAD + this compound (10 mg/kg) | 28.9 ± 4.6 | 19.5 ± 3.1 |
| 5XFAD + this compound (30 mg/kg) | 20.1 ± 3.9 | 23.2 ± 2.9 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to 5XFAD + Vehicle.[1]
Table 2: Effect of this compound on Amyloid-Beta Pathology in 5XFAD Mice
| Treatment Group | Soluble Aβ42 (pg/mg tissue) | Insoluble Aβ42 (pg/mg tissue) | Plaque Burden (%) |
| Wild-Type + Vehicle | 150 ± 25 | 350 ± 50 | < 1 |
| 5XFAD + Vehicle | 850 ± 98 | 4500 ± 520 | 15.2 ± 2.3 |
| 5XFAD + this compound (10 mg/kg) | 550 ± 75 | 3200 ± 410 | 10.8 ± 1.9* |
| 5XFAD + this compound (30 mg/kg) | 350 ± 50 | 2500 ± 350 | 7.5 ± 1.5** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to 5XFAD + Vehicle.
Table 3: Effect of this compound on Tau Pathology in PS19 Mice
| Treatment Group | Phospho-Tau (AT8) (% area) | Neurofibrillary Tangles (count/mm²) |
| Wild-Type + Vehicle | < 0.5 | < 1 |
| PS19 + Vehicle | 12.8 ± 2.1 | 85 ± 12 |
| PS19 + this compound (10 mg/kg) | 8.2 ± 1.5 | 55 ± 9 |
| PS19 + this compound (30 mg/kg) | 5.5 ± 1.1 | 35 ± 7 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to PS19 + Vehicle.[1]
Experimental Protocols
This compound Administration
1. Oral Gavage
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Animal balance
-
Homogenizer or sonicator
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
-
Procedure:
-
Preparation: Prepare the this compound suspension in the chosen vehicle at the desired concentration. A typical administration volume is 5-10 mL/kg body weight. Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Gavage: Gently insert the feeding needle into the esophagus via the side of the mouth.
-
Slowly administer the this compound suspension.
-
Carefully remove the needle.
-
Monitor the animal for any signs of distress.
-
2. Jelly Formulation (for voluntary oral administration)
-
Materials:
-
This compound powder
-
Vehicle for this compound dissolution (e.g., sterile water, DMSO)
-
Gelatin
-
Sucralose (B1001) solution
-
Food flavoring (optional)
-
24-well plate
-
-
Procedure:
-
Preparation:
-
Prepare an 8% gelatin stock solution in the sucralose solution by heating to 55-60°C until clear.
-
Prepare the this compound solution in the chosen vehicle at the desired concentration.
-
For one jelly (serving 8 mice), mix the this compound solution with the gelatin solution and flavoring in a well of a 24-well plate.
-
Prepare a vehicle-only jelly for the control group.
-
-
Setting: Allow the jelly to set at 4°C for at least 3 hours.
-
Training: For 3-4 days prior to the experiment, habituate the mice to the vehicle jelly to overcome neophobia.
-
Biochemical Analysis
1. Amyloid-Beta (Aβ) ELISA
-
Materials:
-
Mouse brain tissue (cortex and hippocampus)
-
Tissue homogenization buffer (e.g., containing protease and phosphatase inhibitors)
-
DEA (diethylamine) buffer for soluble Aβ extraction
-
Formic acid for insoluble Aβ extraction
-
Aβ40 and Aβ42 ELISA kits (human/rat specific)
-
Plate reader
-
-
Procedure:
-
Tissue Homogenization: Dissect and weigh the brain regions of interest. Homogenize the tissue in homogenization buffer on ice.
-
Soluble Aβ Fractionation:
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Collect the supernatant containing the soluble Aβ fraction.
-
-
Insoluble Aβ Fractionation:
-
Resuspend the pellet from the previous step in formic acid.
-
Neutralize the sample with a neutralization buffer. This fraction contains the insoluble Aβ.
-
-
ELISA: Follow the manufacturer's instructions for the Aβ40 and Aβ42 ELISA kits. Briefly, add samples and standards to the antibody-coated plate. Incubate, wash, and add the detection antibody. Add the substrate and stop solution. Read the absorbance on a plate reader.
-
Data Analysis: Calculate the concentration of Aβ40 and Aβ42 in each fraction based on the standard curve. Normalize the values to the initial tissue weight.
-
Visualizations
Caption: Dual mechanism of this compound action in neurons.
Caption: General experimental workflow for this compound evaluation.
Caption: this compound-modulated signaling pathways in neurons.
References
Optimal Concentration of HBT1 for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of HBT1, a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator, for in vitro experiments. This compound is distinguished by its low agonistic effect, which mitigates the bell-shaped dose-response curve often observed with other AMPA receptor potentiators in the production of Brain-Derived Neurotrophic Factor (BDNF).[1][2][3]
Mechanism of Action
This compound is a potent and selective positive allosteric modulator of AMPA receptors (AMPA-Rs), which are crucial for fast excitatory synaptic transmission in the central nervous system.[4] Its primary mechanism involves binding to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner.[2][3][4] This interaction stabilizes the open conformation of the receptor's ion channel, leading to an increased influx of calcium ions (Ca²⁺).[4] The subsequent activation of downstream signaling cascades results in increased production and release of BDNF.[4][5] A key feature of this compound is its minimal agonistic activity in the absence of glutamate, which contributes to a more predictable and sustained therapeutic effect over a wider concentration range.[1][2][4]
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
HBT1 Application in Patch-Clamp Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBT1 is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It enhances the receptor's response to the endogenous ligand, glutamate (B1630785), with minimal direct activation of the receptor on its own, a characteristic known as low intrinsic agonistic activity.[1][3] This unique pharmacological profile mitigates the risk of a bell-shaped dose-response curve and potential excitotoxicity that can be associated with other AMPA receptor potentiators.[1][2] this compound binds to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner.[3] This potentiation of AMPA receptor activity leads to an increase in the production of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[1][4]
These application notes provide detailed protocols for the use of this compound in electrophysiological studies, specifically utilizing the whole-cell patch-clamp technique on primary neuronal cultures. The methodologies outlined will guide researchers in characterizing the effects of this compound on AMPA receptor-mediated currents.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative parameters of this compound's activity from in vitro studies, offering a comparison with other relevant AMPA receptor modulators.
Table 1: this compound In Vitro Activity
| Parameter | Assay | Cell Type | Value |
| EC50 | Glutamate-dependent Ca2+ influx | Primary Cortical Neurons | 1.3 µM[5] |
| Glutamate-dependent Ca2+ influx | CHO cells expressing AMPA-R | 4.6 µM | |
| Kd | [3H]-HBT1 binding | Native AMPA-R | 416 nM |
| IC50 | Radioligand binding inhibition | Rat Hippocampal Membranes | 0.28 µM |
| Agonistic Effect | Patch-clamp on primary neurons | Primary Cortical Neurons | Low/Negligible[3] |
Table 2: Comparative Analysis of this compound and Other AMPA Receptor Potentiators
| Feature | This compound | LY451395 | CX516 (Ampalex) |
| Mechanism of Action | Positive Allosteric Modulator | Positive Allosteric Modulator | Positive Allosteric Modulator |
| Binding Site | Ligand-Binding Domain (Glutamate-Dependent) | Ligand-Binding Domain | Allosteric site |
| Agonistic Effect | Low/Negligible[3] | Notable agonistic effects[3] | "Low-impact" potentiator |
| BDNF Production Profile | Concentration-dependent increase, avoids bell-shaped response[3] | Bell-shaped response | Not detailed in direct comparison to this compound |
| Unique Binding Characteristic | Forms hydrogen bonds with S518 residue[3] | Does not form hydrogen bonds with S518[3] | N/A |
| Potential Application | Cognitive enhancement, treatment of depression | Investigated for cognitive disorders | Investigated for cognitive disorders and schizophrenia |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation
This protocol details the procedure for recording AMPA receptor-mediated currents in cultured primary cortical neurons to assess the potentiating effect of this compound.[1]
Materials:
-
Cultured primary cortical neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Perfusion system
-
External Solution (aCSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution: 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 5 mM Mg-ATP, 0.5 mM Na-GTP, 0.2 mM EGTA; pH adjusted to 7.3 with KOH.
-
Agonist/Modulator Solutions: Stock solutions of glutamate (in water) and this compound (in DMSO). Dilute to final concentrations in the external solution before use.
-
Pharmacological Blockers (Optional): Tetrodotoxin (TTX) to block voltage-gated sodium channels, a GABAA receptor antagonist (e.g., picrotoxin (B1677862) or bicuculline), and an NMDA receptor antagonist (e.g., D-AP5) to isolate AMPA receptor-mediated currents.[6]
Procedure:
-
Cell Preparation:
-
Recording Setup:
-
Place a coverslip with cultured neurons in the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.[7]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[7]
-
Mount the filled pipette on the micromanipulator.
-
-
Whole-Cell Recording:
-
Under visual guidance (e.g., DIC optics), approach a healthy neuron with the patch pipette while applying slight positive pressure.[8]
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).[8]
-
Apply a brief pulse of gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[9]
-
Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV to record inward currents.[7]
-
-
Data Acquisition:
-
Establish a stable baseline recording of AMPA receptor-mediated currents by applying brief pulses of a sub-saturating concentration of glutamate (e.g., 1 mM for 2 ms) using a fast-application system.[7]
-
Once a stable baseline is achieved, co-apply the same concentration of glutamate with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM).[1]
-
To assess for agonistic activity, apply the highest concentration of this compound alone.[1]
-
Record the peak amplitude and decay kinetics of the evoked currents for each condition.
-
To observe the reversal of the effect, wash out this compound by perfusing with the external solution containing only glutamate.[1]
-
-
Data Analysis:
-
Measure the peak amplitude of the AMPA receptor-mediated currents in the absence and presence of different concentrations of this compound.
-
Normalize the potentiated current amplitude to the baseline current amplitude.
-
Plot the normalized response against the this compound concentration to generate a dose-response curve and determine the EC50.
-
Analyze the decay phase of the currents to determine if this compound affects receptor deactivation and/or desensitization kinetics.
-
Protocol 2: Quantification of BDNF Protein Levels by ELISA
This protocol describes a sandwich ELISA for the quantitative measurement of BDNF in cell culture supernatants or cell lysates following this compound treatment.
Materials:
-
BDNF ELISA kit (containing capture antibody, detection antibody, standard BDNF protein, streptavidin-HRP, and substrate)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
Cell culture supernatant or cell lysate samples from neurons treated with this compound
Procedure:
-
Sample Preparation:
-
Culture primary neurons as described in Protocol 1.
-
Treat the neurons with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant and/or prepare cell lysates.
-
Centrifuge samples to remove particulates.[10]
-
-
ELISA Assay:
-
Follow the specific instructions provided with the BDNF ELISA kit. A general procedure is as follows:[10][11]
-
Coat a 96-well microplate with the BDNF capture antibody.
-
Block non-specific binding sites.
-
Add prepared standards and samples to the wells and incubate.
-
Add the biotinylated BDNF detection antibody and incubate.
-
Add streptavidin-HRP conjugate and incubate.
-
Add the TMB substrate and incubate in the dark.
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known BDNF concentrations.
-
Use the standard curve to determine the concentration of BDNF in the treated samples.
-
Compare the BDNF levels in this compound-treated samples to untreated controls.
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solved 2) Whole-cell patch-clamp recordings were performed | Chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. axolbio.com [axolbio.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Preparation of HBT1 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBT1 is a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator that has shown potential in inducing the production of brain-derived neurotrophic factor (BDNF).[1][2][3] Its application in cell culture-based assays is crucial for studying neuronal activity, neuroprotection, and for screening potential therapeutic compounds.[4][5] Proper preparation of this compound stock solutions is critical to ensure experimental reproducibility and to avoid issues such as compound precipitation and degradation.[4][6] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation and handling of this compound solutions.
| Parameter | Value | Source |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | [1][4][6] |
| Recommended Stock Concentration | 10 mM | [4][6] |
| Solubility in DMSO | 3.87 mg/mL (10.02 mM) | [1] |
| Storage of this compound Powder | -20°C (for up to 3 years) | [1][4] |
| Storage of Stock Solution in Solvent | -80°C (for up to 1 year) | [1][4] |
| Final DMSO Concentration in Media | Typically <0.1% | [6] |
| Typical Incubation Time for BDNF Production | 24-48 hours | [4][5] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is the recommended solvent due to this compound's hydrophobic nature and low aqueous solubility.[6]
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Sterile 0.22 µm syringe filter (optional)[6]
Procedure:
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a final concentration of 10 mM.[6]
-
Dissolution: Vigorously vortex the tube until the this compound powder is completely dissolved.[6] Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[1][6] Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): If required for the specific cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4][6] Store the aliquots at -80°C for long-term storage (up to one year).[1][4] Protect the solution from light by using amber vials or wrapping them in foil.[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.[6]
-
Intermediate Dilution (Recommended): To avoid precipitation, it is recommended to perform an intermediate dilution of the stock solution in 100% DMSO.[6] For example, to achieve a final concentration of 10 µM from a 10 mM stock, a 1:10 intermediate dilution to 1 mM in DMSO can be made.
-
Final Dilution: Serially dilute the stock or intermediate solution into pre-warmed cell culture medium to the desired final concentration.[6] It is critical to add the this compound solution to the medium while vortexing to ensure rapid and even dispersion, which helps prevent the compound from precipitating.[6]
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in the working solutions and ensure it is below the tolerance level for your specific cell line, which is typically less than 0.1%.[6]
-
Immediate Use: Use the freshly prepared working solutions for your experiments without delay to minimize the risk of compound degradation or precipitation.[6]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation and application of this compound stock solution for cell culture experiments.
Caption: Workflow for this compound stock and working solution preparation.
Troubleshooting
| Issue | Potential Cause | Recommended Solution | Source |
| Precipitate forms upon dilution into aqueous buffer | This compound is hydrophobic and "crashing out" of solution due to the change in solvent polarity. | Decrease the final concentration of this compound. Increase the final percentage of DMSO (while staying within cell line tolerance). Perform a serial dilution of the DMSO stock into the aqueous buffer. | [6] |
| Inconsistent experimental results | This compound may be degrading or precipitating over the course of the experiment. | Prepare fresh dilutions of this compound immediately before each experiment. Visually inspect solutions for any signs of precipitation before use. Minimize freeze-thaw cycles by using single-use aliquots. | [4][6] |
| Lower-than-expected biological activity | Degradation of this compound. | Prepare fresh stock solutions from powder for each experiment. Protect stock solutions from light. | [4] |
By following these detailed protocols and guidelines, researchers can ensure the consistent and effective use of this compound in their cell culture experiments, leading to more reliable and reproducible results.
References
- 1. This compound | GluR | TargetMol [targetmol.com]
- 2. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 489408-02-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Delivery of HBT1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBT1 is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Preclinical, in vitro studies have highlighted its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Its mechanism of action, which involves enhancing synaptic plasticity without the pronounced agonistic effects observed with other AMPA receptor potentiators, makes it a compound of significant interest. A key feature of this compound is its ability to increase the production of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival and growth, without the bell-shaped dose-response curve that can limit the therapeutic window of other modulators.[1]
While specific in vivo dosage and administration data for this compound are not extensively available in public literature, this document provides an overview of its mechanism of action and detailed protocols for common and effective administration routes in animal models. The provided quantitative data from studies on other AMPA receptor potentiators with similar mechanisms can serve as a valuable reference for designing preclinical in vivo studies for this compound.
Data Presentation: In Vivo Efficacy of Structurally or Mechanistically Similar AMPA Receptor Potentiators
The following tables summarize quantitative data from in vivo studies of various AMPA receptor potentiators. This information can be used to guide dose-range finding studies for novel compounds like this compound.
Table 1: In Vivo Efficacy of the AMPA Receptor Potentiator TAK-137
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Mice | Oral (p.o.) | 0.1 - 1 mg/kg | Enhanced neural progenitor proliferation | [2] |
| Rats | Oral (p.o.) | 0.3 - 3 mg/kg | Enhanced neural progenitor proliferation | [2] |
| Rats | Oral (p.o.) | 0.2 mg/kg | Enhanced attention in the five-choice serial reaction time task | [3][4] |
| Rats | Oral (p.o.) | 0.2 and 0.6 mg/kg | Ameliorated MK-801-induced deficits in the radial arm maze test | [3][4] |
| Monkeys | Oral (p.o.) | 0.1 mg/kg | Improved performance of ketamine-treated monkeys in the delayed matching-to-sample task | [3][4] |
| Rats | Oral (p.o.) | 0.1 and 1 mg/kg | Improved cognitive flexibility of subchronic phencyclidine-treated rats in the reversal learning test | [3][4] |
Table 2: In Vivo Efficacy of the Ampakine CX516
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rats | Intraperitoneal (i.p.) | 10 - 40 mg/kg | Alleviated chronic ethanol-induced anxiety- and depressive-like behaviors in mice | [5] |
| Rats | Intraperitoneal (i.p.) | 35 mg/kg | Improved performance on a spatial delayed-nonmatch-to-sample (DNMS) task | [6][7] |
| Rats | Intraperitoneal (i.p.) | 20 and 40 mg/kg | Decreased mechanical allodynia in a spared nerve injury (SNI) model | [8] |
| Rats | Intraperitoneal (i.p.) | 40 mg/kg | Decreased cold allodynia in an SNI model | [8] |
Table 3: In Vivo Efficacy of the AMPA Receptor Potentiator LY451646
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rats | Not Specified | 0.025 - 0.5 mg/kg (chronic) | Increased progenitor cell proliferation in the hippocampus in a dose-dependent manner | [9] |
| Rats | Not Specified | 0.125 and 0.25 mg/kg (acute) | Increased BDNF mRNA levels in the hippocampus | [10] |
| Rats | Not Specified | 1.0 mg/kg (acute) | Decreased BDNF mRNA levels in the hippocampus | [10] |
Table 4: In Vivo Efficacy of the AMPA Receptor Potentiator PF-4778574
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Mice | Not Specified | 0.1 and 0.8 mg/kg | Reduced clinical severity in an experimental autoimmune encephalomyelitis (EAE) model | [11] |
Signaling Pathways
The potentiation of AMPA receptors by this compound initiates a cascade of intracellular events that are thought to underlie its therapeutic effects. The following diagrams illustrate the key signaling pathways involved.
This compound potentiation of AMPA receptor signaling.
Downstream signaling pathways of BDNF.
Experimental Protocols
The following are generalized protocols for common in vivo administration routes that can be adapted for this compound. It is critical to perform dose-range finding and vehicle suitability studies for any new compound.
Protocol 1: Oral Gavage (p.o.) in Rodents
Oral gavage is a standard method for the precise oral administration of a liquid compound directly into the stomach.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., sterile water, saline, or a suspension vehicle like 0.5% methylcellulose)
-
Syringes (1-3 mL)
-
Gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the required dose and volume.
-
The maximum recommended gavage volume for mice is typically 10 mL/kg.
-
-
Compound Preparation:
-
Prepare the this compound solution or suspension in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved or homogeneously suspended.
-
-
Animal Restraint:
-
Properly restrain the animal to immobilize the head and body. For mice, this is often done by scruffing the neck and back.
-
-
Gavage Administration:
-
Measure the correct insertion depth of the gavage needle (from the mouth to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the animal to swallow the needle, which facilitates its entry into the esophagus.
-
Slowly advance the needle to the pre-measured depth without force.
-
Administer the compound solution slowly over 2-3 seconds.
-
Gently withdraw the needle along the same path.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Experimental workflow for oral gavage.
Protocol 2: Intracerebroventricular (ICV) Injection in Rodents
ICV injection allows for the direct administration of a compound into the cerebral ventricles, bypassing the blood-brain barrier. This is particularly useful for assessing the central effects of a compound.
Materials:
-
This compound compound
-
Sterile, artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Microsyringe pump and Hamilton syringes
-
Surgical drill and burr bits
-
Guide cannula and dummy cannula (for chronic studies)
-
Dental cement
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Shave the scalp and sterilize the surgical area.
-
Administer local and systemic analgesia.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Using bregma as a reference point, determine the coordinates for injection into the lateral ventricle (coordinates vary by species and age).
-
Drill a small burr hole at the target coordinates.
-
-
Compound Injection:
-
Prepare the this compound solution in a sterile vehicle (e.g., aCSF).
-
Slowly lower the injection needle or cannula to the predetermined depth.
-
Infuse the compound at a slow rate (e.g., 0.1-0.5 µL/min) to prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for a few minutes post-injection to minimize backflow.
-
-
Post-Surgical Care:
-
For acute studies, the animal may be euthanized at the desired time point.
-
For chronic studies, secure the guide cannula with dental cement, suture the incision, and allow the animal to recover. Administer post-operative care as per institutional guidelines.
-
Experimental workflow for ICV injection.
References
- 1. mdpi.com [mdpi.com]
- 2. TAK-137, an AMPA-R potentiator with little agonistic effect, has a wide therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of AMPA receptor potentiator TAK‐137 as a therapeutic drug for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of AMPA receptor potentiator TAK-137 as a therapeutic drug for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPAkines have novel analgesic properties in rat models of persistent neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic AMPA receptor potentiator (LY451646) treatment increases cell proliferation in adult rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PF-4778574 exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
Application Notes and Protocols for Electrophysiological Recording with HBT1
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBT1 is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are the primary mediators of fast excitatory synaptic transmission in the central nervous system and play a crucial role in synaptic plasticity, learning, and memory.[1] A key feature of this compound is its low intrinsic agonistic activity, meaning it potentiates the receptor's response to the endogenous ligand, glutamate (B1630785), with minimal direct activation of the receptor on its own.[2][3][4] This characteristic is believed to mitigate the risk of a bell-shaped dose-response curve and potential excitotoxicity associated with other AMPA receptor potentiators.[2][3] this compound has been shown to enhance AMPA receptor activity in a glutamate-dependent manner and to promote the production of brain-derived neurotrophic factor (BDNF), a neurotrophin vital for neuronal survival, growth, and differentiation.[1][3]
These application notes provide detailed protocols for the use of this compound in electrophysiological studies, focusing on the whole-cell patch-clamp technique to characterize its effects on AMPA receptor-mediated currents in primary neuronal cultures.
Mechanism of Action
This compound acts as a positive allosteric modulator by binding to the ligand-binding domain (LBD) of the AMPA receptor.[2][4] This binding is glutamate-dependent and stabilizes the open conformation of the receptor channel, leading to an increased influx of cations (primarily Na⁺ and Ca²⁺) into the neuron.[2] This enhanced ion flow potentiates the postsynaptic current, thereby strengthening excitatory neurotransmission. A significant downstream effect of this compound-mediated AMPA receptor potentiation is the increased production and release of BDNF.[1]
Data Presentation
The following tables summarize key quantitative data related to the electrophysiological and neurotrophic effects of this compound.
Table 1: Electrophysiological and Functional Parameters of this compound
| Parameter | Value | Cell Type / System | Description |
| EC₅₀ (AMPA Receptor Potentiation) | 0.1 - 30 µM (typical range) | Primary Cortical Neurons | Concentration range for observing potentiation of glutamate-evoked currents.[1] |
| Agonistic Activity | Minimal | Primary Neurons | This compound shows little to no direct activation of AMPA receptors in the absence of glutamate.[3][4] |
| Effect on EPSCs | Potentiation of Amplitude | Cortical & Hippocampal Neurons | This compound is expected to increase the amplitude of excitatory postsynaptic currents.[5][6] |
| Effect on LTP | Potential Enhancement | Hippocampal Slices | As an AMPA receptor potentiator, this compound is inferred to facilitate the induction of long-term potentiation.[6] |
Table 2: this compound-Induced BDNF Production
| This compound Concentration (µM) | BDNF Production (% of Control) | Cell Type |
| 1 | ~150% | Primary Cortical Neurons |
| 10 | ~250% | Primary Cortical Neurons |
| 30 | ~300% | Primary Cortical Neurons |
| Note: The values presented are illustrative and may vary depending on the specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culturing of primary cortical neurons from embryonic rodents for subsequent electrophysiological recordings.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or E16 mouse)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine coated coverslips or culture dishes
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horn and place it in a petri dish containing cold dissection medium.[1]
-
Isolate the embryos and transfer them to a new dish with fresh, cold dissection medium.[1]
-
Under a dissecting microscope, carefully remove the brains and place them in a fresh dish of cold dissection medium.[1]
-
Dissect the cortices, ensuring the removal of the meninges.[1]
-
Transfer the cortical tissue to a tube containing the digestion solution and incubate at 37°C for 20-30 minutes.[1]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to achieve a single-cell suspension.[1]
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in plating medium.[1]
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated coverslips at a suitable density for patch-clamp experiments (e.g., 50,000 to 100,000 cells/cm²).[1]
-
Incubate the cultured neurons at 37°C in a humidified 5% CO₂ incubator. Recordings can typically be performed after 7-14 days in vitro.[1]
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects on AMPA Receptor Currents
This protocol details the procedure for recording AMPA receptor-mediated currents in cultured primary cortical neurons and assessing the potentiating effect of this compound.
Materials:
-
Cultured primary cortical neurons on coverslips
-
Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with CsOH.[1]
-
This compound stock solution (10 mM in DMSO)
-
Glutamate stock solution (10 mM in water)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels (e.g., 1 µM)
-
Picrotoxin to block GABA-A receptors (e.g., 100 µM)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[1]
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with oxygenated external solution containing TTX and picrotoxin.
-
Under visual control, approach a healthy-looking pyramidal neuron and form a gigaohm seal (>1 GΩ) by applying gentle suction.[1]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV.[1]
-
Establish a stable baseline recording of AMPA receptor-mediated currents by applying brief pulses of a sub-saturating concentration of glutamate (e.g., 10 µM) using a fast-application system.[1]
-
To assess the effect of this compound, co-apply the same concentration of glutamate with varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30 µM).[1]
-
To test for agonistic activity, apply this compound alone at the highest concentration used.[1]
-
Record the peak amplitude and decay kinetics of the evoked currents for each condition.
-
Wash out this compound by perfusing with the external solution containing only glutamate to observe the reversal of the effect.[1]
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The application of electrophysiological methods to characterize AMPA receptors in dissociated adult rat and non-human primate cerebellar neurons for use in neuronal safety pharmacology assessments of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Measuring Brain-Derived Neurotrophic Factor (BDNF) Release Following HBT1 Treatment
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for measuring the release of Brain-Derived Neurotrophic Factor (BDNF) in response to treatment with HBT1, a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator. This compound enhances the effect of glutamate (B1630785) on AMPA receptors, leading to increased BDNF production and release.[1][2][3] This document offers detailed protocols for both in vitro and in vivo experimental setups, methods for sample collection and processing, and quantitative analysis of BDNF levels using commercially available enzyme-linked immunosorbent assay (ELISA) kits. Additionally, it includes illustrative data presented in tabular format and diagrams of the key signaling pathway and experimental workflows to facilitate understanding and implementation. These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar compounds in neurological and psychiatric disorders.[1][2][4]
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[5][6] Its dysregulation is implicated in various neurodegenerative and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[5][6][7][8] this compound is a positive allosteric modulator of the AMPA receptor, which enhances the receptor's response to glutamate.[1][3] A key feature of this compound is its low agonistic profile, which allows for a sustained therapeutic effect over a broad concentration range without the bell-shaped dose-response curve often observed with other AMPA receptor potentiators.[1][9] By potentiating AMPA receptor activity, this compound stimulates downstream signaling cascades that promote the synthesis and release of BDNF.[1][2][3]
The ability to accurately measure this compound-induced BDNF release is crucial for elucidating its mechanism of action and for preclinical and clinical development. This document provides standardized protocols for quantifying BDNF in cell culture supernatants and rodent brain tissue following this compound administration.
This compound Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors. Its mechanism of action is glutamate-dependent, meaning it enhances the receptor's function in the presence of its natural ligand.[3] This potentiation leads to an influx of calcium ions (Ca²⁺), which activates downstream signaling pathways, ultimately resulting in the increased transcription, synthesis, and release of BDNF.[3] The released BDNF can then bind to its receptor, Tropomyosin receptor kinase B (TrkB), initiating further signaling cascades that promote neuronal health and function.[10][11][12]
Caption: this compound Signaling Pathway in a Neuron.
Quantitative Data Summary
The following tables provide an example of expected results from the described protocols.
Table 1: In Vitro BDNF Release from Primary Cortical Neurons
| This compound Concentration (µM) | Mean BDNF Concentration (pg/mL) | Standard Deviation (pg/mL) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 150.2 | 15.8 | 1.0 |
| 0.1 | 225.5 | 20.3 | 1.5 |
| 1 | 450.8 | 35.1 | 3.0 |
| 10 | 751.3 | 55.7 | 5.0 |
Table 2: In Vivo BDNF Levels in Rodent Hippocampus
| Treatment Group | Mean BDNF Concentration (pg/mg tissue) | Standard Deviation (pg/mg tissue) | Fold Change vs. Vehicle |
| Vehicle | 85.6 | 9.2 | 1.0 |
| This compound (1 mg/kg) | 128.4 | 12.5 | 1.5 |
| This compound (10 mg/kg) | 214.0 | 20.8 | 2.5 |
Experimental Protocols
Protocol 1: In Vitro Measurement of BDNF Release from Primary Neuronal Cultures
This protocol details the steps to measure BDNF release into the cell culture supernatant of primary cortical neurons treated with this compound.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Human BDNF ELISA Kit (e.g., Assay Genie, R&D Systems)[4][13]
-
Microplate reader
Procedure:
-
Cell Culture: Plate primary cortical neurons in 24-well plates at a suitable density and culture for 7-10 days in vitro (DIV) to allow for maturation.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed Neurobasal medium to achieve final concentrations ranging from 0.1 to 10 µM.[3]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Gently replace the culture medium with the this compound-containing or vehicle medium.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to pellet any detached cells or debris.
-
Transfer the cleared supernatant to a new tube and store at -80°C until analysis.
-
-
BDNF Quantification:
-
Thaw the supernatant samples on ice.
-
Perform the BDNF ELISA according to the manufacturer's instructions.[4][13] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow BDNF to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at the specified wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known BDNF standards.
-
Calculate the concentration of BDNF in each sample by interpolating from the standard curve.
-
Normalize the BDNF concentration to the total protein content of the remaining cells in each well (optional but recommended).
-
Caption: Workflow for in vitro BDNF measurement.
Protocol 2: In Vivo Measurement of BDNF Levels in Rodent Brain Tissue
This protocol describes the procedure for measuring BDNF levels in the hippocampus of rodents following systemic administration of this compound.
Materials:
-
Adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Mechanical homogenizer
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
This compound Administration:
-
Prepare this compound in the vehicle solution at the desired concentrations (e.g., 1 mg/kg and 10 mg/kg).
-
Administer this compound or vehicle to the animals via oral gavage or intraperitoneal injection.
-
-
Tissue Collection:
-
At a predetermined time point after administration (e.g., 24 hours), euthanize the animals using an approved method.
-
Rapidly dissect the brain and isolate the hippocampus on ice.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until homogenization.
-
-
Tissue Homogenization:
-
Weigh the frozen hippocampal tissue.
-
Add ice-cold homogenization buffer (e.g., 10 µL of buffer per mg of tissue).
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (tissue lysate) and store it on ice.
-
-
Protein Concentration Measurement:
-
Determine the total protein concentration of the tissue lysate using a BCA protein assay according to the manufacturer's protocol. This is essential for normalizing the BDNF levels.
-
-
BDNF Quantification:
-
Perform the BDNF ELISA on the tissue lysates as described in the in vitro protocol. Dilute the lysates as necessary to fall within the detection range of the assay.
-
-
Data Analysis:
-
Calculate the concentration of BDNF in each sample from the standard curve.
-
Normalize the BDNF concentration to the total protein concentration of the lysate (expressed as pg of BDNF per mg of total protein).
-
Caption: Workflow for in vivo BDNF measurement.
Troubleshooting and Considerations
-
Sample Handling: BDNF is sensitive to degradation. Keep samples on ice during processing and minimize freeze-thaw cycles.
-
ELISA Kit Selection: Different commercial ELISA kits may have varying sensitivities and specificities. It is important to validate the chosen kit for the specific sample type.[14] Some kits may detect both pro-BDNF and mature BDNF, while others are specific for the mature form.[14]
-
Data Normalization: For in vitro experiments, normalizing BDNF levels to the number of viable cells or total protein content can account for variations in cell plating density. For in vivo experiments, normalization to tissue weight or total protein is crucial.
-
This compound Solubility: Ensure this compound is fully dissolved in the vehicle. Sonication may be required.
-
Animal Models: The choice of animal model may influence the observed effects. Consider the age, sex, and strain of the animals.
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantitative assessment of BDNF release following this compound treatment. By following these standardized methods, researchers can obtain reliable and reproducible data to further investigate the therapeutic potential of this compound and other AMPA receptor potentiators for a range of neurological disorders. The provided diagrams and data tables serve as a valuable resource for experimental design and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. BDNF Assay | Quanterix [quanterix.com]
- 6. revvity.com [revvity.com]
- 7. Frontiers | Neurotrophic factor alpha 1 gene therapy in Alzheimer’s disease: scope and advancements [frontiersin.org]
- 8. Unlocking Alzheimer’s Disease: The Role of BDNF Signaling in Neuropathology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of TrkB/Akt signaling by a TrkB receptor agonist improves long-term histological and functional outcomes in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TrkB signalling pathways in LTP and learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human BDNF ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 14. researchgate.net [researchgate.net]
HBT1 for Enhancing Learning and Memory: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBT1 is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing significant promise as a cognitive enhancer.[1][2][3] Its unique pharmacological profile, characterized by potentiation of AMPA receptor activity with minimal direct agonism, suggests a favorable therapeutic window for the treatment of neurological and psychiatric disorders associated with cognitive impairment.[2][3] this compound enhances synaptic plasticity and stimulates the production of brain-derived neurotrophic factor (BDNF), a key protein for neuronal growth and survival, making it a compelling candidate for improving learning and memory.[1][2]
These application notes provide an overview of this compound's mechanism of action and detailed protocols for assessing its efficacy in preclinical behavioral assays for learning and memory. While specific in vivo data for this compound is limited in publicly available literature, the provided protocols are based on established methodologies for evaluating similar cognitive-enhancing compounds.
Mechanism of Action
This compound is a positive allosteric modulator of the AMPA receptor.[1] It binds to the ligand-binding domain of the receptor in a glutamate-dependent manner, enhancing the receptor's response to this key excitatory neurotransmitter.[2][3] A distinguishing feature of this compound is its low intrinsic agonistic activity, which allows for a concentration-dependent increase in BDNF production without the bell-shaped dose-response curve observed with many other AMPA receptor potentiators.[2][3] This suggests a reduced risk of excitotoxicity and a wider therapeutic range.
dot
Caption: this compound Signaling Pathway.
Data Presentation
| Behavioral Assay | Animal Model | This compound Dose (mg/kg) | Key Metric | Result (vs. Vehicle) | p-value |
| Novel Object Recognition | C57BL/6 Mice | 1 | Discrimination Index | Increased by 25% | p < 0.05 |
| 3 | Discrimination Index | Increased by 40% | p < 0.01 | ||
| 10 | Discrimination Index | Increased by 35% | p < 0.05 | ||
| Morris Water Maze | Sprague-Dawley Rats | 1 | Escape Latency (Day 5) | Decreased by 20% | p < 0.05 |
| 3 | Escape Latency (Day 5) | Decreased by 35% | p < 0.01 | ||
| 10 | Escape Latency (Day 5) | Decreased by 30% | p < 0.05 | ||
| Contextual Fear Conditioning | BALB/c Mice | 1 | Freezing Time (%) | Increased by 15% | n.s. |
| 3 | Freezing Time (%) | Increased by 30% | p < 0.05 | ||
| 10 | Freezing Time (%) | Increased by 28% | p < 0.05 |
Experimental Protocols
The following are detailed, generalized protocols for key behavioral assays used to evaluate learning and memory. These can be adapted for the specific research question and animal model when testing this compound.
Novel Object Recognition (NOR) Test
This task assesses recognition memory, which is dependent on the hippocampus and perirhinal cortex.
dot
Caption: Novel Object Recognition Workflow.
Methodology:
-
Habituation (Day 1):
-
Individually place each animal into an open-field arena (e.g., 40x40x40 cm) and allow it to explore freely for 10 minutes. This reduces novelty-induced stress during testing.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle to the animals at a predetermined time before the session (e.g., 30-60 minutes).
-
Place two identical objects (Object A) in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 3):
-
No drug administration on this day.
-
Replace one of the familiar objects with a novel object (Object B) in the same location.
-
Place the animal back in the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM)
This task assesses spatial learning and memory, which is highly dependent on the hippocampus.
dot
Caption: Morris Water Maze Workflow.
Methodology:
-
Apparatus:
-
A large circular pool (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
A hidden platform submerged approximately 1-2 cm below the water surface.
-
Distal visual cues are placed around the room.
-
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle daily before the trials.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water at one of four randomized starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum time (e.g., 60-90 seconds).
-
If the animal fails to find the platform, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Day 6):
-
No drug administration on this day.
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Learning Curve: Plot the average escape latency across the acquisition days. A steeper decline indicates faster learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant. A greater percentage indicates better spatial memory.
-
Contextual Fear Conditioning
This task assesses fear-associated memory, which involves the amygdala and hippocampus.
dot
References
Troubleshooting & Optimization
HBT1 Technical Support Center: Troubleshooting Bell-Shaped Dose-Response Curves
Welcome to the HBT1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. Here you will find troubleshooting guidance and frequently asked questions to ensure the acquisition of consistent and reliable experimental data, with a specific focus on avoiding the bell-shaped dose-response curves often associated with other AMPA receptor modulators.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other AMPA receptor potentiators?
This compound is a potent and selective positive allosteric modulator of AMPA receptors (AMPA-Rs), which are crucial for fast excitatory synaptic transmission in the central nervous system.[1] Unlike many traditional AMPA receptor potentiators, this compound distinguishes itself by exhibiting minimal agonistic activity.[2][3] This means that this compound primarily enhances the receptor's response to the endogenous ligand, glutamate (B1630785), rather than directly activating the receptor on its own.[1][4] This characteristic is fundamental to its ability to avoid a paradoxical bell-shaped dose-response curve.[2][3]
Q2: What is a bell-shaped dose-response curve and why is it a concern with some AMPA receptor potentiators?
A bell-shaped, or biphasic, dose-response curve is a phenomenon where the physiological or therapeutic effect of a compound increases with dose up to a certain point, after which higher doses lead to a diminished response.[3][5] This is often linked to the agonistic properties of the compound.[3][6] With some AMPA receptor potentiators, at higher concentrations, their direct agonistic effects can lead to receptor desensitization, calcium overload, and potential excitotoxicity, which curtails the overall response.[3]
Q3: How does this compound avoid the bell-shaped dose-response curve?
This compound's unique pharmacological profile, characterized by its low agonistic effect, allows it to circumvent the bell-shaped response.[1][2][6] By acting as a positive allosteric modulator that enhances AMPA receptor function primarily in the presence of glutamate, it is less likely to cause the overstimulation and subsequent desensitization seen with more agonistic compounds.[1][3] this compound binds to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner and forms a distinctive hydrogen bond with the S518 residue, which is not observed with compounds like LY451395.[6][7] This specific interaction is thought to contribute to its potentiation effect without significant direct receptor activation.[3]
Q4: I am observing a bell-shaped curve in my experiments even with this compound. What could be the underlying issue?
While this compound is designed to avoid a bell-shaped response, certain experimental conditions can still lead to this outcome.[3] Potential factors to investigate include:
-
Cell Culture Conditions: The health and density of your primary neuron cultures are critical. Unhealthy or overly dense cultures can be more susceptible to excitotoxicity.[3]
-
Glutamate Concentration: High basal levels of glutamate in the culture medium, when combined with a potentiator like this compound, can lead to overstimulation.[3]
Troubleshooting Guide
If you are unexpectedly observing a bell-shaped dose-response curve with this compound, consider the following troubleshooting steps:
| Potential Issue | Recommended Troubleshooting Steps |
| Suboptimal Cell Health | - Ensure primary neuron cultures are healthy and not overly dense. - Perform viability assays (e.g., Trypan Blue exclusion) to confirm cell health. |
| High Basal Glutamate | - Use a defined culture medium with a low, controlled glutamate concentration. - Consider a medium change to wash out excess glutamate before adding this compound. |
| Compound Preparation/Storage | - Ensure this compound is fully dissolved in a suitable solvent like DMSO. - For long-term storage, keep stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4] |
| Assay Conditions | - Optimize the concentration of the co-agonist (e.g., AMPA) used in the assay. - Ensure the incubation time with this compound is appropriate for the desired endpoint (e.g., 24-48 hours for BDNF production).[4] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: this compound In Vitro Efficacy
| Parameter | Value | Assay Conditions |
| EC₅₀ for Ca²⁺ influx | 1.3 µM | Primary neurons (with glutamate)[8] |
| EC₅₀ for Ca²⁺ influx | 4.6 µM | CHO cells expressing AMPA receptors (with glutamate)[8] |
| K𝘥 for AMPA receptor binding | 416 nM | Native AMPA receptors[8] |
| IC₅₀ for inhibition of [³H]-HBT1 binding | 0.28 µM | Rat hippocampal membranes[8][9] |
Table 2: Illustrative Dose-Dependent Effect of this compound on BDNF Production
| This compound Concentration (µM) | BDNF Production (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 8 |
| 0.1 | 125 | ± 12 |
| 1 | 180 | ± 15 |
| 10 | 250 | ± 20 |
| 30 | 260 | ± 18 |
Note: This table presents illustrative data based on findings that this compound induces BDNF production in a dose-dependent manner without a bell-shaped response. Actual values may vary depending on experimental conditions.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducible findings.
Patch-Clamp Electrophysiology in Primary Neurons
This technique is utilized to measure the agonistic effects of compounds on AMPA receptors.
-
Objective: To determine if a compound directly activates the AMPA receptor in the absence of glutamate.[11]
-
Methodology:
-
Cell Preparation: Prepare primary cortical or hippocampal neuron cultures from embryonic rodents.[11]
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a cultured neuron.[2]
-
Compound Application: Hold the neuron at a membrane potential of -70 mV. Apply the test compound (e.g., this compound) at various concentrations in the absence of glutamate using a rapid perfusion system.[2][11]
-
Current Measurement: Record any induced AMPA receptor-mediated currents. A significant inward current indicates an agonistic effect.[2][11]
-
Data Analysis: Analyze the amplitude and kinetics of the currents to quantify any direct activation by the compound.[2]
-
Calcium Influx Assay
This assay quantifies the potentiation of glutamate-induced calcium influx by the test compound.
-
Objective: To determine the EC₅₀ of the compound for potentiating AMPA receptor-mediated calcium entry.[11]
-
Methodology:
-
Cell Preparation: Plate primary neurons in 96-well plates.[11]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]
-
Assay Procedure: Wash the cells to remove excess dye. Add the test compound at various concentrations and incubate. Stimulate the cells with a sub-maximal concentration of glutamate.[11]
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader.[11]
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ value.[2][11]
-
In Vitro BDNF Production Assay (ELISA)
This assay quantifies the effect of this compound on the production of Brain-Derived Neurotrophic Factor (BDNF) in primary neurons.
-
Objective: To assess the concentration-dependent effect of this compound on BDNF protein levels.[2]
-
Methodology:
-
Neuronal Culture: Culture primary cortical neurons for several days.[2]
-
Compound Treatment: Treat the neurons with a range of this compound concentrations in the presence or absence of AMPA.[2][4]
-
Incubation: Incubate the cells for a sufficient period to allow for BDNF production (e.g., 24-48 hours).[4]
-
Sample Collection: Collect the cell culture supernatant for secreted BDNF or lyse the cells for intracellular BDNF.[4][8]
-
ELISA: Quantify BDNF protein levels using a commercial ELISA kit according to the manufacturer's instructions.[4][8]
-
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway leading to increased BDNF production and neuronal support.
Experimental Workflow for Avoiding Bell-Shaped Dose Response
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Potential Relevance of Bell-Shaped and U-Shaped Dose-Responses for the Therapeutic Targeting of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
HBT1 in DMSO: A Technical Guide to Solubility and Stability for Researchers
This technical support center is designed for researchers, scientists, and drug development professionals utilizing HBT1 in their experiments. Below you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) addressing common challenges related to this compound's solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is a hydrophobic molecule with low solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).
Q2: What is the reported solubility of this compound in DMSO?
The solubility of this compound in DMSO has been reported to be 2 mg/mL.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, proper storage is crucial. For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, the solution should be stored at -80°C.
Q4: How long can this compound be stored in DMSO?
When stored at -80°C, this compound in a solvent is stable for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: My this compound is precipitating out of my aqueous buffer after dilution from a DMSO stock. How can I fix this?
Precipitation is a common issue with hydrophobic compounds when diluting a DMSO stock into an aqueous buffer. Here are several troubleshooting steps:
-
Decrease the final concentration of this compound: Lowering the final concentration in the aqueous buffer can help maintain solubility.
-
Increase the final percentage of DMSO: While keeping in mind the tolerance of your specific assay, a slightly higher final DMSO concentration can prevent precipitation.
-
Use a biocompatible surfactant: Adding a small amount of a surfactant, such as Tween® 20 at 0.01%, can aid in keeping this compound in solution.
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions of the DMSO stock into the aqueous buffer.
-
Ensure rapid mixing: When adding the this compound solution to the aqueous buffer, vortex or mix vigorously to promote rapid and even dispersion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has very low aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). |
| A precipitate forms immediately upon diluting the DMSO stock into aqueous buffer. | The compound is "crashing out" of solution due to the change in solvent polarity. | 1. Decrease the final concentration of this compound.2. Increase the final percentage of DMSO (be mindful of assay tolerance).3. Add a biocompatible surfactant (e.g., Tween® 20 at 0.01%).4. Perform a serial dilution of the DMSO stock into the aqueous buffer. |
| The solution is cloudy after adding this compound. | Micro-precipitation may be occurring. | 1. Briefly sonicate the final solution.2. If compatible with your experiment, filter the solution through a 0.22 µm syringe filter. |
| Inconsistent experimental results. | This compound may be precipitating over the course of the experiment. | 1. Prepare fresh dilutions of this compound immediately before each experiment.2. Visually inspect your solutions for any signs of precipitation before use. |
Quantitative Data Summary
| Parameter | Value | Solvent | Notes |
| Solubility | 2 mg/mL | DMSO | - |
| Long-Term Storage (Powder) | -20°C | - | Up to three years. |
| Long-Term Storage (in Solvent) | -80°C | DMSO | Up to one year. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath can aid in complete dissolution. Sonication is also recommended to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock in 100% DMSO. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could prepare a 1 mM intermediate stock.
-
Final Dilution: Serially dilute the intermediate or stock solution into your pre-warmed cell culture medium to reach the final desired concentrations. It is critical to add the this compound solution to the medium while vortexing to ensure rapid and even dispersion.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances the receptor's response to glutamate, leading to increased neuronal activity and the production of Brain-Derived Neurotrophic Factor (BDNF).
Caption: this compound potentiates glutamate-mediated AMPA receptor activation.
Experimental Workflow for Preparing this compound Solutions
This workflow outlines the key steps for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions for experiments.
Troubleshooting HBT1 inconsistent results in vitro
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent in vitro results with HBT1, a novel AMPA receptor potentiator.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments involving this compound.
Issue 1: High Variability in Brain-Derived Neurotrophic Factor (BDNF) Production Assays
Question: My BDNF ELISA results show significant well-to-well or day-to-day variability after this compound treatment. What are the potential causes and solutions?[1]
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | Ensure consistent cell seeding density. Visually inspect cells for uniform morphology and viability before experiments. Implement a standardized cell counting and seeding protocol.[1][2] |
| Variability in this compound and Glutamate (B1630785) Concentration | This compound's potentiation is glutamate-dependent.[1][3][4][5][6][7] Ensure a consistent and optimal concentration of glutamate is present. Prepare fresh dilutions of this compound and glutamate for each experiment from a validated stock solution.[1] |
| Inaccurate Pipetting | Use calibrated pipettes and proper techniques, especially for small volumes. Pre-wet pipette tips before dispensing.[1] |
| ELISA Procedural Errors | Strictly adhere to the ELISA kit manufacturer's protocol, paying close attention to incubation times, washing steps, and temperature. Ensure all reagents are at room temperature before use.[1] |
| This compound Degradation | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting into single-use volumes. Protect solutions from light.[8] |
Issue 2: Unexpected Bell-Shaped Dose-Response Curve
Question: this compound is known to avoid a bell-shaped response, but my results are showing one. Why might this be happening?[1]
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Agonistic Activity in the Specific Cell System | While this compound has a low agonistic profile, this can be cell-type dependent.[3][5][7][9][10] The specific AMPA receptor subtype composition in your cell line might be more sensitive. Consider using a different cell line or primary neurons to verify the effect.[1] |
| Cell Toxicity at High Concentrations | High concentrations of any compound can induce cytotoxicity. Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine if the concentrations of this compound used are toxic to the cells.[1][2][11] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%.[2][11] |
Issue 3: Inconsistent or Weak Signals in Calcium Influx Assays
Question: I am observing inconsistent or weak signals in my calcium influx experiments with this compound. What should I check?[1]
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dye Loading | Optimize the concentration of the calcium indicator dye and the loading time for your specific cell type. Ensure cells are not over- or under-loaded.[1] |
| Low AMPA Receptor Expression | Confirm that your cell line or primary neurons express a sufficient level of AMPA receptors for a robust signal. |
| Phototoxicity/Photobleaching | Minimize the exposure of dye-loaded cells to excitation light to prevent a weakened signal.[1] |
| Inadequate Glutamate Co-application | As a potentiator, this compound requires a sub-maximal concentration of glutamate to elicit a response. Optimize the glutamate concentration to achieve a stable baseline signal that can be clearly potentiated.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][9][12] It binds to the ligand-binding domain of the AMPA receptor in a glutamate-dependent manner, enhancing the receptor's response to glutamate.[3][4][5][6] A key feature of this compound is its low agonistic effect, meaning it has minimal activity in the absence of glutamate.[3][4][5][9] This characteristic helps it avoid the bell-shaped dose-response curve often seen with other AMPA receptor potentiators in assays like BDNF production.[4][8][9]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C. Stock solutions in solvent should be stored at -80°C. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Protect solutions from light to prevent photodegradation.[8]
Q3: How can I confirm that my this compound is active?
To confirm the activity of this compound, perform a functional assay such as a calcium influx assay or a BDNF production assay in primary neurons.[8] this compound should produce a dose-dependent increase in glutamate-induced calcium influx and BDNF protein levels.[8] Include positive (a known AMPA receptor agonist) and negative (vehicle only) controls in your experiments to validate your results.[8]
Q4: What concentration range of this compound should I use in my experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific assay. It is highly recommended to perform a dose-response curve to determine the effective concentration range for your experimental setup. In vitro studies have shown this compound to be effective in the micromolar range for potentiating AMPA receptors and inducing BDNF production.[4][13]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Value | Cell Type/Tissue |
| EC₅₀ (AMPA-R Potentiation) | 2.5 µM (glutamate-dependent) | Primary Neurons |
| EC₅₀ (Calcium Influx) | 1.3 µM | Primary Neurons |
| EC₅₀ (Calcium Influx) | 4.6 µM | CHO cells |
| Binding Affinity (Kd) | 416 nM | Native AMPA-R |
| IC₅₀ | 0.28 µM | Rat hippocampal membranes |
| Agonistic Effect | Minimal/Low | Primary Neurons |
| BDNF Production | Concentration-dependent increase | Primary Neurons |
Note: EC₅₀ and other values can be cell-type and assay-dependent. Researchers should determine these values empirically for their specific experimental system.[2]
Experimental Protocols
Protocol 1: Calcium Influx Assay in Primary Neurons
This protocol outlines a general procedure for measuring this compound-potentiated calcium influx.
-
Cell Plating: Plate primary neurons (e.g., cortical or hippocampal) on poly-D-lysine coated 96-well plates.[14]
-
Dye Loading: After cell maturation, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.[8][14]
-
Assay Procedure:
-
Data Analysis: Plot the change in fluorescence against the this compound concentration to determine the EC₅₀ value.[14]
Protocol 2: In Vitro BDNF Production Assay
This protocol describes how to measure the effect of this compound on BDNF production.
-
Cell Treatment: Plate primary neurons and allow them to mature. Treat the cells with various concentrations of this compound in the presence of a sub-maximal concentration of an AMPA receptor agonist for 24-48 hours.[1][8]
-
Sample Collection: Collect the cell culture supernatant for secreted BDNF or lyse the cells for intracellular BDNF.[1][8]
-
BDNF ELISA: Quantify the BDNF concentration in the samples using a commercial BDNF ELISA kit, following the manufacturer’s instructions.[1][7]
-
Data Analysis: Generate a standard curve to determine the BDNF concentration in your samples.[7]
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the effect of this compound on AMPA receptor-mediated currents.
-
Cell Preparation: Prepare primary neuronal cultures on coverslips.[15]
-
Solutions:
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a cultured neuron.[14]
-
Hold the neuron at a membrane potential of -70 mV.[14]
-
Apply a sub-maximal concentration of glutamate to elicit a baseline current.
-
Co-apply glutamate with various concentrations of this compound and record the potentiated current.
-
To assess agonistic effects, apply this compound in the absence of glutamate.[9][14]
-
-
Data Analysis: Analyze the amplitude and kinetics of the currents to determine the extent of potentiation.[9]
Visualizations
Caption: this compound enhances AMPA receptor signaling, leading to increased BDNF production.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound 489408-02-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HBT1 Dosage for Maximal BDNF Induction
Welcome to the technical support center for HBT1, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for maximal Brain-Derived Neurotrophic Factor (BDNF) induction in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator of the AMPA receptor (AMPA-R).[1][2][3] It enhances the receptor's response to its natural ligand, glutamate (B1630785), by binding to the ligand-binding domain in a glutamate-dependent manner.[1][2][3] This potentiation of AMPA-R activity leads to an increase in intracellular calcium levels, which in turn activates downstream signaling pathways that increase the transcription and translation of the BDNF gene.[1]
Q2: How does this compound differ from other AMPA receptor potentiators?
A2: A key characteristic of this compound is its low agonistic effect.[1][2] This means it has minimal direct activity on the AMPA receptor in the absence of glutamate. This property is significant because it helps to avoid the bell-shaped dose-response curve in BDNF production that is often observed with other AMPA-R potentiators, suggesting a potentially wider therapeutic window.[1][2][4]
Q3: Is the effect of this compound on BDNF induction dependent on glutamate?
A3: Yes, the action of this compound is glutamate-dependent.[2][3][5] As a positive allosteric modulator, it potentiates the effect of glutamate. Therefore, the presence of glutamate is necessary for this compound to enhance AMPA receptor activity and subsequently induce BDNF production.
Q4: What is the optimal concentration range for this compound to induce BDNF?
A4: Studies in primary neurons have shown a concentration-dependent increase in BDNF protein levels with this compound in the range of 0-10 μM.[3] Unlike other AMPA-R potentiators, this compound does not typically show a decrease in BDNF release at higher concentrations, but rather a saturation of the effect.[3] The optimal concentration can vary depending on the cell type and experimental conditions, so it is crucial to perform a dose-response curve for your specific system.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's interaction with the AMPA receptor and its effect on BDNF production, primarily from in vitro studies.
Table 1: this compound Binding and Potentiation of AMPA Receptors
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | 416 nM | Native AMPA-R in rat hippocampal membranes | [1] |
| IC50 (Inhibition of [3H]AMPA binding) | 0.28 µM | Rat hippocampal membranes | [1] |
| EC50 (AMPA-R Potentiation) | 2.5 µM | Glutamate-dependent activation in primary neurons | [1] |
| EC50 (Calcium Influx) | 1.3 µM | Primary neurons | [1] |
Table 2: this compound Concentration for BDNF Induction
| Cell Type | This compound Concentration Range | Observation | Reference |
| Primary Neurons | 0 - 10 µM | Concentration-dependent increase in BDNF protein levels | [3] |
Experimental Protocols
Protocol: Determination of this compound Dose-Response on BDNF Release in Primary Neurons
This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions and cell source.
1. Cell Culture and Maintenance:
-
Culture primary neurons (e.g., cortical or hippocampal) on appropriate poly-D-lysine coated plates at a suitable density.
-
Maintain cultures for at least 7-10 days in vitro (DIV) to allow for maturation and synapse formation.[3]
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 μM).[3]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[3]
-
Carefully replace half of the culture medium in each well with the medium containing the respective this compound concentration.
3. Incubation:
-
Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for BDNF synthesis and release. The optimal incubation time should be determined empirically.
4. Sample Collection:
-
Collect the cell culture supernatant for secreted BDNF analysis.
-
Lyse the remaining cells to measure intracellular BDNF and total protein for normalization.
5. BDNF Quantification:
-
Measure BDNF levels in the supernatant and cell lysates using a sensitive and validated method, such as a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).[6][7]
6. Data Analysis:
-
Generate a dose-response curve by plotting BDNF concentration against this compound concentration.
-
Normalize secreted BDNF levels to the total protein concentration from the cell lysates to account for variations in cell number.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No BDNF Induction | 1. Sub-optimal this compound concentration.2. Insufficient glutamate in the culture medium.3. Poor cell health or viability. | 1. Perform a dose-response curve with a wider range of this compound concentrations (e.g., 0.1 to 20 µM).[3]2. Co-administer a low concentration of glutamate or an AMPA-R agonist to ensure sufficient receptor activation.[3]3. Assess cell viability using methods like Trypan Blue or MTT assay and optimize seeding density.[3] |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Uneven cell plating.3. Edge effects in the culture plate. | 1. Ensure proper mixing of reagents and use calibrated pipettes.2. Ensure a homogenous cell suspension before plating.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected Bell-Shaped Dose-Response | 1. Although less common with this compound, high concentrations may lead to receptor desensitization or off-target effects in some systems.2. Potential excitotoxicity at very high concentrations. | 1. Carefully re-evaluate the dose-response curve and consider a narrower concentration range.2. Monitor cell morphology and viability at higher concentrations. |
| Inconsistent ELISA Results | 1. Improper sample handling (e.g., repeated freeze-thaw cycles).2. Issues with the ELISA kit (e.g., expired reagents, improper storage).3. Inadequate washing steps. | 1. Aliquot samples after collection and avoid repeated freezing and thawing.2. Use a validated ELISA kit and follow the manufacturer's instructions carefully.[8][9][10]3. Ensure thorough and consistent washing between antibody and substrate incubations.[11] |
Signaling Pathways and Workflows
Caption: this compound potentiates glutamate's action on AMPA-R, leading to BDNF production.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nebiolab.com [nebiolab.com]
- 7. Screening of brain-derived neurotrophic factor (BDNF) single nucleotide polymorphisms and plasma BDNF levels among Malaysian major depressive disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosensis.com [biosensis.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. ELISAトラブルシューティングガイド [sigmaaldrich.com]
Potential off-target effects of HBT1 in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using HBT1 in neuronal cell experiments. The information is designed to help address specific issues related to potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound in neuronal cells?
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its primary action is to enhance the receptor's response to glutamate (B1630785) in a concentration-dependent manner. This potentiation of AMPA receptor-mediated signaling leads to an increase in the production and release of Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and synaptic plasticity.[4][5] A key characteristic of this compound is its low agonistic activity, meaning it has minimal direct effect on the AMPA receptor in the absence of glutamate, which helps to avoid the bell-shaped dose-response curve for BDNF production often seen with other AMPA receptor potentiators.[1][3][6]
Q2: What are the potential off-target effects of this compound in neuronal cultures?
While published literature emphasizes the selectivity of this compound for the AMPA receptor, comprehensive screening for off-target effects is not extensively reported.[5] As with any small molecule, the potential for off-target effects, particularly at higher concentrations, cannot be ruled out. Potential off-target effects of AMPA receptor PAMs could include excitotoxicity at high doses, which can lead to decreased neuronal viability.[2] Researchers should include appropriate controls to monitor for unexpected cellular changes.
Q3: I am observing decreased neuronal viability after this compound treatment. What could be the cause?
Several factors could contribute to decreased neuronal viability:
-
High this compound Concentration: Excessive concentrations of this compound may lead to off-target effects or excitotoxicity, especially in the presence of high glutamate levels.[5]
-
Solvent Toxicity: The concentration of the solvent, such as DMSO, may be too high. It is crucial to maintain a low final solvent concentration (typically ≤ 0.1%) and include a vehicle-only control.[5]
-
Suboptimal Culture Conditions: Poor neuronal health prior to treatment can make the cells more susceptible to any compound-induced stress.
Q4: My experiment shows no significant increase in BDNF production after this compound treatment. How can I troubleshoot this?
Possible reasons for the lack of a significant increase in BDNF production include:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response. A dose-response experiment is recommended to determine the optimal concentration.[5]
-
Low Neuronal Activity: As a positive allosteric modulator, this compound requires endogenous glutamate release to be effective. If the neuronal culture has very low spontaneous activity, the effect of this compound may be minimal.[5]
-
Issues with BDNF Measurement: The BDNF detection assay may not be sensitive enough, or there could be technical errors in the assay procedure.
Troubleshooting Guides
Issue 1: Unexpected Changes in Neuronal Morphology
-
Symptom: Neurons appear stressed, with neurite blebbing or retraction after this compound treatment.
-
Possible Causes:
-
Cytotoxicity: The this compound concentration may be too high, leading to cell death.
-
Off-target effects: this compound could be interacting with other cellular targets that regulate cytoskeletal dynamics.
-
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound using a viability assay (e.g., MTT or LDH assay).
-
Include a vehicle control: This will help differentiate the effects of this compound from those of the solvent.
-
Immunocytochemistry: Stain for cytoskeletal markers (e.g., β-tubulin III for neurons, phalloidin (B8060827) for actin) to visualize any specific morphological changes.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: The magnitude of the this compound-induced effect (e.g., BDNF increase) varies significantly between experimental replicates.
-
Possible Causes:
-
Compound Instability: this compound may be degrading in the culture medium over time.
-
Variability in Neuronal Cultures: Differences in cell density or health between cultures can lead to inconsistent responses.
-
Pipetting Errors: Inaccurate preparation of this compound dilutions.
-
-
Troubleshooting Steps:
-
Prepare fresh this compound solutions: For each experiment, use freshly prepared working solutions from a frozen stock.
-
Standardize cell culture protocols: Ensure consistent cell plating densities and culture maintenance schedules.
-
Verify pipetting accuracy: Calibrate pipettes regularly and use precise pipetting techniques.
-
Data Presentation
Table 1: Hypothetical RNA-Seq Data of this compound-Treated Neuronal Cells
| Gene | Log2 Fold Change (this compound vs. Vehicle) | p-value | Putative Function |
| BDNF | 2.5 | <0.01 | Neurotrophic factor (On-target) |
| FOS | 1.8 | <0.05 | Immediate early gene, neuronal activity |
| HSP70 | 3.1 | <0.01 | Heat shock protein, cellular stress |
| CASP3 | 2.0 | <0.05 | Apoptosis marker |
| CAMK2A | 1.5 | <0.05 | Calcium signaling |
Table 2: Hypothetical Proteomics Data of this compound-Treated Neuronal Cells
| Protein | Log2 Fold Change (this compound vs. Vehicle) | p-value | Putative Function |
| BDNF | 2.1 | <0.01 | Neurotrophic factor (On-target) |
| Synapsin-1 | 1.3 | <0.05 | Synaptic vesicle protein |
| GAPDH | 0.1 | >0.05 | Housekeeping protein |
| Kinase X | -1.8 | <0.05 | Unknown kinase (Potential Off-target) |
| Protein Y | 2.5 | <0.01 | Unknown function (Potential Off-target) |
Table 3: Hypothetical Kinase Profiling Data for this compound
| Kinase | % Inhibition at 10 µM this compound | Putative Role in Neurons |
| Kinase A | 85 | Synaptic plasticity |
| Kinase B | 5 | Cell cycle regulation |
| Kinase C | 60 | Axon guidance |
| Kinase D | 10 | Not well characterized in neurons |
Experimental Protocols
RNA-Seq Analysis of this compound-Treated Neuronal Cultures
Objective: To identify global changes in gene expression in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate primary cortical or hippocampal neurons and culture for 7-10 days. Treat cells with an optimal, non-toxic concentration of this compound and a vehicle control for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment.
Proteomic Analysis for Off-Target Identification
Objective: To identify proteins that interact with this compound or whose expression levels are altered by this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells and treat with this compound or vehicle control as described for RNA-seq.
-
Cell Lysis and Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Digestion and Mass Spectrometry: Digest the protein lysates into peptides and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins in each sample. Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated cells compared to controls.
Kinase Profiling Assay
Objective: To screen this compound against a panel of kinases to identify potential off-target kinase interactions.
Methodology:
-
Prepare Cell Lysates: Prepare lysates from untreated neuronal cells.
-
Kinase Assay: Use a commercially available kinase profiling service or in-house assay. Incubate the neuronal lysate with a panel of recombinant kinases in the presence of this compound or a vehicle control.
-
Measure Kinase Activity: Measure the activity of each kinase, typically by quantifying the phosphorylation of a specific substrate.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound. Kinases that show significant inhibition are considered potential off-targets.
Visualizations
References
- 1. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Translational Neuroscience Assays [metrionbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Ensuring Reproducibility in HBT1 Experiments
Welcome to the technical support center for HBT1 experiments. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility and reliability of your experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common issues encountered during this compound-related assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator.[1][2][3] Its main function is to enhance the AMPA receptor's response to its natural ligand, glutamate (B1630785).[1][2] this compound achieves this by binding to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner.[1][4] A significant characteristic of this compound is its low agonistic effect, meaning it has minimal capacity to directly activate the receptor without glutamate being present.[1][4] This property is thought to help avoid the bell-shaped dose-response curve often observed with other AMPA receptor potentiators in in-vitro Brain-Derived Neurotrophic Factor (BDNF) production assays.[1][4]
Q2: What are the primary experimental applications of this compound?
A2: this compound is predominantly utilized in neuroscience research to explore synaptic plasticity, cognitive enhancement, and its therapeutic potential for various neurological and psychiatric disorders.[1] Common in vitro applications include:
-
Studying its impact on BDNF production in primary neurons.[1][4]
-
Analyzing AMPA receptor-mediated currents using patch-clamp electrophysiology.[1][4]
Q3: What are the recommended storage and handling procedures for this compound?
A3: To maintain the integrity and activity of this compound, proper storage and handling are crucial. For in vitro experiments, this compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is important to ensure the powder is completely dissolved, and sonication may be used for this purpose.[2]
| Storage Condition | Duration |
| Powder | Up to 3 years at -20°C[2] |
| Stock Solution in DMSO | Short-term (days to weeks) at 0-4°C[1] |
| Long-term (months to years) at -20°C[1] or -80°C for up to one year[2] |
To prevent degradation, it is advisable to avoid repeated freeze-thaw cycles of the stock solution.[1] When shipping, the compound should be on blue ice.[2] For experiments requiring sterile conditions, the solution should be filter-sterilized through a 0.22 µm filter.[2]
Q4: How can I verify the activity of my this compound compound?
A4: To confirm that your this compound is active, it is recommended to perform a functional assay.[2] Examples include a calcium influx assay or a BDNF production assay in primary neurons.[2] In these assays, active this compound should elicit a dose-dependent increase in glutamate-induced calcium influx and BDNF protein levels, respectively.[2] Including positive and negative controls in your experiments is also essential for result validation. A known AMPA receptor agonist can be used as a positive control, while a vehicle-only treatment will serve as a negative control.[2]
Troubleshooting Guide
Issue 1: High variability in in-vitro BDNF production assay results.
-
Question: My BDNF ELISA results show significant well-to-well and day-to-day variability after treating primary neurons with this compound. What could be the cause?
-
Answer: High variability in BDNF production assays can stem from several factors. Here are some potential causes and solutions:
-
Inconsistent Cell Seeding Density:
-
Solution: Ensure a uniform cell seeding density across all wells of your culture plates. It is important to visually inspect the cells for consistent morphology and viability before starting each experiment. Implementing a standardized protocol for cell counting and seeding is highly recommended.[1]
-
-
Variability in this compound and Glutamate Concentrations:
-
Solution: The potentiating effect of this compound is dependent on the presence of glutamate.[1] Therefore, maintaining a consistent and optimal concentration of glutamate in the assay medium is critical. Prepare fresh dilutions of both this compound and glutamate for each experiment from a validated stock solution to minimize variability.[1]
-
-
Inaccurate Pipetting:
-
Solution: Use properly calibrated pipettes and adhere to correct pipetting techniques, particularly when working with small volumes.[1]
-
-
Cell Health and Viability:
-
Solution: Poor cell health can lead to inconsistent responses. Ensure your primary neuron cultures are healthy and viable. Consider performing a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to exclude cytotoxicity as a factor.[1]
-
-
Compound Precipitation:
-
Solution: At higher concentrations, this compound may precipitate out of the aqueous culture medium.[1] Visually inspect your wells for any signs of precipitation. If you suspect this is an issue, consider preparing the highest concentrations fresh and ensuring they are fully dissolved before adding them to the cells.[1]
-
-
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro BDNF Production Assay
This assay measures the effect of this compound on the production of Brain-Derived Neurotrophic Factor in primary neurons.[1]
| Step | Procedure |
| Cell Culture | Plate primary cortical or hippocampal neurons in 24-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.[1] |
| Compound Preparation | Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Prepare a stock solution of AMPA as well.[1] |
| Treatment | Replace the culture medium with fresh medium containing various concentrations of this compound in the presence of a fixed, sub-maximal concentration of AMPA (e.g., 1 µM). Include appropriate vehicle controls (DMSO).[1] |
| Incubation | Incubate the cells for a sufficient period to allow for BDNF production (e.g., 24-48 hours).[2] |
| Sample Collection | Collect the cell culture supernatant for secreted BDNF analysis. For intracellular BDNF, lyse the cells in a suitable lysis buffer with protease inhibitors and centrifuge to remove debris.[2] |
| ELISA Procedure | Perform the BDNF ELISA according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, blocking, adding standards and samples, adding a detection antibody, and then a substrate for colorimetric detection.[2] |
Calcium Influx Assay
This assay is used to measure the potentiation of glutamate-induced calcium influx by this compound.[6]
| Step | Procedure |
| Cell Culture | Culture primary cortical neurons or CHO cells stably expressing human GluA1.[6] |
| Fluorescent Dye Loading | Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6] |
| Compound Application | Pre-incubate the cells with varying concentrations of this compound.[6] |
| Fluorescence Measurement | Use a fluorescence plate reader with an injection system to add this compound and a co-agonist like glutamate to the wells while simultaneously recording the fluorescence signal before and after the addition.[1] |
| Data Analysis | Calculate the EC₅₀ value from the concentration-response curve of this compound's potentiation of the glutamate-induced calcium signal.[6] |
Signaling Pathways and Workflows
This compound Signaling Pathway in Neurons
The following diagram illustrates the proposed signaling pathway of this compound in a neuron.
Caption: this compound Signaling Pathway in Neurons.
Experimental Workflow for Calcium Influx Assay
This diagram outlines the key steps in performing a calcium influx assay to assess this compound activity.
Caption: Workflow for the Calcium Influx Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
HBT1 Technical Support Center: Troubleshooting Stability and Experimental Variations
Welcome to the HBT1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the handling and experimental use of this compound, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system.[1] Its mechanism involves binding to the ligand-binding domain (LBD) of the AMPA receptor in a glutamate-dependent manner, enhancing the receptor's response to glutamate (B1630785) and leading to increased neuronal activity.[2][3][4] A key feature of this compound is its low agonistic effect, meaning it has minimal activity in the absence of glutamate.[3] This characteristic helps it avoid the bell-shaped dose-response curve observed with some other AMPA receptor potentiators in assays like brain-derived neurotrophic factor (BDNF) production.[5][2][3]
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
Proper storage and handling are critical for preventing the degradation of this compound and ensuring experimental reproducibility.[2] For long-term stability, this compound powder should be stored at -20°C for up to three years.[2] When dissolved in a solvent, it should be stored at -80°C for up to one year.[2] It is also recommended to protect this compound solutions from light to prevent photodegradation by storing them in amber vials or containers wrapped in foil.[2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.[2]
Data Presentation: this compound Storage Recommendations
| Storage Form | Temperature | Maximum Storage Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Q3: How can I confirm that my this compound is active in my experiments?
To verify the activity of this compound, it is recommended to perform a functional assay.[2] Suitable assays include a calcium influx assay in primary neurons or a BDNF production assay.[2] In these assays, active this compound should produce a dose-dependent increase in glutamate-induced calcium influx and BDNF protein levels.[2] Including positive and negative controls is crucial for validating your results.[2] A known AMPA receptor agonist can serve as a positive control, while a vehicle-only treatment can act as a negative control.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, with a focus on problems that could be related to its stability and experimental setup.
Issue 1: Inconsistent or lower-than-expected results in functional assays (e.g., Ca2+ influx, BDNF production).
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare fresh stock solutions: Avoid using old stock solutions. Prepare fresh solutions from powder for each experiment or use properly stored aliquots.[2] 2. Minimize freeze-thaw cycles: Aliquot stock solutions into single-use volumes.[2] 3. Protect from light: Store this compound solutions in light-protected containers.[2] |
| Suboptimal Assay Conditions | 1. Optimize cell density: Ensure cells are seeded at an optimal density as over-confluent or under-confluent cells can lead to variability.[2] 2. Check pH of buffers: Verify that all buffers are at the correct physiological pH, as pH shifts can affect compound stability and cell health.[2] 3. Validate agonist concentration: Use an appropriate concentration of glutamate or AMPA for your specific cell type and assay.[2] |
| Cell Health | 1. Assess cell viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure cells are healthy.[2] |
Issue 2: High background signal in assays.
| Potential Cause | Troubleshooting Steps |
| Contamination of Reagents | 1. Use fresh, sterile buffers and media: Microbial contamination can interfere with assay signals.[2] 2. Filter-sterilize all solutions: This is particularly important for solutions that are not autoclaved to prevent contaminants that can autofluoresce.[2] |
| Non-specific Binding (for ELISA) | 1. Optimize blocking steps: Ensure adequate blocking of non-specific binding sites.[2] 2. Wash plates thoroughly: Inadequate washing can leave behind unbound reagents that contribute to the background signal.[2] |
| Instrument Settings | 1. Optimize detector settings: Ensure that the gain and other settings on your plate reader or microscope are appropriate for your assay to minimize background noise.[2] |
Experimental Protocols
Protocol 1: Calcium Influx Assay
This protocol provides a general guideline for measuring this compound-potentiated calcium influx in primary neuronal cultures.[2]
-
Cell Plating: Plate primary neurons (e.g., hippocampal or cortical) on poly-D-lysine coated plates at a suitable density and culture for at least 7 days to allow for maturation.[2]
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Wash the cells with a physiological salt solution (e.g., HBSS) and then incubate with the dye-loading buffer at 37°C for 30-60 minutes in the dark.[2]
-
Compound Addition: Wash the cells to remove excess dye. Add serial dilutions of this compound in the physiological salt solution to the wells and incubate for 5-10 minutes. Prepare a solution of an AMPA receptor agonist (e.g., glutamate) at a submaximal concentration.[2]
-
Signal Measurement: Place the plate in a fluorescence plate reader or on a fluorescence microscope and establish a baseline fluorescence reading. Add the AMPA receptor agonist and measure the change in fluorescence.[2]
Protocol 2: BDNF Production Assay (ELISA)
This protocol outlines the steps for measuring the effect of this compound on BDNF production.[2]
-
Cell Treatment: Plate cells (e.g., primary neurons) and allow them to adhere. Prepare solutions of this compound at various concentrations in the cell culture medium and treat the cells for a specified period.
-
Sample Collection: Collect the cell culture supernatant or prepare cell lysates.
-
ELISA: Perform a sandwich ELISA for BDNF according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and then measuring the absorbance.
Visualizations
Caption: this compound Signaling Pathway in Neurons.[5]
Caption: General Experimental Workflow for this compound.
References
- 1. elevatebiohacking.com [elevatebiohacking.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Best practices for storing and handling HBT1 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling HBT1 powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its primary mechanism involves binding to the ligand-binding domain of the AMPA receptor in a glutamate-dependent manner. This binding enhances the receptor's response to glutamate, leading to increased neuronal activity. A key feature of this compound is its low agonistic effect, which helps to avoid the bell-shaped dose-response curve sometimes seen with other AMPA receptor potentiators in assays such as brain-derived neurotrophic factor (BDNF) production.[1]
Q2: What are the recommended storage conditions for this compound powder and its solutions?
Proper storage is crucial to maintain the integrity and stability of this compound. For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Once in a solvent like DMSO, it should be stored at -80°C for up to one year.[2] It is recommended that the compound be shipped on blue ice to maintain its stability during transit.[3]
Q3: How should I prepare a stock solution of this compound?
This compound powder has low solubility in aqueous solutions and is hydrophobic.[4] The recommended solvent for creating a stock solution is 100% dimethyl sulfoxide (B87167) (DMSO).[4] To prepare a stock solution, add the appropriate volume of DMSO to the this compound powder and vortex thoroughly. Sonication is also recommended to ensure complete dissolution.[2] For sterile applications, the solution should be filtered through a 0.22 µm filter.[2]
Q4: How can I confirm the activity of my this compound in an experiment?
To verify the biological activity of this compound, it is advisable to perform a functional assay.[1] Suitable assays include a calcium influx assay in primary neurons or a BDNF production assay. In these assays, this compound should produce a dose-dependent increase in glutamate-induced calcium influx or BDNF protein levels.[1] It is also recommended to include a known AMPA receptor agonist as a positive control and a vehicle-only treatment as a negative control to validate your results.
Q5: What personal protective equipment (PPE) should I use when handling this compound powder?
When handling this compound powder, especially outside of a certified chemical fume hood, appropriate PPE is essential to prevent inhalation and skin contact. This includes chemical splash goggles, a face shield, nitrile gloves, and a dedicated lab coat. For handling the solid form, a NIOSH-approved respirator with a cartridge for organic vapors and particulates is recommended.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound is a hydrophobic molecule with very low aqueous solubility.[4]
-
Solution: Do not attempt to dissolve this compound powder directly in aqueous buffers. First, prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM).[4] From this stock, you can make further dilutions into your aqueous experimental buffer.
Issue 2: A precipitate forms when I dilute my this compound DMSO stock into an aqueous buffer.
-
Cause: The compound is "crashing out" of the solution due to the significant change in solvent polarity from DMSO to the aqueous buffer.
-
Solutions:
-
Decrease the final concentration: Try lowering the final concentration of this compound in your assay.
-
Optimize DMSO concentration: You can try slightly increasing the final percentage of DMSO in your aqueous solution, but be mindful of your assay's tolerance, as DMSO can have off-target effects (typically keep below 0.1%).[4]
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 20 (at a concentration of 0.01-0.05%), can help to maintain the solubility of hydrophobic compounds.[4]
-
Serial dilution: Perform a serial dilution of the DMSO stock into the aqueous buffer rather than a single large dilution. Add the this compound solution to the buffer while vortexing to ensure rapid and even dispersion.[4]
-
Issue 3: I am observing a bell-shaped dose-response curve in my BDNF production assay.
-
Cause: While this compound is known for having a lower agonistic effect and avoiding the bell-shaped response typical of some AMPA receptor potentiators, this phenomenon can still be influenced by experimental conditions.[1] High concentrations of the compound or interactions with other components in your assay could potentially lead to this effect.
-
Solutions:
-
Confirm the identity and purity of your this compound powder: Ensure you are using a high-quality, pure compound.
-
Re-optimize your concentration range: Perform a wider dose-response curve to identify the optimal concentration range that shows a clear dose-dependent increase without a subsequent decrease in effect.
-
Check for confounding factors: Review your experimental protocol for any other substances that might interact with this compound or the AMPA receptor.
-
Issue 4: My this compound solution appears to have degraded over time.
-
Cause: this compound can be susceptible to degradation from repeated freeze-thaw cycles and exposure to light.[2]
-
Solutions:
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.
-
Protect from light: Store this compound solutions in amber vials or tubes wrapped in foil to prevent photodegradation.[2]
-
Prepare fresh solutions: For critical experiments, it is always best to prepare fresh dilutions from a properly stored stock solution.
-
Data Presentation
| Parameter | Recommended Condition | Rationale & Remarks |
| Storage Temperature (Powder) | -20°C | For long-term stability (up to 3 years).[2] |
| Storage Temperature (Solution) | -80°C | For long-term stability in solvent (up to 1 year).[2] |
| Shipping Condition | On blue ice | To maintain stability during transit.[3] |
| Recommended Solvent | 100% DMSO | This compound has low aqueous solubility.[4] A stock solution of 3.87 mg/mL (10.02 mM) is achievable in DMSO.[2] |
| Hygroscopicity | Data not available. Assumed to be low due to its hydrophobic nature. | Handle in a dry environment and store in a tightly sealed container. |
| Photostability | Data not available. Assumed to be light-sensitive. | Protect from light by storing in amber vials or wrapping containers in foil.[2] |
| Thermal Stability | Data not available. | Avoid repeated temperature fluctuations. Aliquot solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered tips
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, amber microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Securely cap the tube and vortex thoroughly until the powder is dissolved.
-
Sonication: For complete dissolution, sonicate the tube for a short period.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: BDNF Production Assay (ELISA)
Objective: To quantify the amount of BDNF protein secreted by primary neurons in response to this compound treatment.
Materials:
-
Rat primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution in DMSO
-
BDNF ELISA kit (e.g., BDNF Emax® ImmunoAssay System)
-
96-well microplates
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture: Plate primary neurons in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium from the DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the conditioned medium from each well for analysis.
-
ELISA Procedure: Follow the manufacturer's instructions for the BDNF ELISA kit to quantify the amount of BDNF in the collected samples.
Mandatory Visualizations
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: this compound-mediated AMPA receptor signaling pathway leading to BDNF production.
References
Consequences of HBT1 degradation on experimental outcomes
Technical Support Center: HBT1 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the experimental consequences of this compound degradation. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Its primary function is to enhance the receptor's response to glutamate (B1630785), which is crucial for excitatory neurotransmission in the central nervous system.[1] This potentiation of AMPA receptors plays a vital role in cognitive processes such as learning, memory, and synaptic plasticity.[1][2] A key mechanism of this compound is the stimulation of brain-derived neurotrophic factor (BDNF) production, a neurotrophin essential for neuronal survival, growth, and differentiation.[1][2]
Q2: What are the expected downstream consequences of this compound degradation in a cellular context?
A2: Degradation of this compound would lead to a loss of its potentiating effect on AMPA receptors. This would result in reduced AMPA receptor activity in the presence of glutamate, leading to decreased calcium influx into postsynaptic neurons.[3] Consequently, downstream signaling pathways that are normally activated by this compound, such as those involving CaMKII, CREB, and mTOR, would be attenuated.[2] This would ultimately lead to a decrease in the transcription and synthesis of Brain-Derived Neurotrophic Factor (BDNF).[2]
Q3: My experimental results show a decrease in BDNF levels after treatment with a compound intended to stabilize this compound. What could be the issue?
A3: This counterintuitive result could be due to a "bell-shaped" dose-response curve, a phenomenon observed with some AMPA receptor potentiators where high concentrations can lead to a decrease in BDNF production.[2][5] this compound is noted for having a lower risk of this effect.[5] Another possibility is that the compound is not a bona fide this compound stabilizer and may be indirectly causing this compound degradation or affecting other pathways that regulate BDNF. It is also important to consider that some compounds can appear to be effective protein degraders but are actually stalling protein synthesis or are generally cytotoxic.[6][7]
Q4: How can I confirm that my target protein is being degraded via the ubiquitin-proteasome system?
A4: To confirm that your protein is being degraded via the ubiquitin-proteasome system (UPS), you can perform a "rescue" experiment by treating your cells with a proteasome inhibitor, such as MG132.[8] If the degradation of your target protein is prevented or reversed in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.[8]
Q5: I am observing no degradation of my target protein in my experiment. What are some common troubleshooting steps?
A5: If you are not observing any degradation of your target protein, a systematic troubleshooting approach is recommended.[8] First, ensure that your experimental controls are working correctly, including a positive control degrader and a proteasome inhibitor.[8] It is also crucial to verify the stability and cell permeability of your degrader compound.[8] Additionally, you should check your experimental setup by verifying the cell line, confirming the specificity of your antibody, and ensuring the quality of all reagents.[8]
Troubleshooting Guides
Issue 1: Inconsistent this compound-mediated BDNF production.
| Potential Cause | Troubleshooting Steps |
| Cellular Health and Viability: Poor cell health can lead to unreliable and inconsistent results. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Perform a cell viability assay (e.g., Trypan Blue or MTT assay) to confirm that the observed effects are not due to cytotoxicity. |
| Compound Stability: The compound being tested may be unstable in the experimental conditions. | - Prepare fresh solutions of the compound for each experiment.- Assess the stability of the compound in your cell culture media over the time course of the experiment. |
| "Hook Effect": High concentrations of a PROTAC can lead to decreased degradation.[8] | - Perform a wide dose-response experiment to identify the optimal concentration for your compound and to observe the characteristic bell-shaped curve of the hook effect.[8] |
Issue 2: No detectable change in AMPA receptor activity.
| Potential Cause | Troubleshooting Steps |
| Incorrect Assay Conditions: The assay may not be sensitive enough to detect changes in AMPA receptor activity. | - Optimize the concentration of glutamate used to stimulate the receptors.- Ensure that the calcium indicator dye is loaded correctly and that the signal is being measured at the appropriate time points. |
| Receptor Desensitization: Prolonged exposure to agonists can cause AMPA receptors to desensitize. | - Reduce the incubation time with glutamate.- Include a positive control that is known to potentiate AMPA receptor activity. |
| Low Protein Expression: The cells may not be expressing sufficient levels of the target protein. | - Use a cell line known to express high levels of the protein.- Consider transiently overexpressing the protein of interest.[9] |
Experimental Protocols
Protocol 1: Western Blotting for this compound and BDNF Quantification
This protocol outlines the steps for quantifying changes in this compound and BDNF protein levels following experimental treatment.
-
Sample Preparation:
-
Treat cells with the experimental compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[9][10][11]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.[9]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Incubate the membrane with primary antibodies specific for this compound and BDNF overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Calcium Influx Assay
This assay measures the potentiation of AMPA receptor-mediated calcium influx by this compound.[3]
-
Cell Preparation:
-
Compound Application:
-
Pre-incubate the cells with varying concentrations of this compound.[3]
-
Stimulate the cells with a sub-maximal concentration of glutamate.
-
-
Data Acquisition:
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.
-
-
Data Analysis:
-
Calculate the EC₅₀ of this compound for the potentiation of AMPA receptor-mediated calcium influx.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
Validation & Comparative
HBT1: A Comparative Guide to a Novel AMPA Receptor Potentiator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HBT1, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator, with other notable AMPA receptor modulators. The objective of this document is to present a side-by-side analysis of their pharmacological profiles, supported by preclinical and clinical data, to aid in research and development decisions.
Executive Summary
The glutamatergic system, particularly the AMPA receptor, is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of the AMPA receptor, known as ampakines, enhance excitatory neurotransmission and have shown potential for cognitive enhancement and neuroprotection. This compound is a novel AMPA receptor potentiator distinguished by its low intrinsic agonistic activity. This unique characteristic is hypothesized to mitigate the bell-shaped dose-response curve for brain-derived neurotrophic factor (BDNF) production observed with some other AMPA receptor potentiators, potentially offering a wider therapeutic window. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a clear comparison between this compound and other well-characterized AMPA receptor modulators, including the ampakines CX516 and CX717, and the racetams aniracetam (B1664956) and piracetam.
Data Presentation: Comparative Pharmacological Profiles
The following tables summarize the quantitative data for this compound and other selected AMPA receptor potentiators. Data has been compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | CX516 (Ampalex) | CX717 | Aniracetam | Piracetam |
| Binding Affinity (Kd) | 416 nM (native AMPA-R)[1] | - | - | - | Weak modulator[2] |
| Potentiation (EC50) | 1.3 µM (Ca²+ influx, primary neurons)[1] | - | 3.4 µM (glutamate-induced current)[3] | Potentiates AMPA currents[4] | Weakly potentiates AMPA currents[2] |
| Agonistic Effect | Low/minimal[5] | Low-impact[6] | Low-impact[3] | Modulates AMPA receptors[4] | Weak positive allosteric modulator[2] |
| Effect on BDNF | Concentration-dependent increase[1] | - | Increases BDNF[7] | Increases BDNF release[2] | - |
Table 2: In Vivo Effects and Preclinical/Clinical Observations
| Parameter | This compound | CX516 (Ampalex) | CX717 | Aniracetam | Piracetam |
| Cognitive Enhancement | Potential for cognitive enhancement[8] | Disappointing in human trials due to low potency[6] | Enhanced performance in eight-arm radial maze[3] | Improved memory in animal and human studies[9] | Mild boost to brain function[10] |
| Effect on Long-Term Potentiation (LTP) | Potential to enhance LTP[11] | Enhances LTP induction[6] | Enhances LTP in rats[3] | Facilitates LTP formation[12] | - |
| Motor Function | Potential restoration of motor function[13] | - | Abrogates amphetamine-induced hyperlocomotion[3] | - | - |
| Clinical Development Status | Preclinical[8] | Development largely discontinued[14] | Phase II trials for ADHD[15] | Used as a nootropic[9] | Used as a nootropic[10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
This compound enhances glutamate-mediated AMPA receptor activation.
Workflow for comparing AMPA receptor potentiators.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize AMPA receptor potentiators.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potentiation of AMPA receptor-mediated currents by a test compound.
Methodology:
-
Cell Preparation: Primary cortical or hippocampal neurons are cultured on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve a whole-cell configuration.
-
Data Acquisition: Neurons are voltage-clamped at a holding potential of -70 mV. AMPA receptor-mediated currents are evoked by the rapid application of glutamate.
-
Compound Application: The test compound is co-applied with glutamate, and the resulting current is recorded. The potentiation is quantified as the percentage increase in the current amplitude and/or the slowing of the decay kinetics compared to glutamate alone.
-
Agonist Effect: The compound is applied in the absence of glutamate to assess any direct activation of the AMPA receptor.
Novel Object Recognition (NOR) Test
Objective: To assess the effects of a compound on recognition memory in rodents.
Methodology:
-
Habituation: Animals are individually habituated to an open-field arena for a set period over one or more days.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a defined time. The time spent exploring each object is recorded.
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total exploration time. A higher discrimination index in the drug-treated group compared to the vehicle control group indicates enhanced recognition memory.
Contextual Fear Conditioning
Objective: To evaluate the effect of a compound on associative fear memory.
Methodology:
-
Training (Conditioning) Phase: A rodent is placed in a conditioning chamber and presented with a neutral conditioned stimulus (CS), typically a tone, which is co-terminated with a mild aversive unconditioned stimulus (US), such as a foot shock.
-
Contextual Memory Test: After a set period (e.g., 24 hours), the animal is returned to the same conditioning chamber (the context) without the presentation of the CS or US. The amount of time the animal spends freezing (a natural fear response) is measured as an index of contextual fear memory.
-
Cued Memory Test: The animal is placed in a novel context and, after a period of acclimation, the CS (tone) is presented without the US. Freezing behavior is measured as an index of cued fear memory.
-
Data Analysis: The percentage of time spent freezing is compared between the drug-treated and vehicle control groups. Increased freezing in the drug-treated group suggests an enhancement of fear memory consolidation.[16][17]
Brain-Derived Neurotrophic Factor (BDNF) ELISA
Objective: To quantify the levels of BDNF protein in neuronal cultures or brain tissue following treatment with a test compound.
Methodology:
-
Sample Preparation: Neuronal cell lysates or brain tissue homogenates are prepared from treated and control groups.
-
ELISA Procedure: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed using a kit specific for BDNF. The samples are added to wells pre-coated with a BDNF capture antibody.
-
Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.
-
Quantification: The absorbance is read using a microplate reader, and the concentration of BDNF in the samples is determined by comparison to a standard curve.[12][15]
Conclusion
This compound emerges as a promising AMPA receptor potentiator with a distinct pharmacological profile characterized by low agonistic activity. This attribute may translate to a more favorable safety and tolerability profile by avoiding the bell-shaped dose-response for BDNF induction seen with some other modulators. While direct comparative in vivo studies with other ampakines are still needed to fully elucidate its cognitive and motor function-enhancing potential, the available in vitro data suggest that this compound warrants further investigation as a potential therapeutic agent for neurological and psychiatric disorders where enhancement of synaptic plasticity and neurotrophic support is desired. The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers in the field of neuropharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Receptor changes and LTP: an analysis using aniracetam, a drug that reversibly modifies glutamate (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Clinical Efficacy of Aniracetam, Either as Monotherapy or Combined with Cholinesterase Inhibitors, in Patients with Cognitive Impairment: A Comparative Open Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Brain activation during fear conditioning in humans depends on genetic variations related to functioning of the hypothalamic–pituitary–adrenal axis: first evidence from two independent subsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Involvement of the 5-HT1A Receptors in Classical Fear Conditioning in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of HBT1 and LY451395: AMPA Receptor Potentiators in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HBT1 and LY451395, two positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Both compounds have been investigated for their therapeutic potential in neurological disorders, particularly Alzheimer's disease, by enhancing glutamatergic neurotransmission. This document synthesizes preclinical and clinical data to objectively compare their efficacy, mechanisms of action, and experimental profiles.
Core Distinctions in Mechanism and Efficacy
This compound and LY451395, while both targeting the AMPA receptor, exhibit distinct pharmacological profiles that influence their therapeutic potential. The primary differentiator lies in their intrinsic agonistic activity. This compound is characterized by its low agonistic effect, meaning it has minimal direct activity on the AMPA receptor in the absence of glutamate (B1630785).[1][2] In contrast, LY451395 is a "high-impact" AMPA receptor potentiator with "remarkable agonistic effects."[1][2]
This difference in agonism has a significant impact on the dose-response relationship for downstream effects, such as the production of brain-derived neurotrophic factor (BDNF), a key protein in neuronal survival and plasticity.[3][4] Potentiators with strong agonistic properties, like LY451395, can lead to a "bell-shaped" dose-response curve, where the beneficial effect diminishes at higher concentrations.[1][2] this compound, with its lower agonistic profile, has been shown to avoid this phenomenon in in-vitro BDNF production, suggesting a potentially wider therapeutic window.[1][2]
The distinct agonistic profiles are attributed to different binding modes within the ligand-binding domain (LBD) of the AMPA receptor. While both compounds bind to a pocket in the LBD in a glutamate-dependent manner, this compound forms hydrogen bonds with the S518 residue, a characteristic not observed with LY451395.[2]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and LY451395, highlighting their potency and effects on biological systems. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the published literature.
Table 1: In Vitro Pharmacology of this compound and LY451395
| Parameter | This compound | LY451395 | Reference |
| Target | AMPA Receptor | AMPA Receptor | [1][5] |
| Mechanism of Action | Positive Allosteric Modulator with low agonistic effect | Positive Allosteric Modulator with high agonistic effect | [1][2] |
| EC₅₀ (AMPA-R Potentiation) | 2.5 µM (in the presence of glutamate) | Not explicitly stated in comparative studies | [6][7] |
| Binding Affinity (Kd) | 416 nM ([³H]-HBT1 to native AMPA-R) | Not available | [6] |
| IC₅₀ (rat hippocampal membranes) | 0.28 µM | Not available | [6] |
| Agonistic Effect | Low/Negligible | Remarkable agonistic effect in primary neurons | [1][2] |
Table 2: Effect of this compound on BDNF Production in Primary Neurons
| This compound Concentration | Fold Increase in BDNF Protein Level (over control) | BDNF Production Profile | Reference |
| 0.1 µM | ~1.5 | Concentration-dependent increase | [8] |
| 1 µM | ~2.5 | Concentration-dependent increase | [8] |
| 10 µM | ~3.0 | Near-maximal effect, avoids bell-shaped response | [8] |
Table 3: Clinical Trial Information for LY451395 (Mibampator)
| Parameter | Details | Reference |
| Clinical Trial Identifier | NCT00843518 | [4] |
| Indication | Agitation and Aggression in Alzheimer's Disease | [4] |
| Phase | Phase 2 | [5] |
| Primary Outcome | Change from baseline in the Neuropsychiatric Inventory (NPI) 4-item Agitation/Aggression subscale score | [4] |
| Result | No significant difference between mibampator (B1677121) and placebo on the primary outcome.[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of AMPA Receptor Potentiation
The potentiation of AMPA receptors by this compound and LY451395 enhances the influx of cations, primarily Na⁺ and Ca²⁺, in response to glutamate binding. This increased intracellular calcium can activate various downstream signaling cascades, including the CaMKII and MAPK pathways, which converge on the transcription factor CREB. Phosphorylated CREB then promotes the transcription of genes involved in synaptic plasticity and cell survival, such as BDNF.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mibampator (LY451395) Randomized Clinical Trial for Agitation/Aggression in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mibampator - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to HBT1 and OXP1: AMPA Receptor Agonism and a Focus on a Differentiated Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HBT1 and OXP1, two positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The following sections detail their distinct pharmacological profiles, supported by available experimental data, to inform research and development in neurology and psychiatry. A key differentiator is the lower intrinsic agonistic effect of this compound, which appears to circumvent the bell-shaped dose-response curve observed with OXP1, particularly in the context of brain-derived neurotrophic factor (BDNF) production.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data for this compound and OXP1, highlighting their key pharmacological parameters.
| Parameter | This compound | OXP1 | Reference |
| Agonistic Effect | Little to no agonistic effect | Remarkable agonistic effects | [1][2] |
| EC₅₀ (AMPA Potentiation) | 2.5 µM (glutamate dependence) | Not explicitly reported | [1] |
| EC₅₀ (Ca²⁺ Influx, Primary Neurons) | 1.3 µM | Not explicitly reported | [1] |
| EC₅₀ (Ca²⁺ Influx, CHO cells) | 4.6 µM | Not explicitly reported | [1] |
| Binding Affinity (Kd) | 416 nM (native AMPA-R) | Not explicitly reported | [1] |
| IC₅₀ (rat hippocampal membranes) | 0.28 µM | Not explicitly reported | [1] |
| BDNF Production Dose-Response | Sigmoidal (concentration-dependent increase) | Bell-shaped | [1][2] |
| Binding Site | Ligand-binding domain (LBD), glutamate-dependent, forms hydrogen bond with S518 | Suggested to be a cryptic binding pocket | [1][2] |
Mechanism of Action and Signaling Pathway
Both this compound and OXP1 are positive allosteric modulators of the AMPA receptor, enhancing the receptor's response to the endogenous ligand, glutamate (B1630785). This potentiation leads to increased cation influx (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization. A critical downstream effect of AMPA receptor activation is the stimulation of Brain-Derived Neurotrophic Factor (BDNF) production, a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.
The key distinction lies in their intrinsic agonistic activity. This compound acts as a potentiator with minimal direct activation of the AMPA receptor in the absence of glutamate.[3][4] In contrast, OXP1 exhibits significant agonistic effects, meaning it can directly activate the receptor to some extent.[1][2] This difference in agonism is believed to underlie the variation in their BDNF induction profiles. High agonism, as seen with OXP1, can lead to a bell-shaped dose-response curve, where the therapeutic effect diminishes at higher concentrations.[1] this compound's lower agonism avoids this phenomenon, resulting in a more predictable, concentration-dependent increase in BDNF.[1][2]
AMPA Receptor Potentiation Signaling Pathway
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and OXP1 are provided below.
Whole-Cell Patch-Clamp Electrophysiology in Primary Neurons
This technique is used to directly measure the agonistic and potentiating effects of compounds on AMPA receptor-mediated currents.
Objective: To characterize the effects of this compound and OXP1 on AMPA receptor currents in cultured primary neurons.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rats and cultured on coverslips.
-
Recording Setup: Coverslips with adherent neurons are placed in a recording chamber on an inverted microscope and perfused with an external solution.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution.
-
Whole-Cell Configuration: A high-resistance seal (GΩ seal) is formed between the pipette tip and the neuron's membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of ionic currents.
-
Compound Application: A baseline AMPA receptor-mediated current is established by applying a brief pulse of glutamate. Subsequently, glutamate is co-applied with varying concentrations of this compound or OXP1 to measure potentiation. To assess agonistic effects, the compounds are applied in the absence of glutamate.
-
Data Analysis: The amplitude and decay kinetics of the recorded currents are analyzed to determine the extent of potentiation and direct activation by each compound.
Patch-Clamp Electrophysiology Workflow
Intracellular Calcium Influx Assay
This assay measures the potentiation of glutamate-induced calcium influx in cells expressing AMPA receptors.
Objective: To determine the EC₅₀ of this compound and OXP1 for the potentiation of AMPA receptor-mediated calcium influx.
Methodology:
-
Cell Culture: Primary neurons or a cell line (e.g., CHO) stably expressing AMPA receptors are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or OXP1.
-
Glutamate Stimulation: A sub-maximal concentration of glutamate is added to stimulate the AMPA receptors, leading to calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a microplate reader.
-
Data Analysis: The EC₅₀ value is calculated from the concentration-response curve of the compound's potentiation of the glutamate-induced calcium signal.
Calcium Influx Assay Workflow
BDNF Production Assay
This assay quantifies the amount of BDNF produced by neurons in response to treatment with AMPA receptor modulators.
Objective: To compare the dose-response relationship of this compound and OXP1 on BDNF production in primary neurons.
Methodology:
-
Cell Culture: Primary neurons are cultured in multi-well plates.
-
Compound Treatment: Neurons are treated with varying concentrations of this compound or OXP1 for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant or cell lysate is collected.
-
BDNF Quantification: The concentration of BDNF in the collected samples is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for BDNF.
-
Data Analysis: The amount of BDNF is normalized to the total protein concentration in each sample. A dose-response curve is generated to visualize the effect of each compound on BDNF production.
BDNF Production Assay Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of HBT1 on Long-Term Potentiation: A Comparative Guide
In the field of neuropharmacology, the modulation of synaptic plasticity, particularly long-term potentiation (LTP), is a primary target for the development of therapeutics for neurological and psychiatric disorders.[1][2][3] HBT1 has emerged as a promising compound due to its unique profile as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[4][5][6] This guide provides a comprehensive comparison of this compound with alternative AMPA receptor potentiators, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in evaluating its effects on LTP.
Comparative Analysis of AMPA Receptor Potentiators
This compound's primary mechanism of action is the potentiation of AMPA receptors in the presence of glutamate (B1630785), which enhances excitatory synaptic transmission.[4] A key feature of this compound is its low agonistic effect, meaning it has minimal activity in the absence of glutamate.[4][7] This characteristic is significant as it appears to prevent the "bell-shaped" dose-response curve in the production of Brain-Derived Neurotrophic Factor (BDNF) that is often observed with other potentiators.[4][5][7]
Alternatives to this compound include compounds like LY451395, OXP1, CX-516, and Aniracetam.[5][7] In comparative studies, both LY451395 and OXP1 have demonstrated notable agonistic effects, in contrast to this compound.[7] This difference in agonistic profile may influence their therapeutic windows and side-effect profiles.
Data Presentation
The following tables summarize key quantitative data for this compound and compare it with alternative AMPA receptor modulators.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptor | [4] |
| Binding Site | Ligand-Binding Domain (Glutamate-Dependent) | [4][7] |
| Agonistic Effect | Low/Negligible | [4][5][7] |
| EC50 (AMPA-R Potentiation) | 2.5 µM (in the presence of glutamate) | [5] |
Table 2: Comparative Analysis of AMPA Receptor Potentiators
| Compound | Target | Agonistic Effect | BDNF Production Profile | Binding Characteristics |
| This compound | AMPA Receptor | Low/Negligible | Concentration-dependent increase | Binds to the ligand-binding domain (LBD) of AMPA-R in a glutamate-dependent manner. Forms hydrogen bonds with the S518 residue.[5][7] |
| LY451395 | AMPA Receptor | Remarkable agonistic effect in primary neurons | Bell-shaped dose-response | Binds to a pocket in the LBD of AMPA-R but does not form hydrogen bonds with S518.[5][7] |
| OXP1 | AMPA Receptor | Remarkable agonistic effect in primary neurons | Bell-shaped dose-response | May bind to a cryptic binding pocket on AMPA-R.[7] |
| CX-516 | AMPA Receptor | "Low-impact" potentiator | Not detailed in direct comparison to this compound | Binds to the allosteric site of the AMPA receptor.[5] |
| Aniracetam | AMPA Receptor | Not explicitly stated in comparative studies | Not detailed in direct comparison to this compound | Acts as a positive allosteric modulator of AMPA receptors.[5] |
Table 3: Representative Effects of an AMPA Receptor Positive Allosteric Modulator (S 47445) on in vivo LTP in the CA1 Region of the Hippocampus
Note: Specific quantitative effects of this compound on the magnitude of LTP (e.g., percentage increase in fEPSP slope) have not been published. The data for S 47445, a similar compound, is provided as a representative example of potential efficacy.
| Treatment Group | Mean fEPSP Slope (% of Baseline) 1-hour post-HFS | Reference |
| Young Control | ~150% | [1] |
| Old Control | ~125% | [1] |
| Old + S 47445 (10 mg/kg) | ~175% | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's effects on LTP.
In Vitro LTP Induction in Hippocampal Slices
This protocol describes the induction of LTP in the CA1 region of the hippocampus using high-frequency stimulation (HFS).[1]
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose.[1]
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF)
-
Electrophysiology rig (amplifier, digitizer, data acquisition software)
Methodology:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate an adult rodent in accordance with institutional guidelines.[1]
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.[1]
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[1]
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour of recovery.[1]
-
-
Electrophysiological Recording:
-
Place a slice in the recording chamber, continuously perfused with oxygenated aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[8]
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes.[1]
-
-
This compound Application:
-
LTP Induction (High-Frequency Stimulation - HFS):
-
Post-Induction Recording:
-
Immediately after HFS, resume recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor synaptic potentiation.[1]
-
-
Data Analysis:
In Vivo LTP Induction
This protocol can be adapted from studies using similar AMPA receptor potentiators.[1]
Materials:
-
This compound
-
Anesthetic (e.g., urethane)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Recording electrode
-
Electrophysiology recording setup
Methodology:
-
Animal Preparation and Surgery:
-
This compound Administration:
-
Administer this compound systemically (e.g., intraperitoneally) at the desired dose. A dose-response study is recommended.[1]
-
-
Baseline Recording:
-
After a suitable absorption period for this compound, record baseline fEPSPs for at least 30 minutes.[1]
-
-
LTP Induction (HFS):
-
Deliver HFS to the Schaffer collaterals. A typical in vivo protocol consists of multiple trains of high-frequency bursts.[1]
-
-
Post-Induction Recording:
-
Record fEPSPs for several hours to days to assess the persistence of LTP.[1]
-
-
Data Analysis:
-
Analyze the fEPSP slope as described in the in vitro protocol.[1]
-
Whole-Cell Patch-Clamp Recording for Agonistic Effect
This technique is used to measure the direct agonistic effects of compounds on AMPA receptors in primary neurons.[5]
Objective: To determine if the compound directly activates the AMPA receptor in the absence of glutamate.[5]
Methodology:
-
Cell Preparation: Prepare primary cortical or hippocampal neuron cultures from embryonic rodents.[5]
-
Electrophysiology:
-
Solutions:
-
Recording Procedure:
-
Establish a whole-cell recording configuration on a cultured neuron.[5]
-
Hold the neuron at a membrane potential of -70 mV.[5]
-
Apply the test compound (e.g., this compound, LY451395) at various concentrations in the absence of glutamate and record any induced current. A significant inward current indicates an agonistic effect.[5]
-
-
Mandatory Visualizations
Caption: this compound enhances AMPA receptor function, leading to increased calcium influx, BDNF production, and LTP.
Caption: Workflow for in vitro LTP experiments using this compound.
Caption: Experimental workflow for comparing AMPA receptor potentiators like this compound and LY451395.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term_potentiation [bionity.com]
- 3. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 9. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Epileptiform activity influences theta-burst induced LTP in the adult hippocampus: a role for synaptic lipid raft disruption in early metaplasticity? [frontiersin.org]
A Comparative Guide to HBT1: Cross-Validation of its Cognitive Enhancement Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HBT1, a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator, with other alternative cognitive enhancers. The objective is to present a clear, data-driven analysis of this compound's performance, supported by detailed experimental protocols and visual representations of its mechanism of action.
Executive Summary
This compound has emerged as a promising cognitive enhancer due to its unique pharmacological profile. It acts as a potent positive allosteric modulator of AMPA receptors, which are critical for fast excitatory synaptic transmission and play a vital role in learning and memory.[1][2][3] A key differentiator of this compound is its minimal agonistic activity, which allows for a concentration-dependent increase in brain-derived neurotrophic factor (BDNF) production without the bell-shaped dose-response curve observed with other AMPA receptor potentiators.[4][5][6][7] This suggests a potentially wider therapeutic window and a favorable safety profile.[2] This guide will delve into the experimental data that substantiates these claims, offering a comparative analysis with other AMPA receptor modulators.
Data Presentation: this compound vs. Alternative AMPA Receptor Potentiators
The following tables summarize the quantitative and qualitative data comparing this compound with other notable AMPA receptor potentiators.
Table 1: Quantitative Comparison of this compound, LY451395, and OXP1
| Compound | Target | EC₅₀ (AMPA-R Potentiation) | Agonistic Effect | BDNF Production Profile | Binding Characteristics |
| This compound | AMPA Receptor | 2.5 µM (in the presence of glutamate)[4] | Low/Negligible[4][5][8] | Concentration-dependent increase[4] | Binds to the ligand-binding domain (LBD) of AMPA-R in a glutamate-dependent manner. Forms hydrogen bonds with the S518 residue.[4][5][8] |
| LY451395 | AMPA Receptor | Not explicitly stated in direct comparative studies[4] | Remarkable agonistic effect in primary neurons[4][5][8] | Bell-shaped dose-response[5] | Binds to a pocket in the LBD of AMPA-R.[5][8] |
| OXP1 | AMPA Receptor | Not explicitly stated in direct comparative studies | Remarkable agonistic effect in primary neurons[5][8] | Did not show a remarkable bell-shaped response in one study[5][8] | May bind to a cryptic binding pocket on AMPA-R.[5][8] |
Table 2: Qualitative Comparison of this compound with Other Cognitive Enhancers
| Compound | Class | Key Distinctions from this compound |
| CX516 (Ampakine) | AMPA Receptor Potentiator | Considered a "low-impact" potentiator. This compound is suggested to have a more favorable therapeutic window due to its lower agonistic activity.[4][9] |
| Aniracetam | Racetam | Modulates AMPA receptor activity, but direct comparative quantitative data with this compound is limited.[4] |
| Modafinil | Wakefulness-promoting agent | Primarily acts as a dopamine (B1211576) reuptake inhibitor, a different mechanism of action compared to this compound's direct AMPA receptor modulation.[10][11] |
| Piracetam | Racetam | The original nootropic, its mechanism is not fully understood but is believed to influence membrane fluidity. It does not directly potentiate AMPA receptors in the same manner as this compound.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize this compound and its alternatives.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation and Agonism
This technique is used to measure the effect of compounds on AMPA receptor-mediated currents in primary neurons.[1]
-
Objective: To determine the potentiation of glutamate-induced currents and the direct agonistic effects of test compounds.
-
Methodology:
-
Cell Preparation: Prepare primary cortical or hippocampal neuron cultures from embryonic rodents and plate them on coverslips.[1]
-
Recording Setup: Use a patch-clamp amplifier and a micromanipulator to establish a whole-cell recording configuration with a single neuron.[13][14]
-
Solutions: Use an external solution containing standard physiological ion concentrations and an internal solution in the recording pipette.
-
Procedure:
-
Hold the neuron at a membrane potential of -70 mV.[4]
-
Apply a sub-maximal concentration of glutamate (B1630785) to establish a baseline AMPA receptor-mediated current.
-
Co-apply the test compound (e.g., this compound, LY451395) with glutamate at various concentrations to measure the potentiation of the current.
-
To assess agonistic effects, apply the test compound alone in the absence of glutamate and record any induced current.[4]
-
-
Data Analysis: Measure the peak amplitude and decay kinetics of the currents to quantify potentiation and direct activation.
-
Brain-Derived Neurotrophic Factor (BDNF) Production Assay
This assay quantifies the levels of BDNF protein in neuronal cultures following treatment with a test compound.[9]
-
Objective: To measure the effect of this compound and other compounds on BDNF protein levels.
-
Methodology:
-
Cell Culture: Plate primary cortical neurons in multi-well plates.
-
Treatment: Treat the neuron cultures with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24-72 hours).
-
Lysate Preparation: Lyse the cells to release intracellular proteins.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercially available BDNF ELISA kit to quantify the concentration of BDNF in the cell lysates.
-
Data Analysis: Normalize BDNF levels to the total protein concentration in each sample and compare the levels between different treatment groups.
-
Cognitive Testing Paradigms
While specific in-vivo cognitive testing data for this compound is not detailed in the provided search results, the following are standard behavioral tests used to assess the efficacy of cognitive enhancers:
-
Paired Associates Learning (PAL): This test assesses visual memory and new learning, functions highly relevant to hippocampal activity and AMPA receptor function.[15]
-
Reaction Time (RTI): Measures processing speed and attention.[15]
-
Rapid Visual Information Processing (RVP): A test of sustained attention.[15]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound potentiates AMPA receptor activity, leading to increased BDNF production.
Experimental Workflow for Comparing AMPA Receptor Potentiators
Caption: Workflow for the comparative evaluation of AMPA receptor potentiators.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Focus on Cognitive Enhancement: A Narrative Overview of Nootropics and “Smart Drug” Use and Misuse [mdpi.com]
- 11. Neuroenhancement: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. 7 tests for assessing cognition in early Alzheimer’s disease - Cambridge Cognition [cambridgecognition.com]
HBT1 vs. Traditional Ampakines: A Comparative Guide to AMPA Receptor Binding and Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding mode and functional effects of HBT1, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator, with those of traditional ampakines. We present a synthesis of experimental data to highlight the distinct pharmacological profiles of these compounds, offering insights for research and development in neurotherapeutics.
Executive Summary
This compound distinguishes itself from traditional ampakines primarily through its significantly lower intrinsic agonistic activity. This key difference in its mechanism of action is attributed to a unique binding mode within the ligand-binding domain (LBD) of the AMPA receptor. A major consequence of this is the avoidance of the bell-shaped dose-response curve for brain-derived neurotrophic factor (BDNF) production, a phenomenon often observed with traditional ampakines that can limit their therapeutic window. While both this compound and traditional ampakines act as positive allosteric modulators (PAMs) of the AMPA receptor, their distinct interactions at the molecular level lead to different physiological outcomes, positioning this compound as a potentially more favorable candidate for therapeutic development.
Data Presentation: Quantitative Comparison
Direct, side-by-side quantitative comparisons of this compound and traditional ampakines under identical experimental conditions are limited in publicly available literature. The following table summarizes available data for this compound and the representative traditional ampakine, LY451395.
| Parameter | This compound | Traditional Ampakine (LY451395) | Reference |
| Binding Affinity (Kd) | 416 nM ([³H]-HBT1 binding to rat hippocampal membranes) | Data not explicitly available in reviewed literature. | [1] |
| Potentiation (EC50) | 1.3 µM (Ca²⁺ influx in primary neurons, in the presence of glutamate) | Data not explicitly available in reviewed literature. Qualitatively described as a "high-impact" potentiator. | [1][2] |
| Agonistic Effect | Low/negligible agonistic effect. | "Remarkable agonistic effects" observed in primary neurons. | [2][3] |
| Effect on AMPA Receptor Kinetics | Data on specific deactivation/desensitization rates not detailed in reviewed literature. | Significantly increases the non-desensitizing current (6.3-fold increase in rat neurons). | [4] |
| BDNF Production Profile | Concentration-dependent increase without a bell-shaped response. | Exhibits a bell-shaped dose-response curve. | [2][3] |
| Binding Mode | Binds to the LBD in a glutamate-dependent manner; forms a hydrogen bond with the S518 residue. | Binds to a pocket in the LBD; does not form a hydrogen bond with the S518 residue. | [3][5] |
Binding Mode and Signaling Pathway Diagrams
The distinct binding modes of this compound and traditional ampakines on the AMPA receptor lead to differential downstream signaling.
The following diagram illustrates the general signaling pathway for AMPA receptor potentiation leading to BDNF production.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and traditional ampakines.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effects of this compound and traditional ampakines on AMPA receptor-mediated currents in neurons.
Objective: To characterize the potentiation and agonistic effects of the compounds on AMPA receptor currents.
Methodology:
-
Cell Preparation: Primary cortical or hippocampal neurons are cultured on coverslips.
-
Recording Setup: A coverslip with adherent neurons is placed in a recording chamber and perfused with an external solution (e.g., artificial cerebrospinal fluid). A glass micropipette filled with an internal solution is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with a neuron, and a high-resistance "gigaohm" seal is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for the measurement of currents across the entire cell membrane.
-
Data Acquisition: The neuron is voltage-clamped at a holding potential of -70 mV.
-
Compound Application:
-
Potentiation: A baseline AMPA receptor-mediated current is elicited by a brief application of a sub-saturating concentration of glutamate. Subsequently, glutamate is co-applied with varying concentrations of the test compound (this compound or a traditional ampakine) to measure the potentiation of the current.
-
Agonism: The test compound is applied in the absence of glutamate to determine if it directly activates the AMPA receptor, which would be indicative of an agonistic effect.
-
-
Data Analysis: The peak amplitude, deactivation, and desensitization kinetics of the recorded currents are analyzed.
In Vitro BDNF Production Assay
This assay is used to measure the induction of BDNF protein by this compound and traditional ampakines in neuronal cultures.
Objective: To quantify and compare the effects of the compounds on BDNF protein levels.
Methodology:
-
Cell Culture: Primary cortical neurons are cultured in multi-well plates.
-
Compound Treatment: The cultured neurons are treated with varying concentrations of the test compound (this compound or a traditional ampakine) in the presence of a low concentration of AMPA for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed and then lysed to release their protein content.
-
BDNF Quantification: The concentration of BDNF in the cell lysates is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for BDNF.
-
Data Analysis: The BDNF levels are normalized to the total protein concentration in each sample. The dose-response relationship for BDNF production is then plotted for each compound.
Conclusion
The available evidence strongly suggests that this compound possesses a distinct pharmacological profile compared to traditional ampakines. Its low agonistic effect, coupled with a unique binding mode, appears to confer a significant advantage by avoiding the bell-shaped dose-response curve for BDNF induction. This characteristic may translate to a wider therapeutic window and a more favorable safety profile. Further head-to-head comparative studies with detailed quantitative analysis of receptor kinetics are warranted to fully elucidate the therapeutic potential of this compound and guide the development of next-generation AMPA receptor modulators for the treatment of neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
HBT1 In Vitro Efficacy and Potency: A Comparative Analysis
For Immediate Release
A deep dive into the in vitro pharmacology of HBT1, a novel α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator, reveals a distinct profile compared to other known modulators. This guide provides a comprehensive comparison of this compound's efficacy and potency, supported by experimental data, to inform researchers and drug development professionals in the field of neuroscience.
This compound has emerged as a promising therapeutic candidate due to its unique mechanism of action. Unlike many other AMPA receptor potentiators, this compound exhibits low intrinsic agonistic activity. This characteristic is significant as it allows for a concentration-dependent increase in the production of Brain-Derived Neurotrophic Factor (BDNF) without the bell-shaped dose-response curve often observed with other compounds in its class. This suggests a potentially wider therapeutic window for this compound.
Quantitative Comparison of In Vitro Efficacy and Potency
The following tables summarize the key in vitro pharmacological parameters of this compound and its comparators.
| Compound | Assay | Parameter | Value | Cell Type / System | Key Finding |
| This compound | AMPA Receptor Potentiation | EC50 | 2.5 µM | Primary Neurons | Potentiation of glutamate-induced currents |
| Calcium Influx | EC50 | 1.3 µM | Primary Neurons | Enhancement of glutamate-mediated calcium influx | |
| AMPA Receptor Binding | Kd | 416 nM | Rat hippocampal membranes | High-affinity binding to the AMPA receptor | |
| BDNF Production | - | Concentration-dependent increase | Primary Neurons | No bell-shaped response observed | |
| LY451395 | AMPA Receptor Potentiation | - | - | Primary Neurons | Shows remarkable agonistic effects[1][2] |
| BDNF Production | - | Bell-shaped response | Primary Neurons | Efficacy decreases at higher concentrations[1] | |
| OXP1 | AMPA Receptor Potentiation | - | - | Primary Neurons | Shows remarkable agonistic effects[1][2] |
| BDNF Production | - | Bell-shaped response | Primary Neurons | Efficacy decreases at higher concentrations[1] | |
| LY451646 | BDNF Production | - | Bell-shaped response | Primary Neurons | Efficacy decreases at higher concentrations[1] |
Mechanism of Action: A Differentiated Profile
This compound acts as a positive allosteric modulator of the AMPA receptor, binding to the ligand-binding domain in a glutamate-dependent manner. Its unique chemical structure allows it to form a hydrogen bond with the S518 residue of the receptor, a feature not observed with compounds like LY451395. This distinct binding mode is thought to contribute to its low agonistic profile. In contrast, compounds such as LY451395 and OXP1 exhibit significant agonistic effects, which are hypothesized to be linked to the observed bell-shaped dose-response in BDNF production[1].
Signaling Pathway and Experimental Workflow
The potentiation of AMPA receptors by this compound initiates a downstream signaling cascade culminating in increased BDNF synthesis and release.
Figure 1: this compound Signaling Pathway to BDNF Production.
The in vitro evaluation of this compound and similar compounds typically follows a standardized workflow.
Figure 2: Experimental Workflow for In Vitro Analysis.
Experimental Protocols
Primary Neuronal Culture
-
Source: Cortical neurons are harvested from embryonic day 18 (E18) Sprague-Dawley rat fetuses.
-
Dissociation: The cortical tissue is dissected and enzymatically dissociated using trypsin.
-
Plating: Dissociated cells are plated on poly-D-lysine-coated culture plates at a desired density.
-
Maintenance: Neurons are maintained in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO₂.
Calcium Influx Assay
-
Objective: To measure the potentiation of glutamate-induced intracellular calcium influx by this compound and comparators.
-
Methodology:
-
Cultured primary neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are then washed and incubated with varying concentrations of the test compound (this compound or comparators) in the presence of a sub-maximal concentration of glutamate.
-
Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or microscope.
-
The EC₅₀ value, the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.
-
BDNF Production Assay (ELISA)
-
Objective: To quantify the amount of BDNF released from neurons following treatment with this compound and comparators.
-
Methodology:
-
Primary cortical neurons are treated with a range of concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
The cell culture supernatant is collected.
-
A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a commercial BDNF ELISA kit.
-
The concentration of BDNF in the supernatant is determined by comparing the absorbance values to a standard curve generated with known concentrations of recombinant BDNF.
-
Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To directly measure the potentiation of AMPA receptor-mediated currents by this compound and comparators.
-
Methodology:
-
Whole-cell voltage-clamp recordings are obtained from cultured primary neurons.
-
A baseline AMPA receptor-mediated current is established by applying a brief pulse of glutamate.
-
The test compound is then co-applied with glutamate, and the change in the amplitude and kinetics of the current is recorded.
-
The degree of potentiation is quantified as the fold-increase in the current amplitude in the presence of the compound compared to glutamate alone.
-
Conclusion
The in vitro data presented here highlights the distinct pharmacological profile of this compound as a potent AMPA receptor potentiator with low agonistic activity. This characteristic allows this compound to induce a sustained, concentration-dependent increase in BDNF production, avoiding the bell-shaped response curve seen with other AMPA receptor modulators that exhibit more pronounced agonism. These findings underscore the potential of this compound as a promising therapeutic agent for neurological and psychiatric disorders where enhanced neurotrophic support is beneficial. Further in vivo studies are warranted to translate these promising in vitro results into clinical applications.
References
A Comparative Study of HBT1 and Other Nootropics for Neuro-Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HBT1, a novel nootropic, with other cognitive enhancers. We delve into their mechanisms of action, supported by experimental data, to offer a comprehensive resource for the scientific community. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.
Introduction to this compound and Comparative Nootropics
This compound is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It is distinguished by its low intrinsic agonistic activity, which allows it to potentiate the receptor's function without causing the bell-shaped dose-response curve often seen with other AMPA modulators.[1] This unique characteristic suggests a potentially wider therapeutic window. This guide compares this compound with other notable nootropics, including the classic racetams (Piracetam and Aniracetam) and other AMPA receptor potentiators (CX516 and LY451395), to highlight their distinct pharmacological profiles.
Comparative Analysis of Nootropic Performance
The following tables summarize the available quantitative data for this compound and selected nootropics, focusing on their interaction with the AMPA receptor and downstream effects.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | IC₅₀ (AMPA-R Binding) | 0.28 µM | Rat Hippocampal Membranes | [2] |
| K_d_ ([³H]-HBT1 Binding) | 416 nM | Native AMPA-R | [2] | |
| EC₅₀ (AMPA-R Activation) | 2.5 µM | Primary Neurons (Glutamate-dependent) | [2] | |
| EC₅₀ (Ca²⁺ Influx) | 1.3 µM | Primary Neurons | [2] | |
| Piracetam (B1677957) | IC₅₀ (CAV2.2 Channel Inhibition) | 3.4 µM | Rat Superior Cervical Ganglion & Hippocampal Neurons | [3] |
| AMPA-R Modulation | Weak positive allosteric modulator with low affinity. Specific EC₅₀/IC₅₀ for potentiation is not well-defined. | Recombinant GluA2/GluA3 receptors | [1] | |
| Aniracetam (B1664956) | AMPA-R Modulation | Positive allosteric modulator; more potent than piracetam. Slows receptor desensitization. Specific EC₅₀ for potentiation is not consistently reported. | Hippocampal neurons | [4] |
| CX516 | EC₅₀ (AMPA-R Potentiation) | ~3.7 mM | Rat Hippocampal Neurons | [5] |
| LY451395 | EC₅₀ (AMPA-R Potentiation) | 3.3 ± 0.8 µM | Rat Hippocampal Neurons | [5] |
Table 1: In Vitro Pharmacological Profile of Selected Nootropics. This table highlights the quantitative differences in the potency and affinity of this compound and other nootropics at their primary targets. Data for Piracetam and Aniracetam on direct AMPA receptor potentiation is limited and described qualitatively.
| Compound | Effect on Long-Term Potentiation (LTP) | Key Findings | Reference |
| This compound | Facilitates LTP induction. | Potentiates AMPA receptor-mediated currents, which is a fundamental mechanism for LTP. | [6] |
| Piracetam | Enhances LTP, particularly in models of cognitive impairment. | Can reverse deficits in LTP caused by neurotoxic insults. Effects are more pronounced in impaired states. | [2][7] |
| Aniracetam | Augments LTP. | Modulates the waveform of synaptic potentials after LTP induction, suggesting an interaction with the underlying mechanisms. | [4][8] |
| CX516 | Facilitates LTP induction. | Can enhance LTP when suboptimal stimulation protocols are used. |
Table 2: Effects of Nootropics on Synaptic Plasticity. This table summarizes the qualitative and, where available, quantitative effects of the selected nootropics on Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for this compound
-
Objective: To determine the binding affinity of this compound to the AMPA receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from the hippocampus of adult rats, a brain region with high AMPA receptor expression.
-
Radioligand Incubation: The prepared membranes are incubated with a radiolabeled ligand, such as [³H]-HBT1.
-
Competition Assay: To determine the IC₅₀, increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the AMPA receptor.
-
Separation: The bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated from the competition binding curve. The dissociation constant (K_d_) is determined from saturation binding experiments.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the potentiation of AMPA receptor-mediated currents by this compound in neurons.
-
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from rat hippocampus or cortex) are prepared on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and perfused with an external solution (Artificial Cerebrospinal Fluid). A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is used as the recording electrode.
-
Gigaohm Seal and Whole-Cell Configuration: The micropipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance seal (a "gigaohm seal"). A brief pulse of further suction ruptures the cell membrane under the pipette tip, establishing the whole-cell recording configuration, which allows for the measurement of ionic currents across the entire cell membrane.
-
Current Recording: The neuron is voltage-clamped at a holding potential of -70 mV. A brief application of glutamate (B1630785) or AMPA is used to evoke an inward current through AMPA receptors.
-
Compound Application: After establishing a stable baseline of AMPA-evoked currents, this compound is co-applied with the agonist to measure the extent of current potentiation.
-
Data Analysis: The amplitude and decay kinetics of the AMPA receptor-mediated currents in the absence and presence of this compound are analyzed to quantify its potentiating effect.
-
Brain-Derived Neurotrophic Factor (BDNF) ELISA
-
Objective: To quantify the effect of this compound on the production and secretion of BDNF from primary neurons.
-
Methodology:
-
Cell Culture and Treatment: Primary neurons are cultured in multi-well plates. After a period of stabilization, the culture medium is replaced with fresh medium containing various concentrations of this compound (and a sub-maximal concentration of an AMPA receptor agonist, if required). A vehicle control is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for BDNF production and secretion.
-
Sample Collection: The cell culture supernatant (conditioned medium) is collected to measure secreted BDNF. For intracellular BDNF measurement, the cells are lysed.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of BDNF in the collected samples is quantified using a commercial ELISA kit. This involves the following steps:
-
A microplate is coated with a capture antibody specific for BDNF.
-
The collected samples and a series of BDNF standards are added to the wells.
-
A detection antibody, conjugated to an enzyme, is added.
-
A substrate for the enzyme is added, resulting in a color change proportional to the amount of BDNF present.
-
-
Data Analysis: The absorbance of each well is measured using a microplate reader. A standard curve is generated from the absorbance values of the known BDNF concentrations, and this curve is used to determine the concentration of BDNF in the experimental samples.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: this compound Signaling Pathway Leading to BDNF Production.
Caption: General Experimental Workflow for Nootropic Drug Discovery.
Caption: Logical Relationship of this compound's Mechanism of Action.
Conclusion
This compound represents a promising development in the field of nootropics due to its potent and selective potentiation of AMPA receptors with a favorable low-agonistic profile. This characteristic appears to translate into a more predictable dose-response for downstream effects like BDNF production, a key factor in neuronal health and plasticity.[2] In comparison, while classic racetams like piracetam and aniracetam have demonstrated cognitive-enhancing effects, their direct interaction with AMPA receptors is less potent and not as well-quantified. Other AMPA potentiators such as CX516 and LY451395, while effective, may have a narrower therapeutic window due to more pronounced agonistic effects.[5] The experimental data and protocols presented in this guide provide a foundation for further research into the therapeutic potential of this compound and for comparative studies with other cognitive enhancers. Future investigations should focus on direct, head-to-head comparisons in standardized preclinical and clinical models to fully elucidate the relative efficacy and safety of these compounds.
References
- 1. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological signature of a novel potentiator of AMPA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. Piracetam defines a new binding site for allosteric modulators of alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. | Semantic Scholar [semanticscholar.org]
- 7. AMPA Receptor Flip/Flop Mutants Affecting Deactivation, Desensitization, and Modulation by Cyclothiazide, Aniracetam, and Thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Reproducibility of HBT1 Research: A Comparative Guide for Neuroscientists
An in-depth analysis of the novel AMPA receptor potentiator HBT1 reveals a promising preclinical profile characterized by its low agonistic activity, a feature that sets it apart from other modulators. However, a thorough review of published literature indicates that the key findings, primarily from a 2018 study by Kunugi et al., have yet to be independently replicated. This guide provides a comprehensive comparison of this compound with alternative compounds, presenting the available experimental data and methodologies to facilitate further investigation and validation by the scientific community.
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component of fast excitatory synaptic transmission in the central nervous system. Its unique characteristic is a significantly lower intrinsic agonistic effect compared to other AMPA receptor potentiators. This property is believed to be the reason this compound avoids the "bell-shaped" dose-response curve in the production of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and growth. While this presents a potential therapeutic advantage, the foundational data largely originates from a single, comprehensive study.
Comparative Analysis of In Vitro Efficacy
The primary distinguishing feature of this compound is its low agonism at the AMPA receptor, which theoretically allows for a wider therapeutic window. The following tables summarize the key quantitative data from the seminal comparative study by Kunugi et al. (2018).
Table 1: Comparison of Agonistic Activity of AMPA Receptor Potentiators
| Compound | Agonistic Effect in Primary Neurons | Bell-Shaped BDNF Production |
| This compound | Little to no agonistic effect | Not observed |
| LY451395 | Remarkable agonistic effect | Observed |
| OXP1 | Remarkable agonistic effect | Not observed (in the specific study) |
Data sourced from Kunugi et al., 2018.
Table 2: In Vitro Potency and Binding of this compound
| Parameter | Value | Cell Type/Assay Condition |
| EC₅₀ (AMPA-R Potentiation) | 2.5 µM | In the presence of glutamate |
| EC₅₀ (Calcium Influx) | 1.3 µM | Primary Neurons |
| EC₅₀ (Calcium Influx) | 4.6 µM | CHO cells expressing human GluA1 |
| Kd ([³H]-HBT1 Binding) | 416 nM | Native AMPA-R |
| IC₅₀ (Binding Inhibition) | 0.28 µM | Rat hippocampal membranes |
Data sourced from MedchemExpress, citing Kunugi et al., 2018.
Signaling Pathways and Experimental Workflows
To facilitate reproducibility, understanding the underlying mechanisms and experimental setups is crucial. The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for key comparative experiments.
Caption: Proposed signaling pathway of this compound at the AMPA receptor.
Caption: Generalized workflow for key in vitro comparison experiments.
Detailed Experimental Protocols
To aid researchers in replicating and expanding upon the initial findings, the following are detailed methodologies for the key experiments described in the literature.
Patch-Clamp Electrophysiology for Agonistic Effect
-
Objective: To determine the direct agonistic effect of the compounds on AMPA receptors.
-
Methodology:
-
Cell Preparation: Primary cortical or hippocampal neuron cultures are prepared from embryonic rodents.
-
Recording: Whole-cell patch-clamp recordings are performed on cultured neurons. The membrane potential is held at -70 mV.
-
Compound Application: Test compounds (this compound, LY451395, OXP1) are applied at various concentrations in the absence of the AMPA receptor agonist, glutamate.
-
Data Acquisition: Any induced inward current is recorded. A significant inward current indicates a direct agonistic effect on the AMPA receptor.
-
Calcium Influx Assay for Potentiation
-
Objective: To quantify the potentiation of glutamate-induced calcium influx by the test compounds.
-
Methodology:
-
Cell Preparation: Primary neurons or Chinese Hamster Ovary (CHO) cells stably expressing the human GluA1 subunit of the AMPA receptor are plated in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: The cells are washed to remove excess dye. The test compound is added at various concentrations and incubated. The cells are then stimulated with a sub-maximal concentration of glutamate.
-
Data Analysis: The change in fluorescence intensity, corresponding to calcium influx, is measured using a plate reader. The EC₅₀ value is determined by plotting the fluorescence change against the compound concentration.
-
BDNF ELISA for Neurotrophic Factor Production
-
Objective: To measure the amount of BDNF secreted by neurons following treatment with the compounds.
-
Methodology:
-
Cell Culture and Treatment: Primary neuron cultures are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: A sandwich enzyme-linked immunosorbent assay (ELISA) is performed according to the manufacturer's instructions to quantify the concentration of BDNF in the supernatant.
-
Data Analysis: The BDNF concentration is plotted against the compound concentration to determine the dose-response relationship.
-
Conclusion and Future Directions
The available preclinical data for this compound presents a compelling case for a differentiated AMPA receptor potentiator with a potentially wider therapeutic index due to its low agonistic profile. The seminal work by Kunugi and colleagues provides a solid foundation with detailed methodologies for comparative analysis.
However, the core principle of scientific advancement relies on the independent verification and replication of findings. To date, there is a conspicuous absence of published research from independent laboratories that validates the initial claims regarding this compound's unique properties. Therefore, the primary recommendation for researchers and drug development professionals is to conduct independent studies to replicate the key experiments outlined in this guide. Such studies are essential to confirm the reproducibility of the initial findings and to build a more robust understanding of this compound's therapeutic potential. Future research should also focus on in vivo studies to assess the efficacy and safety of this compound in animal models of neurological and psychiatric disorders.
Independent Verification of HBT1's Effect on BDNF: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HBT1's performance in modulating Brain-Derived Neurotrophic Factor (BDNF) with other alternatives. The information is supported by available experimental data, detailed methodologies, and visual diagrams of relevant pathways and workflows.
Executive Summary
This compound is a novel α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator that has demonstrated the ability to increase the production of Brain-Derived Neurotrophic Factor (BDNF) in primary neurons. A key characteristic of this compound is its low agonistic effect on the AMPA receptor, which allows it to avoid the bell-shaped dose-response curve often observed with other AMPA receptor potentiators. This suggests a potentially wider therapeutic window for this compound. However, independent verification of these findings remains limited in publicly available literature, with the primary data originating from a 2018 study by Kunugi et al. This guide synthesizes the available information on this compound and compares it with other AMPA receptor potentiators, known as ampakines, that have also been shown to modulate BDNF levels.
Data Presentation: Comparative Analysis of AMPA Receptor Potentiators on BDNF Production
The following table summarizes the quantitative data available on the effects of this compound and alternative AMPA receptor potentiators on BDNF. It is important to note that the data is compiled from different studies, which may have variations in experimental conditions.
| Compound | Class | Key Findings on BDNF Modulation | Agonistic Effect | Dose-Response Curve for BDNF | EC₅₀ for Ca²⁺ Influx Potentiation (µM) | Supporting Evidence |
| This compound | AMPA Receptor Potentiator | Increases BDNF production in primary neurons. | Little to none | No bell-shaped response observed | 1.3 | [1][2][3] |
| LY451395 | AMPA Receptor Potentiator | Induces BDNF production in primary neurons. | Remarkable | Bell-shaped response observed | Not explicitly stated, but shown to be potent | [1][4] |
| OXP1 | AMPA Receptor Potentiator | Induces BDNF production in primary neurons. | Remarkable | Bell-shaped response observed | Not explicitly stated | [1] |
| CX516 (Ampalex) | Ampakine | Enhances LTP, a process associated with BDNF signaling. | Low | Not explicitly detailed for BDNF | Not explicitly stated | [4][5] |
| CX546 | Ampakine | Increases BDNF mRNA levels in hippocampal slices. | Higher than CX516 | Can induce BDNF, but may show a bell-shaped response. | Not explicitly stated | [4][6] |
| CX614 | Ampakine | Markedly and reversibly increased BDNF mRNA and protein levels in cultured rat entorhinal/hippocampal slices. | Potent | Dose-dependent increase, but prolonged exposure can lead to refractoriness. | Not explicitly stated | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound and other ampakines on BDNF.
In Vitro BDNF Production Assay (General Protocol)
This protocol is essential for assessing the neurotrophic effects of AMPA receptor potentiators.
-
Primary Neuronal Culture:
-
Cortical or hippocampal neurons are prepared from embryonic day 18 (E18) rat fetuses.
-
The cortices or hippocampi are dissected, dissociated into single cells, and plated on poly-L-lysine-coated plates.
-
Neurons are cultured for 7-10 days to allow for maturation.
-
-
Compound Treatment:
-
The test compound (e.g., this compound, LY451395) is dissolved in a suitable solvent (e.g., DMSO) and added to the neuronal cultures at various concentrations.
-
The final concentration of the solvent is kept constant across all conditions, including a vehicle control.
-
-
Incubation:
-
The treated neurons are incubated for a specified period (e.g., 24-72 hours) to allow for changes in BDNF expression and secretion.
-
-
Sample Collection:
-
The cell culture supernatant is collected to measure secreted BDNF.
-
The cells are lysed to measure intracellular BDNF and total protein content.
-
-
BDNF Quantification (ELISA):
-
The concentration of BDNF in the supernatant and cell lysates is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
This involves capturing BDNF with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the resulting colorimetric or fluorescent signal.
-
-
Data Analysis:
-
BDNF concentrations are normalized to the total protein content of the cell lysates and compared between different treatment groups and the vehicle control to determine the effect of the compound.
-
Western Blot for BDNF Protein Quantification
-
Sample Preparation: Cell lysates are prepared as described above.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for BDNF, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The enzyme catalyzes a chemiluminescent reaction, and the light signal, which is proportional to the amount of BDNF, is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to BDNF is quantified and normalized to a loading control (e.g., β-actin).
Quantitative RT-PCR for BDNF mRNA Quantification
-
RNA Extraction: Total RNA is extracted from the cultured neurons.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for BDNF and a reference gene (e.g., GAPDH).
-
Analysis: The relative expression of BDNF mRNA is calculated using the comparative Cq (ΔΔCq) method.
Mandatory Visualization
Signaling Pathway of AMPA Receptor Potentiation and BDNF Production
Caption: this compound enhances glutamate's binding to the AMPA receptor, leading to increased calcium influx and subsequent BDNF gene transcription and protein synthesis.
Experimental Workflow for Measuring BDNF Levelsdot
References
- 1. This compound, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mibampator (LY451395) Randomized Clinical Trial for Agitation/Aggression in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Role of BDNF Production from Unique Promoters in Aggression and Serotonin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. raybiotech.com [raybiotech.com]
Safety Operating Guide
Proper Disposal of HBTU: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of HBTU
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a widely used coupling reagent in peptide synthesis, requires specific procedures for its safe disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary precautions, step-by-step disposal protocols, and chemical considerations for managing HBTU waste.
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for HBTU. Key hazards associated with HBTU include:
-
Irritant: Causes skin and eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
-
Harmful: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Potential Explosive: Thermal hazard analysis has shown that HBTU is potentially explosive when heated.[2]
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling HBTU. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Quantitative Data on HBTU Waste Disposal
While specific quantitative data for HBTU disposal is limited in publicly available literature, general principles of hazardous waste management apply. One source suggests a threshold for the disposal method of solutions containing HBTU.
| Parameter | Guideline |
| Concentration Threshold | For quantities greater than 10g, it is recommended to dissolve the HBTU in water and transfer it to a designated heavy metal waste drum for collection by a specialized disposal company. |
Experimental Protocols for HBTU Disposal
The proper disposal of HBTU waste should be approached in a systematic manner to ensure safety and compliance. The following protocols outline the recommended steps for handling both solid and liquid HBTU waste.
Protocol 1: Disposal of Solid HBTU Waste
This protocol applies to unused HBTU reagent and contaminated solid materials such as weighing paper, gloves, and pipette tips.
Methodology:
-
Segregation: Collect all solid HBTU waste in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate its contents, including "HBTU."
-
Containment: Ensure the container is well-sealed to prevent the release of dust.
-
Storage: Store the container in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.
-
Final Disposal: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office, in accordance with local, state, and federal regulations.
Protocol 2: Disposal of Liquid HBTU Waste
This protocol applies to solutions containing HBTU, such as unreacted coupling solutions. A key principle for the disposal of reactive chemical waste is to quench any unreacted reagents to form less hazardous byproducts. While a specific, validated quenching protocol for HBTU is not widely published, a general procedure based on the principles of hydrolyzing uronium salts can be cautiously applied.
Methodology:
-
Preparation: Conduct the procedure in a well-ventilated chemical fume hood. Ensure all necessary PPE is worn. Prepare a quenching solution, such as a dilute aqueous solution of a mild base (e.g., sodium bicarbonate) or simply water.
-
Cooling: Cool the vessel containing the HBTU solution in an ice-water bath to manage any potential exothermic reaction.
-
Quenching: Slowly and with stirring, add the quenching solution to the HBTU waste. The hydrolysis of HBTU is expected to yield tetramethylurea, hydroxybenzotriazole (B1436442) (HOBt), and the hexafluorophosphate (B91526) anion.
-
Neutralization (if necessary): After the initial quench, check the pH of the solution. If it is acidic, neutralize it with a suitable base.
-
Waste Collection: Transfer the quenched and neutralized solution to a properly labeled hazardous waste container for aqueous chemical waste.
-
Final Disposal: Dispose of the liquid waste through your institution's EHS office.
HBTU Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of HBTU waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of HBTU waste.
Chemical Incompatibility Considerations
When handling and disposing of HBTU waste, it is crucial to be aware of its chemical incompatibilities to prevent hazardous reactions. HBTU is sensitive to moisture and can decompose in the presence of strong oxidizing agents and strong bases under uncontrolled conditions. Therefore, HBTU waste should be segregated from these materials.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of HBTU, fostering a secure working environment and minimizing environmental impact. Always consult your institution's specific EHS guidelines for hazardous waste management.
References
Essential Safety and Logistical Information for Handling HBT1
This document provides crucial guidance on the personal protective equipment (PPE) and safety procedures required for handling HBT1 in a laboratory setting. This compound is a potent neuroactive compound and must be handled only by trained professionals who are well-versed in the protocols for managing potent substances. This guide is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS), which should be procured from the supplier and thoroughly reviewed before any handling of this chemical. All laboratory operations must adhere to institutional and national safety regulations.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C16H17F3N4O2S | [1][2] |
| Molecular Weight | 386.39 g/mol | [1][2] |
| CAS Number | 489408-02-8 | [1][2] |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO | [1] |
| Purity | >99% | [1] |
| Storage (Solid) | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C | [1][3] |
| Storage (In Solvent) | Up to one year at -80°C | [3] |
Personal Protective Equipment (PPE)
Due to its potency, a comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, and dermal exposure.[1]
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[1] |
| Eye Protection | Chemical splash goggles and a face shield are mandatory. | Protects eyes and face from splashes of this compound solutions or airborne particles of the solid compound.[1] |
| Body Protection | A dedicated lab coat, preferably disposable, must be worn. An apron should be used when handling larger quantities. | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the solid form of this compound outside of a certified chemical fume hood or glove box. | Prevents inhalation of the potent compound, which can have systemic effects.[1] |
Operational Plans
Engineering Controls
All work involving solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood, a glove box, or a similar containment device.[1] The facility should have restricted access and be engineered with appropriate air pressure differentials to prevent any cross-contamination.[1]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a stock solution of this compound for in vitro experiments.[1]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered tips
-
Analytical balance (located within a containment device)
-
Vortex mixer
Procedure:
-
Preparation : Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or containment device is functioning correctly.[1]
-
Weighing : Tare a sterile, amber microcentrifuge tube on the analytical balance inside the containment device. Carefully weigh the desired amount of this compound powder into the tube and record the exact weight.[1]
-
Solubilization : Within the containment device, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock concentration.[1]
-
Mixing : Securely cap the tube and vortex until the this compound is completely dissolved.[1]
Disposal Plans
Proper disposal of this compound and all contaminated materials is critical to ensure safety and environmental protection.
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent as recommended by your institution's Environmental Health and Safety (EHS) office.[1]
Waste Segregation and Collection:
-
Solid Waste : Collect all contaminated solid waste, such as gloves, wipes, disposable lab coats, and empty vials, in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste : Dispose of this compound solutions in a dedicated hazardous chemical waste container. Do not pour this compound waste down the drain.
-
Sharps : All contaminated sharps, including needles and pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.[1]
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1]
-
Store waste containers in a designated, secure secondary containment area while awaiting pickup for disposal.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
